molecular formula C17H12BrFN4 B1261935 Flubromazolam CAS No. 612526-40-6

Flubromazolam

Cat. No.: B1261935
CAS No.: 612526-40-6
M. Wt: 371.2 g/mol
InChI Key: VXGSZBZQCBNUIP-UHFFFAOYSA-N

Description

Flubromazolam, with the chemical name 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine, is a high-potency triazolobenzodiazepine compound supplied for research purposes . It is a triazolo-analogue of flubromazepam and is characterized by its strong depressant effects on the central nervous system . This substance is recognized for its long-lasting sedative and amnesic effects, with studies and user reports indicating that active doses can be as low as 0.25-0.5 mg, producing effects that can persist for over 10 hours . Its mechanism of action, similar to other benzodiazepines, involves positive allosteric modulation of the GABAA receptor, thereby enhancing the effects of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) . The primary research applications for this compound are in the fields of forensic and clinical toxicology. It is a subject of study in the analysis of novel psychoactive substances (NPS), particularly in the development and validation of analytical methods for its detection and quantification in biological specimens . Its metabolism has been profiled using human liver microsomes, human hepatocytes, and other models, identifying key metabolites generated by hydroxylation and glucuronidation . Researchers also investigate its role in public health due to its presence in cases of non-fatal and fatal intoxication, often involving deep coma, respiratory failure, and hypotension . Furthermore, it has been identified as a common adulterant in counterfeit pharmaceutical tablets, such as fake Xanax®, making it relevant for drug authentication and harm reduction research . It is critical to note that this compound carries significant hazards. It has no recognized therapeutic use in medicine and is not an approved pharmaceutical . Severe, life-threatening intoxications have been documented at doses as low as 3 mg . The substance is associated with a high risk of producing a state of dependence, with reports describing severe withdrawal symptoms including anxiety, muscle aches, sleeping disorders, and risk of seizures . This compound is a controlled substance in multiple jurisdictions. In the United States, the Drug Enforcement Administration (DEA) has placed it in Schedule I of the Controlled Substances Act on a temporary basis, with controls extended through July 26, 2026 . It is also illegal in Switzerland, the United Kingdom, Sweden, and Australia, and has been recommended for international control under Schedule IV of the 1971 Convention on Psychotropic Substances . This product is strictly for professional research applications in controlled laboratory settings. It is labeled "For Research Use Only" and is NOT intended for diagnostic, therapeutic, or personal use. All handling and procurement must comply with local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGSZBZQCBNUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620266
Record name Flubromazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612526-40-6
Record name Flubromazolam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612526-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flubromazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612526406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flubromazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUBROMAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BF1HN5GWD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Flubromazolam

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of a known synthetic pathway for flubromazolam (8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine), a potent triazolobenzodiazepine. The information is intended for researchers, scientists, and drug development professionals.

Synthesis Pathway Overview

This compound belongs to the class of triazolobenzodiazepines, which are characterized by a triazole ring fused to the diazepine ring of the benzodiazepine structure.[3] The synthesis described herein is a multi-stage process starting from a benzodiazepine precursor, 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][3]diazepin-2-one. This precursor undergoes a series of reactions to build the triazole ring, ultimately yielding this compound.[4] The general class of 1,4-benzodiazepines are often synthesized from 2-aminobenzophenone precursors.[5]

The described synthesis of this compound involves a three-stage, one-pot reaction sequence starting from 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][3]diazepin-2-one. The initial step involves the deprotonation of the amide nitrogen using a strong base, sodium hydride. This is followed by the activation of the lactam functionality with di-morpholin-4-yl-phosphinic acid chloride. The final stage is the condensation with acetic acid hydrazide and subsequent intramolecular cyclization upon heating to form the triazole ring, yielding this compound.[4]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound, identified as compound 16 (JYI-73) in the cited literature.[4]

Reactant/ProductMolecular FormulaAmount (g)Amount (mmol)Molar Ratio (approx.)
7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][3]diazepin-2-oneC₁₅H₁₀BrFN₂O7.021.01
Sodium HydrideNaH0.7218.00.86
di-4-morpholinylphosphinic chlorideC₈H₁₆ClN₂O₂P4.8422.51.07
Acetic HydrazideC₂H₆N₂O2.4730.01.43
Product: this compound C₁₇H₁₂BrFN₄ 2.2 5.9 Yield: 40%

Experimental Protocol

The following experimental protocol for the synthesis of 8-Bromo-1-methyl-6-(2'-fluorophenyl)-4H-s-triazolo[4,3-a][1][3]benzodiazepine (this compound) is based on the cited literature.[4]

Materials:

  • 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][3]diazepin-2-one

  • Sodium hydride (NaH)

  • di-4-morpholinylphosphinic chloride

  • Acetic hydrazide

  • Tetrahydrofuran (THF)

  • n-Butanol (n-BuOH)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Silica gel for flash chromatography

  • Ethyl acetate (EtOAc)

Procedure:

  • A solution of 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][3]diazepin-2-one (7.0 g, 21.0 mmol) in THF (50 mL) is cooled in an ice-water bath.

  • Sodium hydride (0.72 g, 18 mmol) is added in one portion to the cooled solution.

  • After one hour, di-4-morpholinylphosphinic chloride (4.84 g, 22.5 mmol) is added, and the resulting solution is stirred continuously for 2 hours at room temperature.

  • To this mixture, a solution of acetic hydrazide (2.47 g, 30 mmol) in n-BuOH (20 mL) is added, and stirring is continued at room temperature for 15 minutes.

  • The solvents are evaporated, and the residue is dissolved in n-BuOH (25 mL).

  • The solution is heated to reflux for 2 hours.

  • n-Butanol is evaporated, and the residue is partitioned between CH₂Cl₂ and brine.

  • The CH₂Cl₂ layer is dried and the solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography (silica gel, EtOAc) to afford this compound (2.2 g, 40%) as a white solid.[4]

Synthesis Pathway Visualization

The following diagram illustrates the key steps in the synthesis of this compound from its precursor.

Flubromazolam_Synthesis cluster_product Final Product Precursor 7-bromo-5-(2-fluorophenyl)-1,3-dihydro- 2H-benzo[e][1,4]diazepin-2-one Reagent1 1. NaH, THF, 0°C, 1h Product This compound (8-bromo-6-(2-fluorophenyl)-1-methyl-4H- [1,2,4]triazolo[4,3-a][1,4]benzodiazepine) Precursor->Product Multi-step reaction Reagent2 2. di-morpholin-4-yl-phosphinic acid chloride, THF, 0-20°C, 2h Reagent3 3. Acetic acid hydrazide, THF/n-BuOH, 20°C, 15 min Reagent4 4. n-BuOH, Reflux, 2h

References

Chemical properties and characterization of Flubromazolam

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties and Characterization of Flubromazolam

Introduction

This compound, with the IUPAC name 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine, is a synthetic triazolobenzodiazepine derivative.[1][4] It is a designer benzodiazepine that is structurally similar to other benzodiazepines, which are known to produce central nervous system (CNS) depression.[3] this compound is not approved for medical use in the United States but is encountered as a research chemical.[3] It is recognized for its high potency, with the ability to induce strong sedation and amnesia at low oral doses.[5] This guide provides a detailed overview of the chemical properties, pharmacological action, and analytical characterization of this compound for researchers, scientists, and drug development professionals.

Chemical Properties

This compound is a white powder.[2][6] Its core structure features a benzodiazepine ring fused to a 1,2,4-triazole ring.[1] Key substitutions include a 2-fluorophenyl group at the 6-position and a bromine atom at the 8-position.[1] These halogen substitutions are distinguishing features compared to related compounds like alprazolam.[1] The fluorine in the R2' position is noted to increase its potency.[2]

PropertyValueSource
IUPAC Name 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine[1][4]
Molecular Formula C₁₇H₁₂BrFN₄[1][4][7][8][9][10]
Molecular Weight 371.21 g/mol [1][3][8][10]
Boiling Point 520.6 ± 60.0 °C at 760 mmHg[2]
Melting Point Not Found[2]
Solubility Sparingly soluble in aqueous buffers.[2][11] Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[11]
- Ethanol: ~10 mg/mL[11]
- DMSO: ~20 mg/mL[11]
- DMF: ~30 mg/mL[11]
- 1:1 DMF:PBS (pH 7.2): ~0.5 mg/mL[2][11]

Pharmacological Properties and Mechanism of Action

This compound acts as a potent positive allosteric modulator of the GABA-A receptor.[1] This mechanism is similar to other benzodiazepines, where it enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to its sedative, anxiolytic, muscle relaxant, and amnestic effects.[1][6] The binding of this compound to the benzodiazepine site on the GABA-A receptor increases the frequency of chloride channel opening, resulting in hyperpolarization of the neuron and reduced neuronal excitability. This potentiation of GABAergic neurotransmission is responsible for the central nervous system depressant effects observed with this compound.[3][6]

GABAA_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABAA_receptor GABA-A Receptor Chloride_channel Chloride Ion Channel (Cl⁻) GABAA_receptor->Chloride_channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Cl⁻ Influx CNS Depression CNS Depression Hyperpolarization->CNS Depression Leads to GABA GABA GABA->GABAA_receptor Binds This compound This compound This compound->GABAA_receptor Allosterically Modulates

Caption: GABA-A receptor signaling pathway modulated by this compound.

Analytical Characterization

The identification and quantification of this compound in biological and seized samples are primarily achieved through various chromatographic and mass spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been utilized for the confirmation of this compound in blood samples.[2] However, due to the low concentrations of this compound typically found in blood reflecting its high potency, some cases may be missed with less sensitive screening methods.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a widely reported and sensitive method for the detection and quantification of this compound in various biological matrices including serum, urine, and hair.[2] More advanced techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS have been developed with limits of detection as low as 0.1 ng/mL.[2] LC-MS/MS methods have also been developed for the simultaneous identification and quantification of this compound along with other novel benzodiazepines.[2]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is recommended as a sensitive method for the identification of this compound and its metabolites.[2][12] This technique has been employed to study the human metabolism of this compound.[2][12]

Ultrahigh-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UHPLC-QTof): This technique has been used to identify this compound in drug samples, which then allows for its subsequent identification in a patient's urine.[2]

Experimental_Workflow cluster_prep Sample Preparation cluster_data Data Processing Sample Biological Sample (Blood, Urine, Hair) or Seized Material Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Chromatography Chromatographic Separation (GC or LC/UHPLC) Extraction->Chromatography Mass_Spec Mass Spectrometry (MS, MS/MS, HRMS, QTof) Chromatography->Mass_Spec Analyte Introduction Data_Acquisition Data Acquisition Mass_Spec->Data_Acquisition Data_Analysis Data Analysis and Interpretation (Identification & Quantification) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for the characterization of this compound.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the laboratories that developed them, the literature provides an overview of the methodologies used.

Sample Preparation for LC-MS/MS Analysis of Designer Benzodiazepines in Urine: A general approach for the analysis of designer benzodiazepines in urine involves an initial hydrolysis step followed by solid phase extraction (SPE) for sample cleanup.[13] The use of a Strata-X-Drug B Plus 96-well plate allows for both in-well hydrolysis and SPE, streamlining the workflow.[13] This preparation results in a clean urine extract suitable for sensitive LC-MS/MS analysis.[13]

LC-MS/MS Method for Illicit Drug Samples: For the analysis of illicit street drug samples, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed.[14] This involves:

  • Ion Optimization: Determining the precursor and product ions, as well as the optimal fragmentor voltage and collision energy for each analyte using a stock solution.[14]

  • Chromatographic Separation: Utilizing a suitable LC column, such as a Kinetex Biphenyl column (50 x 3.0 mm, 2.6 µm), for separation.[13]

  • Mass Spectrometric Detection: Employing a triple quadrupole mass spectrometer for detection and quantification.[13][14]

  • Sample Analysis: Diluting sample extracts with a mobile phase diluent before injection into the LC-MS/MS system.[14]

In Vitro Metabolism Studies using LC-HRMS: To study the metabolism of this compound, in vitro incubations with pooled human liver S9 fractions can be performed.[15] The resulting samples are then analyzed by liquid chromatography coupled to orbitrap-based high-resolution tandem mass spectrometry (LC-HRMS-MS) to identify metabolites.[15] The predominant metabolic pathways observed are hydroxylation and glucuronidation.[15]

Conclusion

This compound is a highly potent synthetic triazolobenzodiazepine with significant CNS depressant effects mediated through positive allosteric modulation of the GABA-A receptor. Its chemical properties, particularly the halogen substitutions, contribute to its high potency. The characterization of this compound relies on sensitive analytical techniques, with LC-MS/MS and LC-HRMS being the methods of choice for detection and quantification in various sample types. The information provided in this guide serves as a foundational resource for professionals involved in the research and analysis of this and other novel psychoactive substances.

References

Flubromazolam's Mechanism of Action on GABAa Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action

Flubromazolam, like other benzodiazepines, does not directly activate the GABAa receptor. Instead, it binds to a distinct allosteric site, known as the benzodiazepine (BZD) binding site, located at the interface of the α and γ subunits of the heteropentameric GABAa receptor.[1][2] This binding event induces a conformational change in the receptor, which in turn increases the affinity of the primary inhibitory neurotransmitter, GABA, for its own binding sites located at the interface of the α and β subunits.[2]

The potentiation of GABA's effect by this compound leads to an increased frequency of the opening of the receptor's intrinsic chloride (Cl⁻) channel.[3] The resulting influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane, making it less likely to fire an action potential. This enhancement of inhibitory neurotransmission underlies the characteristic sedative, anxiolytic, and muscle-relaxant effects of benzodiazepines like this compound.[4] The high potency of this compound suggests a very high affinity for the benzodiazepine binding site on the GABAa receptor.[5][6]

Signaling Pathway of this compound at the GABAergic Synapse

GABAa_Modulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis & Packaging GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GABAaR GABAa Receptor (α, β, γ subunits) GABA_neurotransmitter->GABAaR Binds to α/β interface Chloride_channel Chloride (Cl⁻) Channel Opening GABAaR->Chloride_channel Increased frequency of channel opening Flubromazolam_node This compound Flubromazolam_node->GABAaR Binds to α/γ interface Hyperpolarization Membrane Hyperpolarization Chloride_channel->Hyperpolarization Cl⁻ influx Neuronal_inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_inhibition

This compound's positive allosteric modulation of the GABAa receptor.

Quantitative Data on GABAa Receptor Interaction

As of the latest available data, specific experimentally determined binding affinities (Ki), potency (EC50), and efficacy values for this compound at distinct GABAa receptor subtypes have not been published in peer-reviewed literature. Quantitative Structure-Activity Relationship (QSAR) models have been used to predict the binding affinity of numerous designer benzodiazepines, and these models suggest a high binding affinity for this compound, consistent with its known high potency.[3][7][8]

For context and comparative purposes, the following tables illustrate the typical quantitative data obtained for other well-characterized benzodiazepines. This data is generated using the experimental protocols detailed in Section 3.

Table 1: Comparative Binding Affinities (Ki, nM) of Benzodiazepines for Human Recombinant GABAa Receptor Subtypes

Compoundα1β2γ2α2β2γ2α3β2γ2α5β2γ2Reference
This compound Data not availableData not availableData not availableData not available
Diazepam1.81.53.54.1[9]
Alprazolam1.20.91.52.0[9]
Bromazolam2.80.69Data not available0.62[10]

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Potency (EC50, nM) and Efficacy (% Potentiation) of Benzodiazepines at Human Recombinant GABAa Receptors

CompoundReceptor SubtypeEC50 (nM)Max Potentiation (%)Reference
This compound α1β2γ2Data not availableData not available
This compound α2β3γ2Data not availableData not available
This compound α5β3γ2Data not availableData not available
Diazepamα1β2γ226250[11]
Flunitrazepamα1β1γ2L2977[11]
Flunitrazepamα3β1γ2L23105[11]

% Potentiation is the enhancement of the GABA-evoked current at a sub-saturating GABA concentration (e.g., EC20).

Experimental Protocols

The characterization of this compound's interaction with GABAa receptors would involve two primary experimental techniques: radioligand binding assays to determine binding affinity and electrophysiology to assess functional potency and efficacy.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of this compound for various GABAa receptor subtypes.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing specific human recombinant GABAa receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • Radioligand: [³H]Flunitrazepam or [³H]Ro 15-1788, high-affinity benzodiazepine site radioligands.

  • Test Compound: this compound.

  • Non-specific Competitor: Diazepam or another high-affinity unlabeled benzodiazepine.

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), Wash buffer (ice-cold assay buffer).

  • Equipment: Cell harvester, scintillation counter, 96-well plates.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the desired GABAa receptor subtype.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge to pellet cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Receptor membranes + [³H]Radioligand.

    • Non-specific Binding: Receptor membranes + [³H]Radioligand + excess unlabeled competitor (e.g., 10 µM Diazepam).

    • Competition: Receptor membranes + [³H]Radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity (counts per minute, CPM).

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (Cells expressing GABAaR subtypes) start->membrane_prep assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration (Separate bound/free radioligand) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting (CPM) washing->counting analysis Data Analysis (IC50 -> Ki calculation) counting->analysis end End analysis->end

Workflow for a Radioligand Competition Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through the GABAa receptor channel in response to GABA and its modulation by this compound.

Objective: To determine the EC50 and maximal potentiation of GABA-evoked currents by this compound at specific GABAa receptor subtypes.

Materials:

  • Cell Lines: HEK293 or other suitable cells transiently or stably expressing the desired GABAa receptor subunit combination.

  • Recording Equipment: Patch-clamp amplifier, digitizer, microscope, micromanipulators.

  • Solutions:

    • External Solution (aCSF): Containing physiological ion concentrations.

    • Internal (Pipette) Solution: Containing ions that mimic the intracellular environment.

  • Agonist: GABA.

  • Modulator: this compound.

  • Antagonist (optional): A competitive antagonist like bicuculline to confirm GABAa receptor-mediated currents.

Methodology:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with internal solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a cell with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • GABA Application:

    • Apply a low, non-saturating concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound.

  • Data Acquisition: Record the chloride currents evoked by GABA and their potentiation by this compound.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

    • Calculate the percentage potentiation for each concentration of this compound.

    • Plot the percentage potentiation against the log concentration of this compound to generate a dose-response curve and determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (Transfected cells on coverslip) start->cell_prep pipette_prep Pipette Preparation (Pulling & Filling) cell_prep->pipette_prep giga_seal Form Giga-seal on cell membrane pipette_prep->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage Clamp Cell (e.g., -60 mV) whole_cell->voltage_clamp gaba_app Apply GABA (EC10-EC20) Record baseline current voltage_clamp->gaba_app modulator_app Co-apply GABA + this compound (varying concentrations) gaba_app->modulator_app data_acq Record Potentiated Currents modulator_app->data_acq analysis Data Analysis (EC50 & Max Potentiation) data_acq->analysis end End analysis->end

Workflow for a Whole-Cell Patch-Clamp Experiment.

Conclusion

This compound acts as a potent positive allosteric modulator of GABAa receptors, enhancing the inhibitory effects of GABA. This mechanism is central to its profound sedative and anxiolytic properties. While its high potency is widely acknowledged, a comprehensive understanding of its pharmacological profile requires detailed quantitative data on its affinity, potency, and efficacy at various GABAa receptor subtypes. The experimental protocols outlined in this guide provide a clear framework for obtaining this critical information, which is essential for a complete risk-benefit assessment and for guiding future drug development efforts in the field of GABAergic modulation. The lack of publicly available, experimentally derived quantitative data for this compound underscores the need for further research into this and other novel psychoactive substances.

References

In Vitro Metabolism of Flubromazolam: A Technical Guide Using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubromazolam, a potent triazolobenzodiazepine, has emerged as a compound of interest within the scientific community due to its significant pharmacological activity. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and overall safety assessment. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound using human liver microsomes (HLMs), a standard model for predicting hepatic drug metabolism. The document outlines detailed experimental protocols, summarizes key metabolic pathways, and presents available quantitative data to facilitate further research and development.

Metabolic Pathways of this compound

The primary route of this compound metabolism in humans is through oxidation, predominantly mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP3A4 and CYP3A5 have been identified as the major isoforms responsible for its biotransformation.[1][2] The metabolic process primarily involves hydroxylation at two main positions, leading to the formation of α-hydroxythis compound and 4-hydroxythis compound.[1] These phase I metabolites can then undergo further phase II conjugation reactions, such as glucuronidation.

Below is a diagram illustrating the principal metabolic pathway of this compound.

Flubromazolam_Metabolism This compound This compound alpha_hydroxy α-hydroxythis compound This compound->alpha_hydroxy Hydroxylation four_hydroxy 4-hydroxythis compound This compound->four_hydroxy Hydroxylation CYP3A4_5 CYP3A4 / CYP3A5 CYP3A4_5->this compound

Caption: Metabolic pathway of this compound.

Quantitative Data

ParameterValueReference
Predicted Hepatic Clearance (Well-stirred model)0.42 mL/min/kg[2]
Predicted Hepatic Clearance (Parallel-tube model)0.43 mL/min/kg[2]
Plasma Protein Binding89%[3]

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro metabolism study of this compound using pooled human liver microsomes (pHLM).

Materials and Reagents
  • This compound

  • Pooled Human Liver Microsomes (pHLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Internal standard (e.g., a structurally similar compound not present in the incubation)

  • Purified water, HPLC grade

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro metabolism experiment with human liver microsomes.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Quenching cluster_analysis Analysis A Prepare buffer and reagent solutions B Pre-warm pHLM and buffer to 37°C A->B D Combine pHLM, buffer, and this compound B->D C Prepare this compound stock solution C->D E Initiate reaction with NADPH regenerating system D->E F Incubate at 37°C with shaking E->F G Aliquots taken at time points F->G H Quench with cold acetonitrile + Internal Standard G->H I Centrifuge to precipitate proteins H->I J Collect supernatant I->J K Analyze by LC-HRMS J->K L Data processing and interpretation K->L

Caption: Experimental workflow for in vitro metabolism.

Detailed Incubation Procedure
  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) and dilute it to the desired starting concentration in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

  • Incubation Mixture: In a microcentrifuge tube, combine the appropriate volumes of potassium phosphate buffer (pH 7.4), pooled human liver microsomes (a typical protein concentration is 0.5-1.0 mg/mL), and the this compound working solution. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the components to equilibrate.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture can vary but is often in the range of 200-500 µL.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period. To characterize the time course of metabolism, aliquots can be taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing an internal standard. The cold acetonitrile will precipitate the microsomal proteins and stop the enzymatic reaction.

  • Sample Preparation for Analysis: Vortex the terminated samples and then centrifuge at a high speed (e.g., >10,000 x g) for approximately 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

LC-HRMS Analysis

The separation and detection of this compound and its metabolites are typically achieved using a high-performance liquid chromatography system coupled to a high-resolution mass spectrometer.

ParameterTypical Conditions
Chromatography
ColumnC18 reversed-phase column (e.g., YMC-UltraHT Hydrosphere C18)[4]
Mobile Phase AWater with an additive (e.g., 0.1% formic acid or 10 mM ammonium formate)
Mobile Phase BAcetonitrile or Methanol with the same additive
GradientA suitable gradient from low to high organic phase to elute the parent drug and its more polar metabolites.
Flow Rate0.2-0.5 mL/min
Column Temperature30-40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Mass AnalyzerOrbitrap or Time-of-Flight (TOF) for high-resolution mass detection
Data AcquisitionFull scan for metabolite identification and targeted MS/MS for structural elucidation.

Conclusion

The in vitro metabolism of this compound in human liver microsomes is primarily driven by CYP3A4/5, leading to the formation of hydroxylated metabolites. While specific enzyme kinetic data remains to be fully elucidated, the provided protocols and existing data offer a solid foundation for researchers to conduct further studies. A thorough understanding of this compound's metabolism is essential for its continued evaluation and for ensuring the safety and efficacy of any potential therapeutic applications. The methodologies described in this guide are intended to support these ongoing research efforts in the fields of drug metabolism, pharmacology, and toxicology.

References

The Pharmacological Profile of Flubromazolam: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubromazolam (8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine) is a potent triazolobenzodiazepine that has emerged as a novel psychoactive substance. Structurally related to triazolam and flubromazepam, it is recognized for its significant sedative-hypnotic effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound in animal models, synthesizing available data on its pharmacokinetics, metabolism, and mechanism of action. Due to a notable lack of published quantitative data from controlled behavioral studies in animal models, this guide also includes detailed, representative experimental protocols for key assays used to characterize the pharmacological effects of benzodiazepines.

Mechanism of Action: GABA-A Receptor Modulation

GABA_A_Receptor_Signaling cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABA_A_Receptor binds This compound This compound This compound->GABA_A_Receptor binds (allosteric site) This compound->GABA potentiates effect of

Figure 1: this compound's Mechanism of Action at the GABA-A Receptor.

Pharmacokinetics in Animal Models

Pharmacokinetic studies of this compound have been conducted in rats, providing insights into its absorption, distribution, metabolism, and excretion. A study comparing the pharmacokinetics of this compound to alprazolam and flualprazolam in Sprague-Dawley rats following a 2 mg/kg subcutaneous dose revealed significant differences.[1][4][5]

Table 1: Pharmacokinetic Parameters of this compound, Flualprazolam, and Alprazolam in Rats [1][4][5]

ParameterThis compoundFlualprazolamAlprazolam
Dose 2 mg/kg (s.c.)2 mg/kg (s.c.)2 mg/kg (s.c.)
T½ (h) 10-20 (estimated in humans)Significantly increased vs. Alprazolam~10-18
Vd (L/kg) Significant ~2-fold increase vs. AlprazolamSignificant ~2-fold increase vs. Alprazolam-
CL (L/h/kg) Significant ~2-fold increase vs. Alprazolam--

Note: T½ for this compound in rats was not explicitly stated in the comparative study, but human data suggests a half-life of 10-20 hours. Vd (Volume of Distribution) and CL (Clearance) were significantly increased for both this compound and Flualprazolam compared to Alprazolam.[1][4][5]

The fluorination of the alprazolam structure in this compound and flualprazolam leads to increased pharmacokinetic parameters, resulting in greater overall exposure and potentially higher toxicity compared to alprazolam.[1][4]

PK_Workflow cluster_animal_phase Animal Dosing and Sampling cluster_analytical_phase Sample Processing and Analysis cluster_data_analysis Data Interpretation Animal_Model Sprague-Dawley Rats Dosing Subcutaneous Injection (2 mg/kg this compound) Animal_Model->Dosing Blood_Sampling Serial Blood Collection (e.g., via jugular vein cannula) Dosing->Blood_Sampling Plasma_Separation Centrifugation to separate plasma Blood_Sampling->Plasma_Separation Extraction Liquid-Liquid or Solid-Phase Extraction of this compound Plasma_Separation->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Concentration_Time_Curve Plot Plasma Concentration vs. Time LC_MS_Analysis->Concentration_Time_Curve PK_Modeling Pharmacokinetic Modeling (e.g., non-compartmental analysis) Concentration_Time_Curve->PK_Modeling Parameter_Calculation Calculate T½, Vd, CL, AUC PK_Modeling->Parameter_Calculation

Figure 2: Experimental Workflow for a Pharmacokinetic Study in Rats.

Metabolism

In vitro studies using human liver microsomes and in vivo studies in mice have elucidated the metabolic pathways of this compound.[3][6] The primary metabolic route is hydroxylation, mediated mainly by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[6] This is followed by glucuronidation of the hydroxylated metabolites and the parent drug.[3][6]

The major metabolites identified are α-hydroxy-flubromazolam and 4-hydroxy-flubromazolam.[7] In vivo, α-hydroxy-flubromazolam and its corresponding glucuronide, as well as the N-glucuronide of this compound, have been detected.[6] Due to its high protein binding and predicted low clearance, this compound has the potential for a prolonged elimination half-life.[6][7]

Table 2: Major Metabolites of this compound [3][6][7]

MetaboliteMetabolic PathwayEnzyme(s) Involved
α-hydroxy-flubromazolamHydroxylationCYP3A4, CYP3A5
4-hydroxy-flubromazolamHydroxylationCYP3A4, CYP3A5
This compound N-glucuronideGlucuronidationUGTs
α-hydroxy-flubromazolam glucuronideGlucuronidationUGTs

Behavioral Pharmacology in Animal Models

A significant gap in the scientific literature is the lack of quantitative data from controlled behavioral studies of this compound in animal models. The World Health Organization's Critical Review Report on this compound from 2020 explicitly states that no animal studies on its abuse potential were identified.[8] Reports on its behavioral effects are primarily derived from human user experiences and clinical case reports of intoxication, which describe potent sedative-hypnotic and anxiolytic effects.[9][10][11]

To guide future research, this section provides detailed protocols for standard behavioral assays used to evaluate the anxiolytic, sedative, and motor-impairing effects of benzodiazepines.

Experimental Protocols

The EPM is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.

  • Procedure:

    • Acclimate the animal to the testing room for at least 60 minutes prior to the test.

    • Administer this compound or vehicle at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.

The rotarod test is used to assess motor coordination, balance, and the sedative effects of a drug.

  • Apparatus: A rotating rod, typically with adjustable speed.

  • Procedure:

    • Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 2 minutes) for 2-3 days prior to the test.

    • On the test day, administer this compound or vehicle.

    • At a predetermined time post-administration, place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

  • Data Analysis: A decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment and/or sedation.

This test is also based on the conflict between the drive to explore and the aversion to a brightly lit environment.

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.

  • Procedure:

    • Acclimate the animal to the testing room.

    • Administer this compound or vehicle.

    • Place the animal in the center of the light compartment, facing away from the opening.

    • Allow the animal to explore the apparatus for a set period (e.g., 5-10 minutes).

    • Record the time spent in each compartment and the number of transitions between compartments.

  • Data Analysis: An anxiolytic effect is suggested by an increase in the time spent in the light compartment and the number of transitions.

Conclusion

This compound is a potent benzodiazepine with significant sedative-hypnotic effects. Pharmacokinetic studies in rats indicate that its chemical structure leads to greater systemic exposure compared to alprazolam. Its metabolism is primarily mediated by CYP3A4 and CYP3A5, leading to hydroxylated and glucuronidated metabolites. While its mechanism of action is understood to be through positive allosteric modulation of GABA-A receptors, specific binding affinity data is lacking. A critical gap exists in the scientific literature regarding its behavioral pharmacology in controlled animal models. The experimental protocols provided herein offer a framework for future research to quantitatively assess the anxiolytic, sedative, and motor-coordinating effects of this potent novel psychoactive substance. Such studies are crucial for a comprehensive understanding of its pharmacological profile and potential for abuse and toxicity.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Flubromazolam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of flubromazolam, a potent designer triazolobenzodiazepine. The document details its chemical structure, stereoisomeric characteristics, and relevant physicochemical and pharmacological data. Furthermore, it outlines established experimental protocols for its synthesis and analytical detection.

Chemical Structure of this compound

This compound is a synthetic benzodiazepine derivative characterized by the fusion of a triazole ring to the diazepine ring system.[1][2] Its chemical identity is formally defined by the following nomenclature and molecular properties.

  • IUPAC Name : 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1][3][4]triazolo[4,3-a][1][4]benzodiazepine.[3][5]

  • Molecular Formula : C₁₇H₁₂BrFN₄.[1][3]

  • Molecular Weight : 371.21 g/mol .[1][6]

The core of the this compound molecule is a benzene ring fused to a seven-membered 1,4-diazepine ring, which in turn is fused to a 1,2,4-triazole ring.[1] Key substitutions on this triazolobenzodiazepine scaffold include:

  • A bromine atom at the 8-position of the benzodiazepine ring.[1]

  • A 2-fluorophenyl ring at the 6-position.[1]

  • A methyl group at the 1-position of the triazole ring.[1]

The presence of the fluorine atom at the R2' position is noted to contribute to the compound's increased potency.[2]

Figure 1: 2D representation of this compound's chemical structure.

Stereoisomerism

While this compound possesses no traditional stereocenters and is therefore considered achiral in a classical sense, its stereochemistry is more complex due to the nature of its 1,4-diazepine ring.[6][7]

2.1 Conformational Chirality (Atropisomerism)

Benzodiazepines, including this compound, are characterized by a non-planar, seven-membered diazepine ring.[8] This puckered conformation is chiral and exists as a pair of rapidly interconverting conformational enantiomers, also known as atropisomers. This phenomenon occurs even in the absence of any stereogenic carbon atoms.[8] The interconversion between these two enantiomeric forms happens through a "ring-flip" mechanism.[8] While these conformers are not separable under normal conditions, their existence is significant as GABA-A receptors, the biological target of benzodiazepines, can exhibit stereoselectivity, potentially binding preferentially to one conformation.[8]

Figure 2: Interconversion of benzodiazepine conformational enantiomers.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound, encompassing physicochemical, pharmacokinetic, and analytical findings.

ParameterValueReference(s)
Physicochemical Properties
Molecular Weight371.21 g/mol [1][6]
Melting Point213-214 °C[9]
SolubilitySparingly soluble in aqueous buffer. 0.5 mg/mL in 1:1 DMF:PBS solution.[2]
Pharmacokinetic Data (Single 0.5 mg Dose)
Peak Serum Concentration (1st)7.4 ng/mL (at ~5 hours)[1]
Peak Serum Concentration (2nd)8.6 ng/mL (at ~8 hours)[1]
Toxicological Data (Forensic Case)
Serum Concentration (19h post 3mg ingestion)59 ng/mL[10]
Urine Concentration (19h post 3mg ingestion)105 ng/mL[10]
Analytical Data
UHPLC Limit of Detection (LOD)0.1 ng/mL[2]

Experimental Protocols

4.1 Synthesis of this compound

A method for the synthesis of this compound has been described, starting from 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][4]diazepin-2-one.[9]

  • Step 1 : A solution of 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][4]diazepin-2-one (21.0 mmol) in tetrahydrofuran (THF, 50 mL) is cooled in an ice-water bath. Sodium hydride (18 mmol) is added in one portion. The mixture is stirred for 1 hour.[9]

  • Step 2 : Di-4-morpholinylphosphinic chloride (22.5 mmol) is added, and the resulting solution is stirred for 2 hours at room temperature.[9]

  • Step 3 : A solution of acetic hydrazide (30 mmol) in n-butanol (20 mL) is added, and stirring continues for 15 minutes at room temperature.[9]

  • Step 4 : The solvents are evaporated. The residue is dissolved in n-butanol (25 mL) and heated to reflux for 2 hours.[9]

  • Step 5 : The n-butanol is evaporated, and the residue is partitioned between dichloromethane (CH₂Cl₂) and brine. The organic layer is dried and concentrated under reduced pressure.[9]

  • Step 6 : The crude product is purified by flash chromatography (silica gel, ethyl acetate) to yield this compound as a white solid.[9]

Synthesis_Workflow Start 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one in THF Step1 Add NaH (Ice-water bath, 1 hr) Start->Step1 Step2 Add di-4-morpholinylphosphinic chloride (Room temp, 2 hrs) Step1->Step2 Step3 Add Acetic Hydrazide in n-BuOH (Room temp, 15 min) Step2->Step3 Step4 Evaporate Solvents Step3->Step4 Step5 Dissolve in n-BuOH (Reflux, 2 hrs) Step4->Step5 Step6 Evaporate n-BuOH & Partition (CH2Cl2/Brine) Step5->Step6 Step7 Dry & Concentrate Organic Layer Step6->Step7 Purification Flash Chromatography (Silica gel, EtOAc) Step7->Purification End This compound (White Solid) Purification->End

Figure 3: Workflow for the synthesis of this compound.

4.2 Analytical Methodologies for Detection

The detection and quantification of this compound in biological matrices are critical for clinical and forensic toxicology. Due to its high potency, sensitive analytical methods are required.[2][11]

  • Screening : Immunoassays can be used for initial screening in urine, though they may lack specificity and can produce negative results in blood samples despite the presence of the drug, likely due to very low therapeutic concentrations.[2]

  • Confirmation and Quantification :

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is a widely used and robust method for the confirmation and quantification of this compound in biological samples like blood, serum, urine, and hair.[2] Methods have been developed using ultra-high-performance liquid chromatography (UHPLC) for enhanced sensitivity.[2]

    • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is also used for the confirmation of this compound.[2]

    • High-Resolution Mass Spectrometry (LC-HRMS) : LC-HRMS is recommended as a highly sensitive method for identifying this compound and is also used to study its metabolism.[2][12]

  • Sample Preparation : For urine samples, enzymatic hydrolysis is typically performed before direct injection into the LC-MS/MS system to cleave glucuronide conjugates.[2] For blood samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to isolate the analyte from the matrix.[13][14]

The primary analytical targets for identifying this compound exposure are the parent compound and its α-hydroxy-flubromazolam metabolite.[12]

References

Flubromazolam Analytical Reference Standards: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Flubromazolam analytical reference standards, including their chemical and physical properties, analytical methodologies for their identification and quantification, and their metabolic fate. This document is intended to serve as a core resource for professionals engaged in research, clinical toxicology, and the development of new chemical entities.

Chemical and Physical Properties

This compound is a designer benzodiazepine characterized by its high potency.[1][2] Accurate identification and quantification are paramount for forensic and research applications, necessitating the use of well-characterized analytical reference standards. Certified Reference Materials (CRMs) are available to ensure metrological traceability and accuracy of analytical results.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Formal Name 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[2][4][5]triazolo[4,3-a][2][4]benzodiazepine[6]
CAS Number 612526-40-6[6]
Molecular Formula C₁₇H₁₂BrFN₄[6][7]
Formula Weight 371.2 g/mol [6][7]
Appearance White powder[2][8]
Purity ≥98%[6]
Storage -20°C[6]
Stability ≥ 4 years[6]

Table 2: Specifications of this compound Certified Reference Materials (CRMs)

Product TypeFormulationConcentrationSupplier Example
This compound (CRM)Solution in methanol1 mg/mLCayman Chemical[3]
This compound-d₄--Cayman Chemical[6]
This compound-¹³C₂-d₄ (CRM)Solution in methanol100 µg/mLCayman Chemical[3]
α-hydroxy this compound (CRM)--Cayman Chemical[3]

Analytical Methodologies

The detection and quantification of this compound are typically achieved using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods employed in forensic and clinical laboratories.[5][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of benzodiazepines.[10] Due to the thermal lability of some benzodiazepines, derivatization may be required to improve chromatographic performance.[10]

Experimental Protocol: GC-MS Analysis of this compound in Blood

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of whole blood, add an internal standard (e.g., Diazepam-d₅).

    • Add 1 mL of saturated sodium borate buffer (pH 9.0).

    • Add 5 mL of n-butyl acetate and vortex for 10 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

  • GC-MS Parameters:

    • Instrument: Agilent Gas Chromatograph with Mass Selective Detector or equivalent.[8]

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of benzodiazepines and their metabolites, often without the need for derivatization.[9]

Experimental Protocol: LC-MS/MS Analysis of this compound in Urine

  • Sample Preparation (Dilute-and-Shoot):

    • To 100 µL of urine, add 900 µL of a mixture of mobile phase A and B (90:10).

    • Add an internal standard (e.g., this compound-d₄).

    • Vortex and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Parameters:

    • Instrument: Agilent 1200 Infinity Series LC System with an Agilent 6460 Triple Quadrupole mass spectrometer or equivalent.[11]

    • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion > Product ion 1, Product ion 2

      • α-hydroxy this compound: Precursor ion > Product ion 1, Product ion 2

      • (Specific m/z values for precursor and product ions should be optimized in the laboratory).

Pharmacodynamics and Metabolism

This compound, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter system in the central nervous system.[2]

GABA-A Receptor Signaling Pathway

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[12] This allosteric binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in sedative, anxiolytic, and muscle relaxant properties.[4][12]

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_receptor GABA-A Receptor GABA->GABA_A_receptor Binds Chloride_channel Chloride (Cl⁻) Channel GABA_A_receptor->Chloride_channel Opens Benzodiazepine_site Benzodiazepine Binding Site Benzodiazepine_site->GABA_A_receptor Allosteric Modulation Neuronal_inhibition Neuronal Inhibition (Hyperpolarization) Chloride_channel->Neuronal_inhibition Cl⁻ Influx This compound This compound This compound->Benzodiazepine_site Binds

Caption: GABA-A receptor signaling pathway modulated by this compound.

Metabolic Pathway

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[13][14] The main metabolic pathways involve hydroxylation, leading to the formation of active metabolites.[13][15]

Table 3: Major Metabolites of this compound

MetaboliteDescription
α-hydroxy this compoundA primary active metabolite formed through hydroxylation.
4-hydroxy this compoundAnother significant active metabolite produced via hydroxylation.

These hydroxylated metabolites can undergo further metabolism through glucuronidation before being excreted.[14]

Flubromazolam_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism This compound This compound CYP3A4_5 CYP3A4 / CYP3A5 This compound->CYP3A4_5 Hydroxylation alpha_hydroxy α-hydroxy this compound (Active) CYP3A4_5->alpha_hydroxy four_hydroxy 4-hydroxy this compound (Active) CYP3A4_5->four_hydroxy Glucuronidation Glucuronidation (UGT enzymes) alpha_hydroxy->Glucuronidation four_hydroxy->Glucuronidation Excretion Excretion (Urine) Glucuronidation->Excretion

Caption: Metabolic pathway of this compound.

Conclusion

This technical guide provides essential information for the accurate and reliable analysis of this compound. The use of certified reference standards is critical for obtaining high-quality data in research and forensic applications. The detailed experimental protocols for GC-MS and LC-MS/MS serve as a starting point for method development and validation. Understanding the pharmacodynamic and metabolic pathways of this compound is crucial for interpreting analytical findings and for future drug development efforts.

References

Unmasking Flubromazolam: An In-Depth Technical Guide to Metabolite Identification in Urine and Blood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flubromazolam, a potent triazolo-benzodiazepine, has emerged as a significant compound of interest in clinical and forensic toxicology. Its high potency and potential for adverse effects necessitate robust and reliable methods for its detection in biological matrices. This technical guide provides a comprehensive overview of the current scientific understanding of this compound metabolism and offers detailed methodologies for the identification and quantification of its metabolites in urine and blood.

Metabolic Pathway of this compound

The biotransformation of this compound is a critical aspect of its detection. In vitro and in vivo studies have elucidated a primary metabolic pathway involving Phase I hydroxylation followed by Phase II glucuronidation.[1][2][3] The cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, are the key mediators of the initial oxidative metabolism.[1][2][3]

The primary metabolic transformations include:

  • Hydroxylation: The most significant initial step occurs at the α-position and the 4-position of the this compound molecule.[1][2][3] This results in the formation of α-hydroxy-flubromazolam and 4-hydroxy-flubromazolam. Of these, α-hydroxy-flubromazolam is considered the most abundant metabolite.[4]

  • Glucuronidation: Following hydroxylation, the hydroxylated metabolites, as well as the parent drug, undergo glucuronidation, a process that increases their water solubility and facilitates their excretion.[1][2][3][4] This results in the formation of α-hydroxy-flubromazolam glucuronide, 4-hydroxy-flubromazolam glucuronide, and this compound N-glucuronide.[4]

Therefore, the primary analytical targets for confirming this compound intake in urine are the parent drug, its hydroxylated metabolites, and their corresponding glucuronides.[4][5]

Flubromazolam_Metabolism cluster_enzymes1 cluster_enzymes2 This compound This compound PhaseI Phase I Metabolism (Hydroxylation) This compound->PhaseI N_Glucuronide This compound N-glucuronide This compound->N_Glucuronide Metabolites_PhaseI α-hydroxy-flubromazolam 4-hydroxy-flubromazolam PhaseI->Metabolites_PhaseI CYP CYP3A4 / CYP3A5 PhaseII Phase II Metabolism (Glucuronidation) Metabolites_PhaseII α-hydroxy-flubromazolam glucuronide 4-hydroxy-flubromazolam glucuronide PhaseII->Metabolites_PhaseII UGT UGT Enzymes Metabolites_PhaseI->PhaseII Excretion Urinary Excretion Metabolites_PhaseII->Excretion N_Glucuronide->Excretion

Metabolic pathway of this compound.

Quantitative Data on this compound and its Metabolites

The concentrations of this compound and its metabolites in biological samples can vary significantly depending on the dosage, time of ingestion, and individual metabolic differences. The following tables summarize quantitative data from various studies.

Table 1: this compound Concentrations in Blood/Serum

Sample TypeConcentration Range (ng/mL)Median Concentration (ng/mL)Context
Blood0.4 - 365.6Intoxicated drivers
Blood<1.3 - 3237.7Impaired driving and sexual assault cases
Blood2 - 2208.0Death investigations
Plasma/Serum1.7 - 480.57.4Emergency department admissions
Postmortem Blood5.9 - 35228.5Postmortem cases

Sources:[4][6][7][8]

Table 2: this compound and Metabolite Detection in Forensic Cases

AnalyteMatrixDetection WindowNotes
This compoundUrineUp to 6.5 daysDetectable alongside its mono-hydroxylated metabolite.[9]
Mono-hydroxylated metaboliteUrineUp to 8 daysA primary target for urine drug testing.[9]
This compoundSerumPeak concentrations as low as 8 ng/mL (8h post-ingestion)Demonstrates the need for sensitive analytical methods.[9]

Experimental Protocols for Metabolite Identification

The reliable identification of this compound and its metabolites requires sophisticated analytical techniques, primarily Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]

Sample Preparation: Urine

A crucial step in urine analysis is the enzymatic hydrolysis of glucuronide conjugates to increase the concentration of the parent drug and its hydroxylated metabolites.[5]

Protocol for Enzymatic Hydrolysis:

  • Combine 200 µL of urine with an internal standard.

  • Add 60 µL of a suitable hydrolysis buffer (e.g., RT hydrolysis buffer).

  • Add 20 µL of β-glucuronidase enzyme (e.g., IMCSzyme® RT enzyme).

  • Incubate the mixture at room temperature for approximately 15 minutes.[10]

Following hydrolysis, a cleanup step such as Solid Phase Extraction (SPE) is typically employed to remove matrix interferences.[10]

Solid Phase Extraction (SPE) Protocol:

  • Conditioning/Equilibration: Not always required with modern SPE cartridges.

  • Loading: Add 200 µL of 0.1% formic acid to the hydrolyzed sample and apply it to the SPE plate (e.g., Strata-X-Drug B Plus).

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water.

    • Wash 2: 1 mL of 30% methanol in water.

  • Drying: Dry the SPE plate under high vacuum for 5 minutes.

  • Elution: Elute the analytes with a suitable solvent mixture, such as 5% ammonium hydroxide in methanol or a combination of ethyl acetate, isopropanol, and ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[10]

Sample Preparation: Blood

For blood samples, a protein precipitation or liquid-liquid extraction is commonly performed.

Liquid-Liquid Extraction (LLE) Protocol:

  • To 0.5 mL of blood, add an internal standard.

  • Add 1 mL of a suitable buffer (e.g., sodium acetate buffer, pH 4.5).

  • Perform extraction with an organic solvent (e.g., methyl-tertiary-butyl-ether).

  • Centrifuge to separate the layers.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase.[11]

Instrumental Analysis: LC-MS/MS

Liquid Chromatography (LC) Conditions:

  • Column: A high-efficiency column such as a Kinetex Biphenyl (e.g., 2.6 µm, 50 x 3.0 mm) is suitable for separating this compound and its metabolites.[12]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.[11]

  • Flow Rate: A typical flow rate is around 0.5 - 0.7 mL/min.[11][12]

Mass Spectrometry (MS) Conditions:

  • Ionization: Positive electrospray ionization (ESI+) is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, selecting at least two transitions for each analyte for confirmation.[11]

Experimental_Workflow cluster_urine Urine Sample cluster_blood Blood Sample Urine Urine Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE Analysis LC-MS/MS or LC-HRMS Analysis SPE->Analysis Blood Blood Collection Extraction Protein Precipitation or Liquid-Liquid Extraction Blood->Extraction Extraction->Analysis Data Data Analysis and Metabolite Identification Analysis->Data

General workflow for identifying this compound metabolites.

Conclusion

The identification of this compound and its metabolites in urine and blood is a complex but well-defined process. A thorough understanding of its metabolic pathway, coupled with optimized sample preparation and sensitive analytical instrumentation, is essential for accurate and reliable detection. The primary metabolites to target are α-hydroxy-flubromazolam, 4-hydroxy-flubromazolam, and their glucuronidated conjugates. The use of enzymatic hydrolysis is critical for the comprehensive analysis of urine samples. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this potent designer benzodiazepine.

References

In Vivo Pharmacokinetic Profile of Flubromazolam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubromazolam is a potent triazolo-analog of the designer benzodiazepine flubromazepam.[1] Since its emergence on the novel psychoactive substances (NPS) market, it has garnered attention for its high potency and long-lasting central nervous system depressant effects.[2][3] This technical guide provides a comprehensive overview of the current understanding of the in vivo pharmacokinetic properties of this compound, drawing from available scientific literature. The information presented herein is intended to support research, forensic analysis, and drug development efforts.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound based on available in vivo and in vitro data. It is important to note that the in vivo data is primarily derived from a single-dose self-administration study, and therefore should be interpreted with caution.

ParameterValueSpecies/MatrixMethodSource
Dose 0.5 mgHumanOral[1][4]
Peak Serum Concentration (Cmax) ~8 ng/mL (at 8 hours post-ingestion)Human / SerumLC-MS/MS[1][4]
Time to Peak Concentration (Tmax) 5 - 8 hoursHuman / SerumLC-MS/MS[3]
Terminal Elimination Half-Life (t1/2) 10 - 20 hours (estimated)Human / SerumLC-MS/MS[1][4][5]
Hepatic Clearance (CLH) 0.42 - 0.43 mL/min/kg (predicted)Human Liver MicrosomesIn vitro modeling[2][3][6]
Protein Binding 89%Human PlasmaNot Specified[3]
Metabolites α-hydroxy-flubromazolam, 4-hydroxy-flubromazolam, and their glucuronidesHumanLC-HRMS[2][3][6]
Detection Window (Urine) Up to 6.5 days (parent); Up to 8 days (mono-hydroxylated metabolite)Human / UrineLC-MS/MS[1][4]
Detection Window (Hair) Detectable 2 weeks post-ingestionHuman / HairLC-MS³[1]

Metabolic Pathways of this compound

This compound undergoes phase I and phase II metabolism. The primary metabolic pathway is hydroxylation, mediated mainly by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[2][6] This results in the formation of active metabolites, primarily α-hydroxy-flubromazolam and 4-hydroxy-flubromazolam.[2][4] These hydroxylated metabolites, along with the parent drug, can then undergo glucuronidation (phase II metabolism).[2][6]

Flubromazolam_Metabolism cluster_cyp This compound This compound PhaseI Phase I Metabolism (Hydroxylation) This compound->PhaseI CYP CYP3A4 / CYP3A5 Metabolites α-hydroxy-flubromazolam 4-hydroxy-flubromazolam PhaseI->Metabolites PhaseII Phase II Metabolism (Glucuronidation) Metabolites->PhaseII Glucuronides Glucuronidated Metabolites PhaseII->Glucuronides

Fig. 1: Metabolic pathway of this compound.

Experimental Protocols

The pharmacokinetic data for this compound have been primarily generated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS).[1][2][6] Below are generalized methodologies based on the cited literature for the in vivo analysis of this compound.

In Vivo Self-Administration Study Protocol

A single healthy volunteer ingested a 0.5 mg capsule of this compound.[1][4] Blood and urine samples were collected at various time points post-ingestion.

  • Sample Collection:

    • Serum samples were collected periodically to determine the concentration-time profile.

    • Urine samples were collected to identify metabolites and determine the detection window.[1]

  • Sample Preparation:

    • Serum: Proteins were precipitated, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and its metabolites.

    • Urine: Samples were subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave glucuronide conjugates, followed by SPE or LLE.[7]

  • Analytical Method:

    • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) was used for quantification.[1]

    • Chromatography: Reversed-phase chromatography with a C18 column was employed to separate this compound and its metabolites from endogenous matrix components.

    • Mass Spectrometry: Multiple reaction monitoring (MRM) mode was used for sensitive and selective detection and quantification of the target analytes.

In Vitro Metabolism Study Protocol

In vitro studies using human liver microsomes (HLMs) were conducted to predict the metabolic fate and clearance of this compound.[2][6]

  • Incubation: this compound was incubated with pooled human liver microsomes in the presence of NADPH as a cofactor to initiate phase I metabolism.[2][6]

  • Metabolite Identification: The reaction mixture was analyzed by LC-HRMS to identify the mass-to-charge ratio of potential metabolites.[2][6]

  • Reaction Phenotyping: Recombinant human CYP enzymes were used to identify the specific P450 isoforms responsible for this compound metabolism.[2][6]

  • Clearance Prediction: The rate of disappearance of this compound in the HLM incubation was used to calculate the intrinsic clearance, which was then used to predict the hepatic clearance in vivo.[2][6]

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of a novel psychoactive substance like this compound.

PK_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Dosing Drug Administration (e.g., 0.5 mg oral dose) Blood Blood Sampling (Time course) Dosing->Blood Urine Urine Sampling Dosing->Urine Serum_Prep Serum Preparation (Protein Precipitation, SPE/LLE) Blood->Serum_Prep Urine_Prep Urine Preparation (Enzymatic Hydrolysis, SPE/LLE) Urine->Urine_Prep LCMS LC-MS/MS Analysis (Quantification & Identification) Serum_Prep->LCMS Urine_Prep->LCMS PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, t1/2) LCMS->PK_Analysis

Fig. 2: In vivo pharmacokinetic analysis workflow.

Discussion and Future Directions

The available data, though limited, provide valuable preliminary insights into the pharmacokinetic profile of this compound. The estimated half-life of 10-20 hours suggests a potential for accumulation with repeated use.[1][3][4][5] The high protein binding indicates that a significant portion of the drug in circulation is not immediately available for pharmacological activity or elimination.[3]

The primary route of metabolism through CYP3A4/5 suggests a potential for drug-drug interactions with inhibitors or inducers of these enzymes.[2][6] The identification of major hydroxylated metabolites is crucial for developing comprehensive analytical methods for forensic and clinical toxicology.[2][3]

Further research is warranted to fully characterize the in vivo pharmacokinetics of this compound. Formal clinical studies with larger cohorts and varying dosage regimens are necessary to establish definitive pharmacokinetic parameters, including bioavailability, volume of distribution, and clearance. Additionally, studies investigating the pharmacodynamic effects in relation to plasma concentrations would provide a more complete understanding of the drug's profile and potential for toxicity.

References

Methodological & Application

Application Note: Quantification of Flubromazolam in Whole Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Flubromazolam is a potent triazolo-benzodiazepine, part of the class of new psychoactive substances (NPS), that poses a significant risk due to its high potency and potential for overdose.[1][2] Its detection and quantification in biological matrices are crucial for both clinical and forensic toxicology. This application note details a robust and sensitive method for the quantification of this compound in whole blood using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol is based on validated methods published in peer-reviewed literature.[3][4]

Principle This method employs a Solid Phase Extraction (SPE) procedure for sample cleanup and concentration of this compound from whole blood. A deuterated internal standard (this compound-d4) is used to ensure accuracy and precision.[5] The extracted analyte is then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[3][4]

Experimental Protocol

Materials and Reagents
  • Standards: this compound, this compound-d4 (Internal Standard, IS).[5]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Ethyl Acetate, Formic Acid, Ammonium Hydroxide.

  • Reagents: Sodium Acetate Buffer (100 mM, pH 4.5).

  • Supplies: C18 SPE Cartridges, 1.5 mL microcentrifuge tubes, glass test tubes, autosampler vials.

  • Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system.

Standard and QC Preparation
  • Stock Solutions: Prepare primary stock solutions of this compound and this compound-d4 in methanol.

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in a methanol/water mixture.

  • Calibration Standards: Spike appropriate volumes of the this compound working solution into 0.5 mL aliquots of blank whole blood to achieve final concentrations of 1, 5, 10, 50, 100, and 200 ng/mL.[4]

  • Quality Control (QC) Samples: Prepare QC samples in blank whole blood at low, medium, and high concentrations (e.g., 3, 80, and 160 ng/mL) from a separate stock solution.[4]

Sample Preparation (Solid Phase Extraction)
  • Sample Aliquoting: To 0.5 mL of blood sample (calibrator, QC, or unknown), add 50 µL of the IS working solution (to a final concentration of 100 ng/mL) and vortex.[4]

  • Pre-treatment: Add 1 mL of acetate buffer (pH 4.5) to each sample, vortex, and centrifuge.[4]

  • SPE Column Conditioning: Condition the C18 SPE columns as per the manufacturer's instructions, typically with methanol followed by water.

  • Loading: Decant the supernatant from the pre-treated sample onto the conditioned SPE column.[4]

  • Washing:

    • Wash the column with 3 mL of distilled water.[4]

    • Wash the column with 3 mL of 5% acetonitrile in sodium acetate buffer (100 mM; pH 4.5).[4]

  • Drying: Dry the column completely under high vacuum or positive pressure for at least 15 minutes.[4]

  • Elution: Elute the analytes with 2 mL of ethyl acetate:ammonium hydroxide (98:2).[4]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[4] Vortex, centrifuge, and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions
ParameterCondition
LC System Agilent 1260 Infinity or equivalent[6]
Column C18 Column (e.g., Agilent Zorbax, Waters Xterra)[3][4][7]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Flow Rate 0.7 mL/min[4]
Gradient 15% B to 20% B over 1.5 min, then to 32% B by 10 min, then to 100% B, hold for 2 min. Re-equilibrate for 1.5 min.[4]
Injection Volume 5 µL
Column Temp. 40 °C[6]
Mass Spectrometry Conditions
ParameterCondition
MS System SCIEX Triple Quad™ 4500 or equivalent[6]
Ionization Mode Electrospray Ionization (ESI), Positive[3][4]
Gas Temperature 300 °C[4]
Gas Flow 6 L/min[4]
Nebulizer Pressure 40 psi[4]
Capillary Voltage 4 kV[4]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Note
This compound 371.0[6][8]292.0[6][8]Quantifier
371.0To be determinedQualifier
This compound-d4 375.2[5]To be determinedInternal Std.

Note: The second most abundant product ion should be determined and used as a qualifier for confirmation. The product ion for the internal standard should also be determined empirically.

Method Performance

The following data is summarized from a validated method for the quantification of 13 designer benzodiazepines, including this compound, in postmortem blood.[3][4]

ParameterResult
Linearity Range 1 - 200 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Bias (Accuracy) ±12%
Intra-day Precision (RSD) 3 - 20%
Inter-day Precision (RSD) 4 - 21%
Recovery 35 - 90%
Matrix Effects -52% to +33%

Visualized Workflows

experimental_workflow sample 0.5 mL Blood Sample (Calibrator, QC, or Unknown) add_is Fortify with 50 µL This compound-d4 (IS) sample->add_is pretreat Add Buffer & Centrifuge add_is->pretreat spe Solid Phase Extraction (SPE) pretreat->spe load Load onto C18 Cartridge spe->load wash Wash (Water & Buffered MeCN) load->wash elute Elute with Ethyl Acetate: Ammonium Hydroxide (98:2) wash->elute dry_recon Evaporate to Dryness & Reconstitute in 100 µL elute->dry_recon lcms LC-MS/MS Analysis (MRM Mode) dry_recon->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound quantification.

validation_logic cluster_core Core Performance Characteristics cluster_matrix Matrix & Sample Handling start Method Validation Plan linearity Linearity & Range start->linearity selectivity Selectivity & Specificity start->selectivity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Bias) linearity->accuracy precision Precision (Intra- & Inter-day) linearity->precision end Validated Method accuracy->end precision->end matrix_effect Matrix Effects (Ion Suppression/Enhancement) selectivity->matrix_effect recovery Extraction Recovery matrix_effect->recovery stability Analyte Stability (Freeze-Thaw, Benchtop) recovery->stability stability->end

Caption: Logical flow of key method validation parameters.

References

Application Note: Identification of Flubromazolam using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the identification and analysis of Flubromazolam, a potent designer benzodiazepine, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound's high potency and association with adverse health events necessitate reliable and validated analytical methods for its detection in both seized materials and biological specimens. This application note details sample preparation, instrument parameters, and data analysis techniques. The presented methodology is based on established forensic protocols and provides the necessary information for researchers to implement a robust and accurate system for this compound identification.

Principle of Analysis

Gas Chromatography-Mass Spectrometry is a powerful analytical technique ideal for separating and identifying volatile and thermally stable compounds like this compound. The process involves:

  • Gas Chromatography (GC): The sample is first vaporized in a heated injector and introduced into a long, thin capillary column. An inert carrier gas (e.g., Helium) pushes the sample through the column. Separation is achieved based on the compound's boiling point and its affinity for the column's stationary phase. Compounds with higher volatility and lower affinity travel faster, resulting in different retention times.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons (Electron Ionization - EI), causing them to fragment into charged ions. These fragments are characteristic of the parent molecule's structure. The mass analyzer, typically a quadrupole, separates these fragments based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a unique mass spectrum that serves as a chemical fingerprint for identification.

Experimental Protocols

Preparation of Standards and Controls

For qualitative identification and method validation, a certified reference standard of this compound is required.

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Working Standard: For direct GC-MS analysis, dilute the stock solution to approximately 4 µg/mL in methanol.[1] This concentration is suitable for verifying instrument performance, retention time, and mass spectral fragmentation.

  • Storage: All standards should be stored at 2-8°C in tightly sealed amber vials to prevent degradation and solvent evaporation.

Sample Preparation from Biological Matrices (Liquid-Liquid Extraction)

For analyzing this compound in matrices like blood or urine, a sample extraction and clean-up step is necessary to remove interferences. The following is a general protocol for benzodiazepine extraction.[2][3]

  • Sample Aliquoting: Pipette 0.5 mL of the biological sample (e.g., whole blood, serum, or urine) into a clean glass screw-top tube.

  • Internal Standard: Add an appropriate internal standard (e.g., Diazepam-d5, Nordazepam-D5) to the sample to ensure accuracy and account for extraction variability.

  • Alkalinization: Add 1.75 mL of 4.5% ammonia solution or 900 µL of a borate buffer (pH 9) to make the sample alkaline.[2][3] This ensures the benzodiazepine is in its free base form, which is more soluble in organic solvents.

  • Extraction: Add 10 mL of an appropriate organic solvent, such as 1-chlorobutane.[2][3]

  • Mixing: Cap the tube and mix on a mechanical rotator for 10-15 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at approximately 3000 x g for 5-10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent, such as methanol or ethyl acetate, for injection into the GC-MS.

Note: For urine samples, an enzymatic hydrolysis step using β-glucuronidase may be required prior to extraction to cleave glucuronide metabolites.[2]

GC-MS Instrumentation and Conditions

The following parameters are based on a validated method and are recommended for the analysis of this compound.[1]

Parameter Setting
GC System Agilent Gas Chromatograph (or equivalent)
Column DB-5 MS (or equivalent); 15 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Split
Split Ratio 25:1
Injection Volume 1 µL
Injector Temp. 280°C
Oven Program Initial: 100°C, hold for 1.0 minRamp: 12°C/min to 280°CFinal Hold: Hold at 280°C for 9.0 min
MS System Mass Selective Detector (MSD)
MSD Transfer Line 280°C
Ion Source Temp. 250°C (EI)
Quadrupole Temp. 150°C
Acquisition Mode Scan
Mass Scan Range 30 - 550 amu
Threshold 150
Expected Retention Time ~16.202 min

Data Acquisition and Analysis Workflow

The workflow for identifying this compound involves a systematic process from sample injection to final confirmation. The diagram below illustrates the key steps involved in the analytical procedure.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation cluster_report Phase 4: Reporting Sample Sample Receipt (Reference Material or Biological Sample) Prep Sample Preparation (Dilution or LLE) Sample->Prep GC_Inject GC Injection & Separation Prep->GC_Inject MS_Detect MS Ionization, Fragmentation & Detection GC_Inject->MS_Detect Data_Acq Data Acquisition (Chromatogram & Spectra) MS_Detect->Data_Acq Data_Review Data Review - Check Retention Time - Analyze Mass Spectrum Data_Acq->Data_Review Library_Match Library Confirmation (Compare to reference spectrum) Data_Review->Library_Match Confirmation Positive Identification of this compound Library_Match->Confirmation Report Generate Final Report Confirmation->Report

Figure 1. Experimental workflow for this compound identification by GC-MS.

Results and Discussion

Chromatographic Performance

Using the specified GC conditions, this compound is expected to elute at a retention time of approximately 16.202 minutes .[1] This retention time should be consistent between the reference standard and any unknown samples containing the compound. A stable retention time is the first criterion for identification.

Mass Spectral Analysis

The definitive identification of this compound is achieved by comparing its electron ionization (EI) mass spectrum with that of a certified reference standard. The mass spectrum is highly specific and serves as a chemical fingerprint.

GCMS_Principle Principle of GC-MS Analysis for this compound cluster_GC Gas Chromatography (Separation) cluster_MS Mass Spectrometry (Identification) cluster_output Generated Data Injector Vaporized Sample in Injector Column GC Column Separates this compound from matrix components Injector->Column Elution Pure this compound Elutes at RT ~16.2 min Column->Elution IonSource Ion Source (EI) Creates molecular ion [M]+˙ and fragments Elution->IonSource Transfer Line MassAnalyzer Mass Analyzer Separates ions by m/z ratio IonSource->MassAnalyzer Detector Detector Generates Mass Spectrum MassAnalyzer->Detector Spectrum Mass Spectrum (Fingerprint for this compound) Detector->Spectrum

Figure 2. Logical diagram of the separation and detection process in GC-MS.

The key mass spectral fragments for this compound are summarized in the table below. The presence and relative abundance of these ions are critical for positive identification.

Fragment Description Mass-to-Charge (m/z) Relative Abundance
Molecular Ion [M]+370/372Low
[M-Cl]+335Moderate
[M-C2H2N]+330/332Moderate
Base Peak341/343High (100%)
Other significant fragments292, 261, 102Variable
Note: The presence of isotope peaks (e.g., 370/372, 341/343) is due to the presence of chlorine and bromine atoms in the structure and is a key characteristic for identification.

Quantitative Data Summary

While this protocol is primarily for qualitative identification, GC-MS can also be used for quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. The following table summarizes this compound concentrations reported in various studies, providing context for expected levels in forensic and clinical cases.

Matrix Concentration Range Reported Reference
Serum (Clinical)59 ng/mL[4]
Urine (Clinical)105 ng/mL[4]
Postmortem Blood5.9 - 352 ng/mL[5]
Postmortem Blood1 - 70 ng/mL[6]

Conclusion

The Gas Chromatography-Mass Spectrometry method detailed in this application note provides a robust and reliable means for the unambiguous identification of this compound. By following the specified sample preparation, instrument conditions, and data analysis procedures, researchers and forensic scientists can confidently identify this potent designer benzodiazepine. The characteristic retention time and unique mass spectral fingerprint generated by this method are crucial for accurate analysis in research, clinical, and forensic settings.

References

Application Notes and Protocols: Animal Models for Studying the Behavioral Effects of Flubromazolam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubromazolam is a potent triazolo-analogue of the designer benzodiazepine flubromazepam.[1] Anecdotal reports from recreational users and clinical case studies of intoxication describe its effects as including heavy sedation, hypnosis, anxiolysis, muscle relaxation, and significant, long-lasting amnesia.[1][2] Due to its high potency, there is a notable risk of overdose, with doses as low as 0.5 mg capable of producing strong sedation and amnesia.[3][4] Despite its prevalence as a novel psychoactive substance (NPS), there is a significant gap in the scientific literature regarding its behavioral effects in controlled preclinical animal models.

These application notes provide a framework for researchers to investigate the behavioral pharmacology of this compound. The protocols outlined below are based on established and validated animal models for assessing the anxiolytic, sedative, motor-impairing, and cognitive effects of benzodiazepines. While specific data for this compound is scarce, the proposed methodologies will enable the systematic characterization of its behavioral profile.

Mechanism of Action: GABA-A Receptor Modulation

Like other benzodiazepines, this compound is presumed to exert its effects by acting as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor.[1][5] This receptor is a ligand-gated ion channel that, upon binding with GABA, allows chloride ions to enter the neuron, resulting in hyperpolarization and reduced neuronal excitability. This compound is thought to bind to the benzodiazepine site on the GABA-A receptor, which is distinct from the GABA binding site. This binding enhances the effect of GABA, leading to increased frequency of chloride channel opening and consequently, a more potent inhibitory effect on neurotransmission throughout the central nervous system.

This compound Signaling Pathway Presumed signaling pathway of this compound at the GABA-A receptor. cluster_neuron Postsynaptic Neuron GABA_R Extracellular Transmembrane Intracellular Cl_channel Chloride (Cl-) Channel (Closed) Cl_channel_open Chloride (Cl-) Channel (Open) GABA_R:f1->Cl_channel_open Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel_open->Hyperpolarization Leads to Cl_ion Cl- Cl_ion->Cl_channel_open Influx GABA GABA GABA->GABA_R:f0 Binds Flubro This compound Flubro->GABA_R:f0 Binds (Allosteric Site)

Figure 1: GABA-A Receptor Modulation by this compound.

Experimental Workflow for Behavioral Assessment

A systematic approach is crucial for characterizing the behavioral effects of a novel compound like this compound. The following workflow is recommended, starting with basic toxicity and motor function assessments before moving to more complex behavioral paradigms. This ensures that observed effects in anxiety or cognitive tests are not confounded by sedation or motor impairment.

Experimental Workflow cluster_motor Motor Tests cluster_anxiety Anxiety Tests cluster_cognition Cognitive Tests start Start: Compound Synthesis & Formulation (this compound) dose_range Dose-Range Finding Study (Toxicity & Gross Behavior) start->dose_range motor_tests Motor Function Assessment dose_range->motor_tests anxiety_tests Anxiolytic Activity Assays motor_tests->anxiety_tests open_field Open Field Test (Locomotor Activity) rotarod Rotarod Test (Motor Coordination) cognitive_tests Cognitive/Amnesic Effect Assays anxiety_tests->cognitive_tests epm Elevated Plus Maze ldb Light-Dark Box abuse_liability Abuse Liability Assessment cognitive_tests->abuse_liability mwm Morris Water Maze (Spatial Memory) pav Passive Avoidance Test data_analysis Data Analysis & Interpretation abuse_liability->data_analysis end End: Behavioral Profile Characterization data_analysis->end

Figure 2: Recommended workflow for preclinical behavioral testing.

Proposed Animal Models and Experimental Protocols

Given the expected anxiolytic, sedative, and amnesic effects, the following assays are recommended for use in rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats).

Assessment of Sedative and Motor Effects

It is critical to first establish the dose-response relationship for this compound's sedative and motor-impairing effects.

  • Purpose: To assess spontaneous locomotor activity and exploratory behavior. A significant reduction in distance traveled is indicative of sedation.

  • Apparatus: A square arena (e.g., 40x40x40 cm for mice) with walls to prevent escape. The arena floor is divided into a central and a peripheral zone. An overhead camera and tracking software are used for recording.

  • Protocol:

    • Acclimate animals to the testing room for at least 60 minutes before the trial.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage). A typical dose range to explore for a potent benzodiazepine might be 0.01 - 1.0 mg/kg.

    • After a predetermined pretreatment interval (e.g., 30 minutes), place the animal in the center of the open field arena.

    • Allow the animal to explore freely for 10 minutes.

    • Record the total distance traveled, time spent in the center zone, and rearing frequency.

    • Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.

  • Data Presentation:

Treatment GroupDose (mg/kg)NTotal Distance Traveled (cm)Time in Center (s)Rearing Frequency
Vehicle-103500 ± 25045 ± 530 ± 4
This compound0.05102800 ± 20055 ± 625 ± 3
This compound0.1101500 ± 150**60 ± 712 ± 2
This compound0.510500 ± 100***20 ± 43 ± 1***
*Note: Data are hypothetical examples (Mean ± SEM). *, *, *** indicate p < 0.05, p < 0.01, p < 0.001 vs. Vehicle.
  • Purpose: To assess motor coordination and balance. A decrease in the latency to fall indicates motor impairment.

  • Apparatus: A rotating rod that can be set to a constant or accelerating speed.

  • Protocol:

    • Train the animals on the rotarod for 2-3 days prior to testing. Training trials typically involve placing the animal on the rod at a low, constant speed (e.g., 4 rpm) for 60 seconds.

    • On the test day, administer this compound or vehicle.

    • At the peak effect time, place the animal on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. The trial ends if the animal falls or grips the rod and rotates for two consecutive revolutions.

    • Perform three trials per animal with a 15-minute inter-trial interval.

  • Data Presentation:

Treatment GroupDose (mg/kg)NAverage Latency to Fall (s)
Vehicle-10180 ± 20
This compound0.0510150 ± 18
This compound0.11095 ± 15**
This compound0.51025 ± 8***
*Note: Data are hypothetical examples (Mean ± SEM). *, *** indicate p < 0.01, p < 0.001 vs. Vehicle.
Assessment of Anxiolytic Effects

These tests should be conducted at doses that do not cause significant sedation or motor impairment, as determined from the OFT and rotarod tests.

  • Purpose: To assess anxiety-like behavior based on the animal's natural aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.

  • Protocol:

    • Administer this compound or vehicle.

    • After the pretreatment interval, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Use video tracking software to record the number of entries into and the time spent in each arm.

    • An arm entry is defined as all four paws entering the arm.

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

  • Data Presentation:

Treatment GroupDose (mg/kg)N% Time in Open Arms% Open Arm EntriesTotal Arm Entries
Vehicle-1015 ± 320 ± 425 ± 3
Diazepam (Control)2.01040 ± 5***45 ± 6 28 ± 4
This compound0.051035 ± 440 ± 526 ± 3
This compound0.11020 ± 325 ± 415 ± 2**
Note: Data are hypothetical examples (Mean ± SEM). *, *, *** indicate p < 0.05, p < 0.01, p < 0.001 vs. Vehicle. Note the biphasic effect at 0.1 mg/kg, likely due to emerging sedation.
Assessment of Cognitive (Amnesic) Effects
  • Purpose: To assess spatial learning and memory. Benzodiazepines are known to impair the acquisition of this task.

  • Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform. Visual cues are placed around the room.

  • Protocol:

    • Acquisition Phase (4-5 days):

      • Administer this compound or vehicle 30 minutes before each day's session.

      • Conduct 4 trials per day. In each trial, place the animal in the pool from one of four random start positions.

      • Allow the animal to swim for 60 seconds to find the hidden platform. If it fails, guide it to the platform.

      • Record the escape latency (time to find the platform) and path length.

    • Probe Trial (24h after last acquisition day):

      • Remove the platform from the pool.

      • Place the animal in the pool for 60 seconds.

      • Record the time spent in the target quadrant (where the platform used to be).

  • Data Presentation:

Treatment GroupDose (mg/kg)NAcquisition Escape Latency (Day 4, s)Probe Trial: Time in Target Quadrant (%)
Vehicle-1015 ± 250 ± 5
This compound0.051035 ± 4 30 ± 4
This compound0.11050 ± 6 25 ± 3
*Note: Data are hypothetical examples (Mean ± SEM). *, *** indicate p < 0.01, p < 0.001 vs. Vehicle.

Logical Relationships of Expected Effects

The behavioral effects of this compound are expected to be highly dose-dependent. Low doses may produce anxiolysis without significant sedation, while higher doses will likely lead to sedation, motor impairment, and amnesia, which can confound the results of behavioral tests.

Logical Relationships cluster_dose This compound Dose cluster_effect Primary Behavioral Outcome low_dose Low Dose (e.g., < 0.05 mg/kg) anxiolysis Anxiolysis (Increased open arm time in EPM) low_dose->anxiolysis Induces med_dose Medium Dose (e.g., 0.05-0.1 mg/kg) med_dose->anxiolysis Induces sedation Sedation / Motor Impairment (Decreased locomotion, falls from rotarod) med_dose->sedation Induces confound Confounding Effect high_dose High Dose (e.g., > 0.1 mg/kg) high_dose->sedation Strongly Induces amnesia Amnesia (Impaired MWM performance) high_dose->amnesia Induces sedation->anxiolysis Masks/Confounds sedation->amnesia Contributes to (Performance Deficit)

Figure 3: Expected dose-dependent effects of this compound.

Conclusion

This compound is a potent designer benzodiazepine with significant depressant effects on the central nervous system. The lack of formal preclinical behavioral data represents a critical knowledge gap. The application notes and protocols provided here offer a comprehensive framework for researchers to systematically evaluate the anxiolytic, sedative, motor, and cognitive effects of this compound in established animal models. Such studies are essential for understanding its pharmacological profile and potential for harm. Researchers should exercise extreme caution when handling this potent compound and select dose ranges carefully to dissect its complex behavioral effects.

References

Application Notes and Protocols for Determining Flubromazolam Potency Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubromazolam is a high-potency triazolobenzodiazepine that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Like other benzodiazepines, it enhances the effect of the neurotransmitter GABA, leading to sedative, anxiolytic, and muscle relaxant effects.[3][4] Due to its high potency, accurate determination of its activity at the GABA-A receptor is crucial for research and drug development. These application notes provide detailed protocols for three common cell-based assays used to determine the potency of benzodiazepines like this compound: Radioligand Binding Assays, Two-Electrode Voltage Clamp (TEVC) Electrophysiology, and a high-throughput Fluorescent Imaging Plate Reader (FLIPR) Membrane Potential Assay.

Signaling Pathway and Mechanism of Action

This compound, as a benzodiazepine, binds to a specific allosteric site on the GABA-A receptor, located at the interface of the α and γ subunits.[5][6] This binding event does not directly open the receptor's chloride ion channel but rather increases the affinity of GABA for its binding site.[7] This potentiation of GABAergic neurotransmission leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[3]

GABA-A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Binds (Allosteric Site) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Increases Channel Opening Frequency Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Figure 1: GABA-A Receptor Signaling Pathway

Key Functional Assays

Three primary cell-based assays are recommended for evaluating the functional potency of this compound at the GABA-A receptor:

  • Radioligand Binding Assay: Determines the binding affinity (Ki) of a compound to the benzodiazepine site on the GABA-A receptor.

  • Two-Electrode Voltage Clamp (TEVC) Electrophysiology: Directly measures the potentiation of GABA-induced chloride currents by the test compound in Xenopus oocytes expressing specific GABA-A receptor subtypes.

  • FLIPR Membrane Potential Assay: A high-throughput method to assess changes in membrane potential in response to GABA-A receptor modulation.

Data Presentation

The following tables summarize representative quantitative data for high-potency benzodiazepines, which can be used as a reference for interpreting results obtained for this compound.

Table 1: Comparative Binding Affinities (Ki, nM) of Benzodiazepines at Different GABA-A Receptor Subtypes

Compoundα1β3γ2α2β3γ2α3β3γ2α5β3γ2
This compound Data not availableData not availableData not availableData not available
Diazepam-like (3-S)[8]64 ± 261 ± 10102 ± 731 ± 5
Imidazobenzodiazepine (1-S)[8]190 ± 5567 ± 9136 ± 2417 ± 5
Triazolam-like (2-S)[8]663 ± 21164 ± 15656 ± 11080 ± 4

Data presented as mean ± SEM. A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Functional Potencies (EC50, nM) of Benzodiazepines in Electrophysiology Assays

CompoundGABA-A Receptor SubtypeEC50 (nM)
This compound Data not availableData not available
Flunitrazepam[7]Chick Ciliary Ganglion22 ± 5
Clonazepam[7]Chick Ciliary Ganglion1100 ± 300
Chlordiazepoxide[7]Chick Ciliary Ganglion4600 ± 500

Data presented as mean ± SEM. EC50 represents the concentration of the compound that elicits a half-maximal potentiation of the GABA response.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture HEK-293 cells expressing desired GABA-A receptor subtype Membrane_Prep Prepare cell membranes (Homogenization & Centrifugation) Cell_Culture->Membrane_Prep Incubation Incubate membranes with [3H]Flunitrazepam and varying concentrations of this compound Membrane_Prep->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Data_Analysis Calculate IC50 and Ki values Scintillation->Data_Analysis

Figure 2: Radioligand Binding Assay Workflow

Materials:

  • HEK-293 cells stably or transiently expressing the desired GABA-A receptor subtype (e.g., α1β2γ2)

  • Cell culture reagents

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]Flunitrazepam or [³H]Flumazenil (Radioligand)

  • This compound

  • Non-specific binding control (e.g., 10 µM Diazepam)

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter and scintillation fluid

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293 cells expressing the GABA-A receptor subtype of interest.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in fresh binding buffer. Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Binding buffer

      • Radioligand (e.g., [³H]Flunitrazepam at a final concentration of 1-2 nM)

      • Varying concentrations of this compound (e.g., 0.01 nM to 10 µM) or vehicle for total binding.

      • A high concentration of a non-labeled benzodiazepine (e.g., 10 µM Diazepam) for determining non-specific binding.

      • Cell membrane preparation (50-100 µg of protein per well).

    • Incubate at 4°C for 60-90 minutes to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes the use of TEVC on Xenopus laevis oocytes to measure the potentiation of GABA-induced currents by this compound.

TEVC Electrophysiology Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocyte_Prep Harvest and prepare Xenopus laevis oocytes cRNA_Injection Inject oocytes with cRNA for GABA-A receptor subunits Oocyte_Prep->cRNA_Injection Incubation Incubate oocytes for 2-5 days to allow receptor expression cRNA_Injection->Incubation Voltage_Clamp Voltage-clamp oocyte at -60 to -80 mV Incubation->Voltage_Clamp GABA_Application Apply GABA (EC5-EC20) to elicit a baseline current Voltage_Clamp->GABA_Application Co_Application Co-apply GABA and varying concentrations of this compound GABA_Application->Co_Application Current_Measurement Measure potentiation of GABA-induced current Co_Application->Current_Measurement Dose_Response Construct dose-response curve and calculate EC50 Current_Measurement->Dose_Response FLIPR Membrane Potential Assay Workflow cluster_prep Preparation cluster_assay Assay (in FLIPR instrument) cluster_analysis Analysis Cell_Plating Plate cells expressing GABA-A receptors in a 96- or 384-well plate Dye_Loading Load cells with a membrane potential-sensitive dye Cell_Plating->Dye_Loading Baseline Measure baseline fluorescence Dye_Loading->Baseline Compound_Addition Add varying concentrations of This compound followed by GABA (EC20-EC50) Baseline->Compound_Addition Fluorescence_Reading Record fluorescence changes over time Compound_Addition->Fluorescence_Reading Response_Calculation Calculate the change in fluorescence (ΔF/F) Fluorescence_Reading->Response_Calculation Dose_Response Construct dose-response curve and calculate EC50 Response_Calculation->Dose_Response

References

Application Notes & Protocols for Flubromazolam Analysis in Hair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of sample preparation techniques for the analysis of Flubromazolam in hair samples. The following protocols are based on established and validated methods for the determination of designer benzodiazepines in hair, offering detailed methodologies for decontamination, extraction, and analysis.

Introduction

This compound is a potent triazolo-benzodiazepine that has emerged as a novel psychoactive substance. Its high potency and potential for adverse effects necessitate sensitive and reliable analytical methods for its detection in various biological matrices, including hair. Hair analysis offers a wide window of detection, providing valuable information about chronic drug exposure. This document outlines detailed protocols for the preparation of hair samples prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Overview of Sample Preparation Workflow

The successful analysis of this compound in hair relies on a multi-step sample preparation process designed to remove external contaminants, efficiently extract the analyte from the keratin matrix, and minimize matrix effects during instrumental analysis. The general workflow is as follows:

Workflow cluster_pre Pre-Analytical Phase cluster_prep Sample Preparation cluster_analysis Analytical Phase SampleCollection Hair Sample Collection Decontamination Decontamination SampleCollection->Decontamination Pulverization Pulverization Decontamination->Pulverization Extraction Extraction Pulverization->Extraction Cleanup Clean-up & Reconstitution Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Protocol1 Decon Decontamination (Water, Methanol, Dichloromethane) Pulv Pulverization (Bead Mill) Decon->Pulv Ext Extraction (Methanol, Sonication) Pulv->Ext Clean Clean-up (Evaporation & Reconstitution) Ext->Clean Analysis LC-MS/MS Analysis Clean->Analysis Protocol2 Decon Decontamination & Pulverization Ext Extraction (Methanol, Heat, Sonication) Decon->Ext LLE Liquid-Liquid Extraction Ext->LLE Clean Evaporation & Reconstitution LLE->Clean Analysis LC-MS/MS Analysis Clean->Analysis

Application Note: High-Resolution Mass Spectrometry for the Identification of Flubromazolam Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubromazolam is a potent triazole benzodiazepine that has emerged as a novel psychoactive substance (NPS). Due to its high potency and potential for abuse, understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. This application note provides a detailed protocol for the identification of this compound metabolites using high-resolution mass spectrometry (HRMS), a powerful tool for the analysis of NPS.[1][2][3][4] The primary metabolic pathways of this compound involve hydroxylation and subsequent glucuronidation, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5.[5][6][7] This document outlines an in vitro methodology using human liver microsomes (HLMs) for the generation of metabolites and their subsequent analysis by liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

Materials and Methods

In Vitro Incubation with Human Liver Microsomes

A detailed protocol for the in vitro metabolism of this compound using pooled human liver microsomes (pHLM) is provided below. This procedure is designed to generate phase I and phase II metabolites for subsequent identification.

Reagents:

  • This compound solution (1 mg/mL in methanol)

  • Pooled human liver microsomes (pHLM), 20 mg/mL

  • 0.5 M Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), 2 mM

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Protocol:

  • Prepare a 1 mM stock solution of this compound in methanol.

  • In a microcentrifuge tube, combine 5 µL of the this compound stock solution with 445 µL of 0.5 M potassium phosphate buffer (pH 7.4).

  • Add 25 µL of pHLM (20 mg/mL) to the mixture.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • To initiate the reaction, add 25 µL of the NADPH regenerating system. For the investigation of glucuronidated metabolites, also add 25 µL of UDPGA.

  • Incubate the reaction mixture for 60 minutes at 37°C in a shaking water bath.

  • Terminate the reaction by adding 500 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-HRMS analysis.

High-Resolution Mass Spectrometry Analysis

The analysis of the reconstituted sample is performed using a liquid chromatography system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[8][9][10]

LC Parameters:

ParameterValue
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate

HRMS Parameters:

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Gas Temperature325°C
Gas Flow8 L/min
Nebulizer Pressure45 psi
Acquisition ModeData-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA)
Mass Range100 - 1000 m/z
Collision EnergyRamped from 10 to 40 eV for fragmentation

Results and Discussion

Identified Metabolites

The primary metabolic pathways for this compound are hydroxylation and glucuronidation.[5][7] High-resolution mass spectrometry enables the accurate mass measurement of precursor and product ions, facilitating the identification of these metabolites. The major metabolites identified in both in vitro and in vivo studies are summarized in the table below.[5][8][11]

MetaboliteMetabolic ReactionFormulaExact Mass (m/z) [M+H]+
This compound-C17H12BrFN4371.0251
α-Hydroxy-flubromazolamHydroxylationC17H12BrFN4O387.0200
4-Hydroxy-flubromazolamHydroxylationC17H12BrFN4O387.0200
Di-hydroxy-flubromazolamDihydroxylationC17H12BrFN4O2403.0149
This compound N-glucuronideGlucuronidationC23H20BrFN4O6547.0572
α-Hydroxy-flubromazolam glucuronideHydroxylation, GlucuronidationC23H20BrFN4O7563.0521
4-Hydroxy-flubromazolam glucuronideHydroxylation, GlucuronidationC23H20BrFN4O7563.0521
Experimental and Analytical Workflow

The overall workflow for the identification of this compound metabolites is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis start This compound incubation In Vitro Incubation (pHLM, NADPH, UDPGA) start->incubation extraction Protein Precipitation & SPE incubation->extraction reconstitution Reconstitution extraction->reconstitution lc LC Separation reconstitution->lc ms HRMS Detection (Full Scan) lc->ms msms MS/MS Fragmentation ms->msms peak Peak Detection msms->peak metabolite Metabolite Identification (Accurate Mass & Fragmentation) peak->metabolite pathway Metabolic Pathway Elucidation metabolite->pathway

Caption: Experimental workflow for this compound metabolite identification.

Metabolic Pathway of this compound

Based on the identified metabolites, the principal metabolic pathway of this compound can be proposed. The parent drug undergoes phase I hydroxylation at the α- and 4-positions, followed by phase II glucuronidation of both the parent drug and the hydroxylated metabolites.

metabolism cluster_phase1 Phase I Metabolism (CYP3A4/5) cluster_phase2 Phase II Metabolism (UGTs) This compound This compound hydroxy_alpha α-Hydroxy-flubromazolam This compound->hydroxy_alpha Hydroxylation hydroxy_4 4-Hydroxy-flubromazolam This compound->hydroxy_4 Hydroxylation glucuronide_n This compound N-glucuronide This compound->glucuronide_n Glucuronidation glucuronide_alpha α-Hydroxy-flubromazolam glucuronide hydroxy_alpha->glucuronide_alpha Glucuronidation glucuronide_4 4-Hydroxy-flubromazolam glucuronide hydroxy_4->glucuronide_4 Glucuronidation

Caption: Proposed metabolic pathway of this compound.

Conclusion

This application note provides a comprehensive protocol for the identification of this compound metabolites using high-resolution mass spectrometry. The described in vitro method using human liver microsomes is effective for generating the primary metabolites of this compound. The use of LC-HRMS allows for the confident identification of these metabolites based on accurate mass measurements and fragmentation patterns. The major metabolic pathways observed are hydroxylation and glucuronidation. The presented workflow and protocols can be readily adapted by researchers in forensic science, clinical toxicology, and drug metabolism studies for the analysis of this compound and other novel psychoactive substances.

References

Application Notes and Protocols for In Vitro Flubromazolam Metabolism Studies Using Liver S9 Fraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubromazolam, a potent triazolo-benzodiazepine, has emerged as a compound of interest in forensic and clinical toxicology. Understanding its metabolic fate is crucial for interpreting analytical findings and assessing its pharmacokinetic profile. These application notes provide a detailed protocol for studying the in vitro metabolism of this compound using liver S9 fraction, a subcellular fraction containing a mixture of microsomal and cytosolic enzymes. This system allows for the investigation of both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic pathways.

Key Metabolic Pathways of this compound

In vitro studies using human liver fractions have elucidated the primary metabolic pathways of this compound. The main transformations involve hydroxylation and subsequent glucuronidation.[1][2][3][4]

  • Phase I Metabolism: The initial phase of metabolism is predominantly mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5.[2][3][4] These enzymes catalyze the hydroxylation of this compound at two primary positions: the α-position of the ethyl side chain and the 4-position of the benzodiazepine ring system.[2][3][4] This results in the formation of α-hydroxy-flubromazolam and 4-hydroxy-flubromazolam.

  • Phase II Metabolism: Following Phase I hydroxylation, both the parent compound and its hydroxylated metabolites can undergo conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs).[1][5][6] This results in the formation of more water-soluble glucuronide conjugates, which are more readily excreted. N-glucuronidation of the parent this compound has also been reported.[2][3][4]

Data Presentation

The following tables summarize the key enzymes and metabolites involved in this compound metabolism as identified in in vitro studies.

Metabolic Phase Enzymes Involved Primary Metabolites Reference
Phase I (Hydroxylation)CYP3A4, CYP3A5α-hydroxy-flubromazolam, 4-hydroxy-flubromazolam[2][3][4]
Phase II (Glucuronidation)UGTs (various isoforms)This compound N-glucuronide, α-hydroxy-flubromazolam glucuronide, 4-hydroxy-flubromazolam glucuronide[1][2][5][6]
Metabolite Description Significance
α-hydroxy-flubromazolamMajor Phase I metaboliteKey biomarker for this compound intake.
4-hydroxy-flubromazolamPhase I metaboliteAnother indicator of this compound metabolism.
This compound N-glucuronidePhase II conjugate of the parent drugDemonstrates direct conjugation pathway.
Hydroxy-flubromazolam glucuronidesPhase II conjugates of hydroxylated metabolitesMajor excretion products.

Experimental Protocols

This section provides a detailed methodology for conducting in vitro metabolism studies of this compound using liver S9 fraction.

1. Materials and Reagents

  • This compound (analytical standard)

  • Pooled human liver S9 fraction (or other species as required)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH), ice-cold

  • Internal standard (e.g., a structurally similar benzodiazepine not expected to be formed as a metabolite)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

2. Preparation of Incubation Mixtures

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10 mM).

  • On the day of the experiment, thaw the liver S9 fraction on ice.

  • Prepare a master mix of the buffer, MgCl₂, and the NADPH regenerating system. If investigating Phase II metabolism, also include UDPGA in the master mix.

  • The final incubation volume is typically 200 µL to 1 mL. The final concentrations of the components should be optimized but typical ranges are:

    • Liver S9 protein: 0.5 - 2 mg/mL

    • This compound: 1 - 10 µM

    • NADPH (or regenerating system): 1 mM

    • UDPGA: 1 - 2 mM

    • MgCl₂: 2 - 10 mM

    • Potassium phosphate buffer: 50 - 100 mM, pH 7.4

3. Incubation Procedure

  • Aliquot the required volume of the master mix into each well of a 96-well plate or into microcentrifuge tubes.

  • Add the this compound working solution to each well/tube to achieve the desired final concentration.

  • Pre-incubate the plate/tubes at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiate the metabolic reaction by adding the liver S9 fraction to each well/tube.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

  • To stop the reaction at each time point, add 2-3 volumes of ice-cold acetonitrile or methanol containing the internal standard.

4. Sample Processing and Analysis

  • After stopping the reaction, centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to precipitate the proteins.

  • Carefully transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify and quantify its metabolites. The LC-MS/MS method should be optimized for the separation and detection of this compound and its expected hydroxylated and glucuronidated metabolites.

5. Data Analysis

  • Plot the natural logarithm of the percentage of remaining this compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg S9 protein).

  • Identify and quantify the formed metabolites by comparing their mass spectra and retention times with those of authentic standards, if available, or by using high-resolution mass spectrometry for structural elucidation.

Visualizations

Flubromazolam_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Cofactors) MasterMix Create Master Mix Reagents->MasterMix S9 Thaw Liver S9 S9->MasterMix Flubro Prepare this compound Stock Solution Flubro->MasterMix Incubate Incubate at 37°C MasterMix->Incubate Timepoints Collect Samples at Time Points Incubate->Timepoints Stop Stop Reaction (Ice-cold ACN/MeOH) Timepoints->Stop Centrifuge Centrifuge to Precipitate Protein Stop->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (t½, CLint, Metabolites) LCMS->Data

Caption: Experimental workflow for in vitro this compound metabolism study using liver S9 fraction.

Flubromazolam_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Alpha-Hydroxy-Flubromazolam α-Hydroxy-Flubromazolam This compound->Alpha-Hydroxy-Flubromazolam CYP3A4/5 (Hydroxylation) 4-Hydroxy-Flubromazolam 4-Hydroxy-Flubromazolam This compound->4-Hydroxy-Flubromazolam CYP3A4/5 (Hydroxylation) Flubromazolam_N_Glucuronide This compound N-Glucuronide This compound->Flubromazolam_N_Glucuronide UGTs (Glucuronidation) Alpha_Hydroxy_Glucuronide α-Hydroxy-Flubromazolam Glucuronide Alpha-Hydroxy-Flubromazolam->Alpha_Hydroxy_Glucuronide UGTs (Glucuronidation) 4_Hydroxy_Glucuronide 4-Hydroxy-Flubromazolam Glucuronide 4-Hydroxy-Flubromazolam->4_Hydroxy_Glucuronide UGTs (Glucuronidation)

Caption: Metabolic pathway of this compound in the liver.

References

Application Notes and Protocols for Flubromazolam Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubromazolam is a potent triazolobenzodiazepine that has emerged as a designer drug of abuse. Due to its high potency and potential for severe adverse effects, understanding its pharmacological profile through controlled rodent studies is crucial.[1][2][3][4] These application notes provide detailed protocols for the administration of this compound in rodent models to assess its anxiolytic and sedative effects. The protocols are based on established methodologies for benzodiazepine research and available data on this compound and related compounds.

Mechanism of Action

This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][6] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron.[7][8] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus causing central nervous system depression.[6][7] this compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhances the effect of GABA, leading to increased frequency of chloride channel opening.[7][9]

Signaling Pathway of this compound at the GABA-A Receptor

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Benzodiazepine Binding Site Chloride Channel (Closed) GABA->GABA_A_Receptor:f1 Binds This compound This compound This compound->GABA_A_Receptor:f2 Binds (Allosteric Modulation) Cl_ion Cl- GABA_A_Receptor:f3->Cl_ion Opens & Increases Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Caption: GABA-A receptor modulation by this compound.

Quantitative Data

Pharmacokinetics in Rodents

A study in male Sprague-Dawley rats following a 2 mg/kg subcutaneous dose provided the following pharmacokinetic parameters for this compound and its comparison to Alprazolam and Flualprazolam.[10][11]

ParameterThis compoundFlualprazolamAlprazolam
Dose 2 mg/kg s.c.2 mg/kg s.c.2 mg/kg s.c.
Volume of Distribution (Vd) Significant ~2-fold increase vs. AlprazolamSignificant ~2-fold increase vs. AlprazolamBaseline
Clearance (CL) Significant ~2-fold increase vs. AlprazolamSignificant ~2-fold increase vs. AlprazolamBaseline
Half-life (t½) Not significantly different from AlprazolamSignificant ~2-fold increase vs. AlprazolamBaseline

Note: The study highlighted that the fluorination of the alprazolam structure increases pharmacokinetic parameters, leading to greater exposure and potential for toxicity.[10][11]

Suggested Dose Ranges for Rodent Studies

Due to the high potency of this compound, careful dose selection is critical. The following are suggested starting dose ranges based on available literature for this compound and related compounds. Pilot studies are essential to determine the optimal dose for specific experimental conditions.

SpeciesRoute of AdministrationProposed Dose RangePurposeReference/Basis
MouseIntraperitoneal (i.p.)0.01 - 0.1 mg/kgAnxiolytic/Behavioral EffectsBased on flubromazepam studies[12][13]
MouseIntraperitoneal (i.p.)0.5 - 1.0 mg/kgMetabolism Studies[14]
RatSubcutaneous (s.c.)2 mg/kgPharmacokinetic Studies[10][11]
Rat/Mousei.p. or Oral (p.o.)0.5 - 2.5 mg/kgGeneral Anxiolytic/Sedative EffectsBased on Diazepam potency comparison[5]

Experimental Protocols

General Considerations
  • Animal Acclimation: Animals should be acclimated to the housing facility for at least one week and to the testing room for at least 30-60 minutes before any experiment.[5]

  • Handling: Gentle and consistent handling is crucial to minimize stress, which can be a confounding factor in behavioral assays.[5]

  • Environment: All experiments should be conducted under controlled and consistent conditions (e.g., lighting, temperature, noise).[5]

  • Justification of Animal Use: All procedures must be approved by the institution's Animal Care and Use Committee.

Protocol 1: Assessment of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)

This protocol is adapted from standard EPM procedures for benzodiazepines.[5]

1. Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose in saline, or 10% ethanol, 10% propylene glycol, and 80% saline)[5]

  • Syringes and needles for administration

  • Elevated Plus Maze apparatus

  • Video recording and tracking software

2. Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should allow for the desired dose to be administered in a volume appropriate for the animal's weight (e.g., 5-10 ml/kg for intraperitoneal injection in mice).[15]

  • Animal Groups: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A positive control group (e.g., Diazepam) is recommended.

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Pre-treatment Time: Allow for a 30-minute pre-treatment period for drug absorption and distribution following i.p. injection.[5][15]

  • Testing:

    • Gently place the animal in the center of the EPM, facing one of the open arms.[5][15]

    • Allow the animal to freely explore the maze for a 5-minute session.[5][15]

    • Record the session using an overhead video camera.[5][15]

  • Data Analysis: Analyze the recordings for the following parameters:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total distance traveled (to assess for locomotor effects).[5]

Protocol 2: Assessment of Sedative Effects using the Loss of Righting Reflex

This protocol is a standard method for assessing sedative-hypnotic drug effects.

1. Materials:

  • This compound

  • Vehicle solution

  • Syringes and needles

  • Clear observation chamber

  • Timer

2. Procedure:

  • Drug Preparation and Administration: Prepare and administer this compound as described in Protocol 1.

  • Observation:

    • Place the animal in a clear observation chamber.

    • At set time points after administration (e.g., 15, 30, 60, 90, 120 minutes), gently place the animal on its back.

    • The "loss of righting reflex" is defined as the inability of the animal to right itself (return to a prone position on all four paws) within a specified time (e.g., 30-60 seconds).[15]

  • Data Analysis:

    • Record the latency to the loss of righting reflex.

    • Record the duration of the loss of righting reflex.

    • Calculate the percentage of animals in each group that exhibit loss of righting reflex at each time point.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation (≥ 1 week) Grouping Random Assignment to Treatment Groups Acclimation->Grouping DrugPrep Drug and Vehicle Preparation Grouping->DrugPrep Administration Drug/Vehicle Administration (e.g., i.p.) DrugPrep->Administration Habituation Habituation to Testing Room (30-60 min) Habituation->Administration Pretreatment Pre-treatment Period (e.g., 30 min) Administration->Pretreatment BehavioralTest Behavioral Testing (e.g., EPM, 5 min) Pretreatment->BehavioralTest Recording Video Recording BehavioralTest->Recording Scoring Behavioral Scoring Recording->Scoring Stats Statistical Analysis Scoring->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Workflow for a typical rodent behavioral study.

References

Solid-phase extraction method for Flubromazolam from urine samples

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Solid-Phase Extraction of Flubromazolam from Urine Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed solid-phase extraction (SPE) method for the quantification of this compound in human urine samples. The protocol is designed for use in clinical and forensic toxicology settings, as well as in drug metabolism and pharmacokinetic studies.

Introduction

This compound is a potent triazolo-benzodiazepine that has emerged as a novel psychoactive substance (NPS). Due to its high potency and potential for abuse, sensitive and reliable analytical methods are required for its detection in biological matrices such as urine. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note describes a robust SPE protocol for the extraction of this compound and its metabolites from urine, ensuring high recovery and clean extracts for accurate quantification.

The metabolism of this compound primarily involves hydroxylation and glucuronidation.[1][2] Therefore, an enzymatic hydrolysis step is crucial to cleave the glucuronide conjugates and accurately quantify the total amount of this compound and its hydroxylated metabolites.[1] This protocol incorporates an in-well hydrolysis step to streamline the sample preparation workflow.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the solid-phase extraction of this compound from urine samples.

Materials and Reagents

  • SPE Plate: Strata-X-Drug B Plus 96-well plate, 30 mg (Part No.: 8E-S128-TGB-P) or equivalent mixed-mode polymeric SPE sorbent.

  • This compound analytical standard

  • Internal Standard (IS): Diclazepam-D4 or other suitable deuterated benzodiazepine analogue.

  • Enzyme: β-glucuronidase from E. coli (e.g., IMCSzyme® RT)

  • Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (≥98%)

    • Ammonium hydroxide (28-30%)

    • Ammonium acetate

    • Deionized water

  • Equipment:

    • 96-well plate vortexer/shaker

    • Positive pressure or vacuum manifold for SPE

    • Sample concentrator/evaporator (e.g., nitrogen evaporator)

    • LC-MS/MS system

Sample Pretreatment and Hydrolysis

  • To each well of the 96-well SPE plate, add 200 µL of urine sample.

  • Spike with 20 µL of the internal standard working solution (e.g., 0.5 µg/mL Diclazepam-D4).

  • Add 60 µL of RT hydrolysis buffer (or a suitable buffer to achieve pH 5-6).

  • Add 20 µL of β-glucuronidase enzyme solution.

  • Incubate at room temperature for 15 minutes with gentle shaking.[3] Some methods may require incubation at higher temperatures (e.g., 37°C or 60°C) for longer durations (1-2 hours) for complete hydrolysis.[4][5]

Solid-Phase Extraction (SPE) Protocol

The following protocol is adapted from a validated method for designer benzodiazepines, including this compound.[3]

  • Load: After incubation, add 200 µL of 0.1% formic acid in water to each well. Mix by vortexing for one minute. Apply vacuum or positive pressure to load the entire sample onto the SPE sorbent.

  • Wash 1: Add 1 mL of 0.1% formic acid in water to each well and apply vacuum/pressure to pass the solution through the sorbent.

  • Wash 2: Add 1 mL of 30% methanol in water to each well and apply vacuum/pressure.

  • Dry: Dry the SPE plate under high vacuum (15-20 in Hg) for 5 minutes.

  • Elute: Elute the analytes with two aliquots of 0.5 mL of 5% ammonium hydroxide in methanol.

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.

  • Reconstitute: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound using the described SPE and LC-MS/MS method.[3]

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Linearity (R²)Recovery (%)%CV of Recovery
This compound1.9371.0292.00.99876-114< 10

Table 1: Quantitative data for this compound analysis following SPE from urine. Data sourced from a method for the analysis of 13 designer benzodiazepines.[3]

Diagrams

Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from urine samples.

SPE_Workflow cluster_prep Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis urine Urine Sample (200 µL) is Add Internal Standard urine->is hydrolysis Add Buffer & β-glucuronidase is->hydrolysis incubate Incubate (RT, 15 min) hydrolysis->incubate load Load Sample incubate->load wash1 Wash 1: 0.1% Formic Acid load->wash1 wash2 Wash 2: 30% Methanol wash1->wash2 dry Dry Sorbent wash2->dry elute Elute: 5% NH4OH in Methanol dry->elute dry_down Evaporate to Dryness elute->dry_down reconstitute Reconstitute dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Workflow for this compound SPE from urine.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression and rationale behind the key stages of the analytical method.

Logical_Flow Urine Urine Matrix (this compound & Metabolites) Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis Cleave Glucuronides SPE Solid-Phase Extraction Hydrolysis->SPE Sample Cleanup & Concentration LCMS LC-MS/MS Detection SPE->LCMS Analyte Separation & Detection Data Quantitative Result LCMS->Data Quantification

Key stages in the analytical method for this compound.

The described solid-phase extraction method provides a reliable and efficient means of isolating this compound from urine samples for subsequent LC-MS/MS analysis. The inclusion of an enzymatic hydrolysis step is critical for the accurate measurement of total this compound, accounting for its major metabolic pathways. The use of a mixed-mode SPE sorbent ensures effective removal of matrix interferences and high recovery of the target analyte. This protocol is suitable for high-throughput screening and confirmation of this compound in various research and diagnostic settings.

References

Application Note: High-Efficiency Liquid-Liquid Extraction of Flubromazolam from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantitative analysis of Flubromazolam, a potent designer benzodiazepine, from human plasma samples. The described methodology is crucial for applications in clinical toxicology, forensic analysis, and pharmacokinetic studies. This document provides a step-by-step experimental protocol, a summary of expected quantitative performance, and a visual representation of the extraction workflow. The method is designed for use by researchers, scientists, and drug development professionals requiring a sensitive and reproducible sample preparation technique for subsequent analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a triazolo-benzodiazepine that has emerged as a new psychoactive substance (NPS). Due to its high potency and potential for adverse effects, sensitive and specific analytical methods are required for its detection and quantification in biological matrices.[1][2] Plasma is a common matrix for monitoring drug concentrations and assessing pharmacokinetic profiles. Liquid-liquid extraction is a classic and effective technique for the separation of analytes from complex biological samples, offering clean extracts and high recovery rates.[3] This protocol is optimized for the selective extraction of this compound from plasma, minimizing matrix effects and ensuring accurate quantification.

Experimental Protocol

This protocol is a synthesis of established methods for benzodiazepine extraction from plasma.[4][5]

Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., EDTA)

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., Diazepam-d5, Trimipramine-d3)[4][5]

  • Saturated sodium sulfate solution[4]

  • Diethyl ether:ethyl acetate (1:1, v/v)[4]

  • Methanol (HPLC grade)

  • Deionized water

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

  • Extraction:

    • Pipette 1.0 mL of plasma into a 2 mL microcentrifuge tube.

    • Add 100 µL of the internal standard solution (e.g., 0.01 mg/mL Trimipramine-d3 in methanol) to the plasma sample.[4]

    • Vortex for 10 seconds.

    • Add 2.0 mL of saturated sodium sulfate solution.[4]

    • Vortex for 30 seconds.

    • Add 5.0 mL of the diethyl ether:ethyl acetate (1:1, v/v) extraction solvent.[4]

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 methanol:water).

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of benzodiazepines, including this compound, in plasma using liquid-liquid extraction followed by LC-MS/MS. It is important to note that specific performance characteristics should be validated in the end-user's laboratory.

ParameterThis compoundGeneral Benzodiazepines (LLE)Reference
Limit of Quantification (LOQ) 1 ng/mL0.0006 - 0.075 µM[5][6]
Limit of Detection (LOD) 0.5 ng/mL0.005 - 3.0 nM[5][6]
Extraction Recovery >50% (for similar benzodiazepines)71 - 96%[5][6]
Linear Range 1 - 200 ng/mLVaries by compound[6]
Precision (%RSD) <20%2 - 19%[5][6]

Note: Some data points are for benzodiazepines in general and may not be specific to this compound but are indicative of the expected performance of the method.

Experimental Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Preparation start Start plasma 1.0 mL Plasma Sample start->plasma add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_salt Add Saturated Sodium Sulfate vortex1->add_salt vortex2 Vortex add_salt->vortex2 add_solvent Add Diethyl Ether: Ethyl Acetate (1:1) vortex2->add_solvent vortex3 Vortex Vigorously add_solvent->vortex3 centrifuge Centrifuge vortex3->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex4 Vortex reconstitute->vortex4 analyze LC-MS/MS Analysis vortex4->analyze

Caption: Liquid-Liquid Extraction Workflow for this compound from Plasma.

Mechanism of Action: Benzodiazepine Signaling

This compound, as a benzodiazepine, is expected to exert its effects through the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.

GABA_Signaling cluster_membrane Postsynaptic Neuronal Membrane cluster_binding Modulatory Sites gaba_receptor GABA-A Receptor (Chloride Ion Channel) cl_ion gaba_receptor->cl_ion Increases Influx of bzd_site Benzodiazepine Binding Site bzd_site->gaba_receptor Positive Allosteric Modulation gaba_site GABA Binding Site gaba_site->gaba_receptor This compound This compound This compound->bzd_site Binds to gaba GABA gaba->gaba_site Binds to hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) cl_ion->hyperpolarization Leads to

Caption: General Benzodiazepine Signaling Pathway via GABA-A Receptor.

Conclusion

The liquid-liquid extraction protocol presented here is a reliable and effective method for the isolation of this compound from human plasma. This application note provides the necessary details for researchers to implement this technique in their laboratories for routine analysis. The robustness of LLE, combined with the sensitivity of modern analytical instrumentation, allows for the accurate quantification of this compound at concentrations relevant to toxicological and pharmacokinetic investigations.

References

Troubleshooting & Optimization

Navigating the Analytical Maze: A Technical Support Center for Flubromazolam Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - The potent and emergent nature of Flubromazolam, a designer benzodiazepine, presents unique hurdles for researchers in its accurate detection and quantification. To address these challenges, this technical support center provides a comprehensive guide with troubleshooting steps and frequently asked questions (FAQs) to aid scientists and drug development professionals in optimizing their sample preparation workflows.

Troubleshooting Guide: Overcoming Common Hurdles in this compound Analysis

Researchers often encounter a series of obstacles during the preparation of this compound samples for analysis. This guide provides a systematic approach to identifying and resolving these common issues.

Issue 1: Low Analyte Recovery

Low recovery of this compound from the sample matrix is a frequent challenge that can significantly impact the accuracy of quantitative analysis.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Inefficient Extraction Solid-Phase Extraction (SPE): - Sorbent Selection: For benzodiazepines like this compound, reversed-phase sorbents (e.g., C8, C18) or polymeric sorbents are often effective.[1] If recovery is low, consider a stronger sorbent or a mixed-mode sorbent with both hydrophobic and ion-exchange properties.[2]- Wash Solvent: The wash solvent may be too strong, leading to premature elution of this compound. Decrease the organic content of the wash solvent.- Elution Solvent: The elution solvent may be too weak to fully desorb the analyte. Increase the organic content or consider a different solvent with a higher elution strength.[3]Liquid-Liquid Extraction (LLE): - Solvent Choice: Common LLE solvents for benzodiazepines include ethyl acetate, diethyl ether, and n-butyl chloride.[4] The polarity and pH of the extraction solvent are critical. A systematic evaluation of different solvents is recommended.- pH Adjustment: The pH of the sample can significantly influence the extraction efficiency of benzodiazepines.[5] Experiment with adjusting the sample pH to optimize the recovery of this compound.
High Protein Binding This compound exhibits high protein binding.[6] Sample pre-treatment to disrupt protein-analyte interactions is crucial.- Protein Precipitation: This is a common first step. Acetonitrile is often effective for precipitating plasma proteins.[7] Other options include trichloroacetic acid (TCA) in acetone. It is important to ensure complete precipitation and to check for co-precipitation of the analyte.
Analyte Instability Benzodiazepines can degrade in biological samples, especially during prolonged storage.[8][9] - Storage Conditions: Store samples at low temperatures (-20°C or -80°C) to minimize degradation.[8] Avoid repeated freeze-thaw cycles.[10]- Sample pH: The stability of some benzodiazepines can be pH-dependent. Ensure the storage buffer maintains an appropriate pH.

Troubleshooting Workflow for Low Recovery

LowRecoveryWorkflow Start Low this compound Recovery Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Protein_Binding Assess Protein Binding Effects Start->Check_Protein_Binding Check_Stability Investigate Analyte Stability Start->Check_Stability SPE_Troubleshoot Troubleshoot SPE Check_Extraction->SPE_Troubleshoot Using SPE LLE_Troubleshoot Troubleshoot LLE Check_Extraction->LLE_Troubleshoot Using LLE Optimize_Precipitation Optimize Protein Precipitation Check_Protein_Binding->Optimize_Precipitation Optimize_Storage Optimize Storage Conditions Check_Stability->Optimize_Storage Optimize_SPE Adjust Sorbent, Wash/Elution Solvents SPE_Troubleshoot->Optimize_SPE Yes Optimize_LLE Adjust Solvent & pH LLE_Troubleshoot->Optimize_LLE Yes Successful_Recovery Improved Recovery Achieved Optimize_Precipitation->Successful_Recovery Optimize_Storage->Successful_Recovery Optimize_SPE->Successful_Recovery Optimize_LLE->Successful_Recovery MatrixEffectsWorkflow Start Significant Matrix Effects Observed Assess_Cleanup Evaluate Sample Cleanup Efficiency Start->Assess_Cleanup Assess_Chromatography Review Chromatographic Separation Start->Assess_Chromatography Assess_Calibration Examine Calibration Strategy Start->Assess_Calibration Improve_Cleanup Enhance Sample Cleanup (e.g., SPE wash, LLE back-extraction) Assess_Cleanup->Improve_Cleanup Optimize_LC Optimize LC Gradient Assess_Chromatography->Optimize_LC Implement_SIL_IS Use Stable Isotope-Labeled Internal Standard Assess_Calibration->Implement_SIL_IS Use_Matrix_Matched_Calibrators Prepare Matrix-Matched Calibrators Assess_Calibration->Use_Matrix_Matched_Calibrators Reduced_Matrix_Effects Matrix Effects Minimized Improve_Cleanup->Reduced_Matrix_Effects Optimize_LC->Reduced_Matrix_Effects Implement_SIL_IS->Reduced_Matrix_Effects Use_Matrix_Matched_Calibrators->Reduced_Matrix_Effects

References

Technical Support Center: Optimizing Flubromazolam for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Flubromazolam is a potent designer benzodiazepine. All research involving this and other controlled substances must be conducted under strict ethical and legal guidelines, with appropriate institutional (e.g., IACUC) and governmental (e.g., DEA) approvals. This guide is intended for qualified researchers in controlled laboratory settings and does not endorse or provide information for human use. The paramount considerations in any animal research are the welfare of the animals and the safety of the researchers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges researchers face when working with potent, poorly soluble compounds like this compound in an in vivo setting.

Q1: My this compound solution is precipitating upon dilution for administration. How can I improve its solubility?

A1: this compound is sparingly soluble in water. Achieving a stable solution for in vivo administration requires a suitable vehicle.

  • Recommended Vehicles: For intraperitoneal (i.p.) or subcutaneous (s.c.) injections in rodent models, a multi-component vehicle is often necessary. A common formulation involves a mixture of Dimethyl Sulfoxide (DMSO), a surfactant like Tween 80 or Kolliphor EL, and saline.

  • Protocol for Vehicle Preparation:

    • First, dissolve the this compound powder in a minimal amount of DMSO (e.g., 5-10% of the final volume).

    • In a separate tube, mix the surfactant with saline.

    • Slowly add the DMSO-drug concentrate to the saline-surfactant mixture while vortexing continuously to prevent precipitation.

  • Troubleshooting:

    • Precipitation: If precipitation occurs, try slightly increasing the percentage of DMSO or surfactant. However, be mindful that high concentrations of these excipients can have their own biological effects.

    • Vehicle Controls: It is critical to include a vehicle-only control group in your experiment to differentiate the effects of the drug from the effects of the administration vehicle.[1]

Q2: How do I determine the optimal dose range for my specific behavioral or physiological assay?

A2: The optimal dose must be determined empirically through a dose-response study. This involves testing a range of doses to find one that produces the desired effect without causing excessive sedation, toxicity, or other confounding side effects.

  • Experimental Design:

    • Literature Review: Start by reviewing published preclinical studies to find a potential starting dose range. For example, studies on the related compound Flubromazepam in mice have used doses around 0.1 mg/kg.[2][3]

    • Dose Selection: Select a logarithmic or semi-logarithmic range of doses (e.g., 0.01, 0.1, 1.0 mg/kg) to cover a broad spectrum. Include a vehicle control and potentially a positive control (e.g., diazepam).

    • Outcome Measures: Define clear primary and secondary outcome measures. These should include the desired therapeutic effect (e.g., anxiolysis in an elevated plus maze) and measures of potential side effects (e.g., sedation measured by locomotor activity or rotarod performance).[4]

    • Data Analysis: Plot the dose against the measured response to generate a dose-response curve. This will help identify the ED50 (effective dose for 50% of the maximal response) and the dose at which side effects become prominent.

Q3: I'm observing excessive sedation in my animal models, even at low doses. What could be the cause?

A3: Excessive sedation is a common issue with potent benzodiazepines. Several factors could be at play:

  • High Potency: this compound is known to be highly potent. Your "low dose" may still be too high for the specific animal strain, age, or sex you are using. Further dose reduction is necessary.

  • Pharmacokinetics: The fluorination in this compound's structure can increase its half-life and volume of distribution compared to other benzodiazepines like alprazolam, leading to greater overall exposure and potential for toxicity.[5]

  • Metabolism: The primary metabolic pathway for this compound is via CYP3A4/CYP3A5 enzymes.[6][7] Differences in metabolic rates between animal species or strains can lead to varied responses.

  • Vehicle Effects: The vehicle itself, particularly if it contains solvents like propylene glycol or ethanol, can have sedative properties.[1] Always run a vehicle-only control group to assess this.

Q4: How can I confirm that the observed effects are specifically due to action at the benzodiazepine site on the GABA-A receptor?

A4: To ensure the specificity of the drug's action, a blockade experiment should be performed using a competitive antagonist.

  • Experimental Protocol: Use Flumazenil, a known benzodiazepine-site antagonist.[1][8] Pre-treating the animals with Flumazenil before administering this compound should block or significantly attenuate the behavioral or physiological effects if they are mediated by the classic benzodiazepine binding site on the GABA-A receptor.[8][9] If the effects persist, it may suggest off-target activity.

Data Presentation: Pharmacokinetics

Understanding the pharmacokinetic profile of a compound is crucial for designing and interpreting in vivo experiments. The following table summarizes key parameters from a study in Sprague-Dawley rats.

Table 1: Comparative Pharmacokinetic Parameters in Rats (2 mg/kg, s.c. dose)

ParameterAlprazolamFlualprazolamThis compound
Half-life (T½) 1.3 ± 0.2 h2.4 ± 0.3 h1.8 ± 0.2 h
Volume of Distribution (Vd) 1.2 ± 0.2 L/kg2.6 ± 0.4 L/kg2.9 ± 0.4 L/kg
Clearance (CL) 0.6 ± 0.1 L/h/kg1.1 ± 0.2 L/h/kg1.1 ± 0.1 L/h/kg
Peak Plasma Conc. (Cmax) 700 ± 100 ng/mL400 ± 100 ng/mL300 ± 100 ng/mL

Data adapted from a study in male Sprague-Dawley rats.[5] Note the significant increases in the volume of distribution and clearance for this compound compared to Alprazolam, suggesting wider distribution in the body.[5]

Experimental Protocols & Visualizations

Protocol 1: Dose-Response Study for Anxiolytic Effects

This protocol outlines a typical experiment to determine the anxiolytic dose-response relationship using an elevated plus maze (EPM) paradigm.

  • Subjects: Male C57BL/6J mice, 8-10 weeks old. Acclimatize for 1 week before testing.

  • Groups (n=8-10 per group):

    • Group 1: Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% Saline)

    • Group 2: this compound (0.03 mg/kg, i.p.)

    • Group 3: this compound (0.1 mg/kg, i.p.)

    • Group 4: this compound (0.3 mg/kg, i.p.)

    • Group 5: Diazepam (1.5 mg/kg, i.p.) - Positive Control

  • Procedure:

    • Prepare drug solutions as described in FAQ A1.

    • Administer the assigned treatment via i.p. injection 30 minutes before testing.

    • Place each mouse in the center of the EPM facing an open arm.

    • Record behavior for 5 minutes using an overhead camera and tracking software.

  • Primary Endpoints:

    • Time spent in the open arms (measure of anxiolysis).

    • Number of entries into the open arms.

  • Secondary Endpoint (Sedation):

    • Total distance traveled in the maze. A significant decrease indicates sedative or motor-impairing effects.

Diagrams

DoseFindingWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Decision LitReview Literature Review & Select Dose Range VehicleTest Vehicle Solubility & Tolerance Test LitReview->VehicleTest Protocol Define Protocol & Endpoints (e.g., EPM) VehicleTest->Protocol Dosing Administer Vehicle & Doses to Cohorts Protocol->Dosing Behavior Conduct Behavioral Assay (e.g., 30 min post-dose) Dosing->Behavior Data Collect & Record Data Behavior->Data Analyze Analyze Data (Dose vs. Effect) Data->Analyze CheckSideEffects Assess Side Effects (e.g., Sedation) Analyze->CheckSideEffects Decision Select Optimal Dose(s) for Main Study CheckSideEffects->Decision

Workflow for an in vivo dose-finding study.

GABAPathway cluster_membrane Postsynaptic Membrane GABA_A GABA-A Receptor (Ligand-gated ion channel) Chloride Cl⁻ Ions GABA_A->Chloride Influx BZD_Site Benzodiazepine Binding Site GABA_Site GABA Binding Site BZD_Site->GABA_Site Increases GABA Affinity GABA_Site->GABA_A Opens Channel GABA GABA (Neurotransmitter) GABA->GABA_Site Binds Flubro This compound (Positive Allosteric Modulator) Flubro->BZD_Site Binds Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride->Hyperpolarization Leads to

Mechanism of action at the GABA-A receptor.

References

Flubromazolam Aqueous Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of flubromazolam in aqueous solutions. Due to the limited availability of direct stability studies on this compound, some information is based on the general chemical properties of benzodiazepines and publicly available product information.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is sparingly soluble in aqueous buffers.[1][2] It is recommended to first prepare a stock solution in an organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.[2][3] The solubility is approximately 30 mg/mL in DMF, 20 mg/mL in DMSO, and 10 mg/mL in ethanol.[2][3]

Q2: How can I prepare an aqueous working solution of this compound?

A2: To prepare an aqueous working solution, you should first dissolve this compound in an organic solvent like DMF and then dilute it with your aqueous buffer of choice.[2] For example, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMF:PBS (pH 7.2).[1][2] It is crucial to add the organic stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

Q3: How stable is this compound in aqueous solutions?

A3: Commercial suppliers do not recommend storing aqueous solutions of this compound for more than one day, which suggests potential stability issues such as degradation or precipitation.[2] The stability of benzodiazepines in aqueous solutions can be influenced by factors such as pH, temperature, and light exposure. General studies on benzodiazepines indicate that they can be susceptible to hydrolysis.[4]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least two to four years.[2][5][6] Aqueous solutions, if they must be stored, should be kept at low temperatures (e.g., 4°C) and protected from light, though storage is not recommended for more than a day.[2]

Q5: What are the known degradation pathways for this compound?

A5: While specific degradation pathways in aqueous solution are not well-documented in the available literature, the metabolism of this compound involves hydroxylation and glucuronidation.[1][7][8] These metabolic transformations suggest potential sites on the molecule that could be susceptible to chemical degradation in aqueous environments.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation upon dilution of organic stock in aqueous buffer. The solubility limit of this compound in the final aqueous solution has been exceeded.- Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility.[9] - Add the organic stock solution to the aqueous buffer slowly while vigorously mixing.[9] - Consider using a different co-solvent or a combination of co-solvents.[9] - The pH of the buffer can influence the solubility of benzodiazepines; you may need to test different pH values if your experiment allows.[9]
Inconsistent results in biological assays. The this compound in your aqueous working solution may not be fully dissolved or may be degrading over the course of the experiment.- Always visually inspect your final solution for any cloudiness or precipitate before use.[9] - Prepare fresh aqueous solutions for each experiment.[2] - If possible, analyze the concentration of your working solution before and after the experiment using a suitable analytical method like HPLC-UV.
Loss of potency of prepared solutions over time. This compound is likely degrading in the aqueous solution.- Avoid storing aqueous solutions of this compound.[2] If short-term storage is necessary, keep the solution at 4°C and protected from light. - For longer-term storage, keep this compound as a solid at -20°C or as a stock solution in an anhydrous organic solvent at -20°C.[2][5][6]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference(s)
Dimethylformamide (DMF)30 mg/mL[2][3]
Dimethyl sulfoxide (DMSO)20 mg/mL[2][3]
Ethanol10 mg/mL[2][3]
1:1 DMF:PBS (pH 7.2)0.5 mg/mL[1][2]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureStabilityReference(s)
Crystalline Solid-20°C≥ 2-4 years[2][5][6]
Aqueous SolutionNot RecommendedNot recommended for > 1 day[2]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of this compound

  • Prepare a stock solution: Accurately weigh the desired amount of solid this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMF or DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Dilution: While vortexing your chosen aqueous buffer (e.g., PBS pH 7.2), slowly add the required volume of the organic stock solution to achieve your final desired concentration.

  • Final Co-solvent Concentration: Ensure the final percentage of the organic co-solvent in your aqueous solution is compatible with your experimental system (typically <1% for cell-based assays).

  • Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may be necessary to adjust the concentration or the co-solvent percentage.

  • Use Immediately: Use the freshly prepared aqueous solution immediately for your experiments.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This is a general protocol that should be optimized for your specific equipment and experimental needs.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for benzodiazepine analysis.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 225 nm).[2]

  • Sample Preparation:

    • Prepare your aqueous this compound solution at a known concentration.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours) under your desired storage conditions (e.g., room temperature, 4°C, protected from light), take an aliquot of the solution.

    • Dilute the aliquot with the mobile phase to a concentration within the linear range of your calibration curve.

  • Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.

    • The appearance of new peaks may indicate the formation of degradation products.

Visualizations

experimental_workflow Experimental Workflow for Aqueous Solution Preparation cluster_prep Solution Preparation start Weigh Solid this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve dilute Dilute in Aqueous Buffer with Vortexing dissolve->dilute inspect Visually Inspect for Precipitation dilute->inspect ready Solution Ready for Immediate Use inspect->ready Clear adjust Adjust Concentration or Co-solvent inspect->adjust Precipitate adjust->dilute

Caption: Workflow for preparing this compound aqueous solutions.

logical_relationship Troubleshooting this compound Solution Issues cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Inconsistent Experimental Results or Precipitation cause1 Exceeded Solubility Limit problem->cause1 cause2 Aqueous Instability / Degradation problem->cause2 cause3 Improper Solution Preparation problem->cause3 solution1 Increase Co-solvent / Adjust pH cause1->solution1 solution2 Prepare Fresh Solutions Daily cause2->solution2 solution4 Store Stock Solutions at -20°C cause2->solution4 solution3 Slow Addition with Vortexing cause3->solution3

Caption: Troubleshooting logic for this compound solution issues.

References

Technical Support Center: Overcoming Matrix Effects in Flubromazolam LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS analysis of Flubromazolam.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1] In complex biological matrices like blood and urine, these effects are particularly pronounced and can compromise the reliability of analytical results.[3]

Q2: What are the primary sources of matrix effects in biological samples like plasma, serum, and urine?

A2: The primary sources of matrix effects in biological samples include phospholipids from cell membranes, salts, endogenous metabolites, and proteins.[4] During electrospray ionization (ESI), these co-eluting substances can compete with this compound for ionization, altering the charge state of droplets and affecting the amount of analyte ions that reach the mass spectrometer detector.[2][5]

Q3: How can a stable isotope-labeled internal standard (SIL-IS) help in mitigating matrix effects?

A3: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[5][6] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[5][6] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Q4: What are the most common sample preparation techniques to reduce matrix effects for benzodiazepine analysis?

A4: The most effective way to combat matrix effects is through rigorous sample preparation.[5] Commonly used techniques for benzodiazepine analysis include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove all phospholipids, a major source of matrix effects.[4][5]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[5][7]

  • Solid-Phase Extraction (SPE): A highly effective technique that provides the cleanest extracts by using a solid sorbent to selectively isolate the analyte from the matrix components.[5][8]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
  • Possible Cause: Column overload, column contamination, or inappropriate mobile phase composition.[9]

  • Troubleshooting Steps:

    • Reduce Injection Volume: Inject a smaller volume of the sample extract to check for column overload.

    • Column Wash: Implement a robust column washing procedure between injections to remove strongly retained matrix components.

    • Optimize Mobile Phase: Adjust the mobile phase composition, including the organic solvent ratio and additives (e.g., formic acid, ammonium formate), to improve peak shape.[10][11]

    • Consider a New Column: If the problem persists, the column may be irreversibly contaminated or degraded and may need to be replaced.

Issue 2: Significant Ion Suppression or Enhancement
  • Possible Cause: Co-elution of matrix components with this compound.[9][12]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Switch to a more effective sample cleanup technique. If using PPT, consider moving to LLE or SPE to obtain a cleaner sample extract.[5]

    • Optimize Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components. A shallower gradient can improve resolution.[4]

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but this is only feasible if the this compound concentration is high enough for detection post-dilution.[13][6]

    • Use a Stable Isotope-Labeled Internal Standard: This will not eliminate ion suppression but will compensate for its effects, leading to more accurate quantification.[5][6]

Issue 3: High Background Noise or Baseline Instability
  • Possible Cause: Contamination in the LC-MS/MS system or a dirty ion source.[9]

  • Troubleshooting Steps:

    • Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components, such as the capillary and skimmer.

    • Check Solvents and Tubing: Ensure the mobile phase solvents are fresh and of high purity. Inspect all LC tubing for potential contamination or blockages.

    • Inject Blank Samples: Run several blank injections (solvent and extracted blank matrix) to identify the source of the contamination.

Issue 4: Inconsistent or Irreproducible Results
  • Possible Cause: Variable matrix effects between samples or inconsistent sample preparation.[9]

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples, calibrators, and quality controls. Automation can improve consistency.

    • Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[13]

    • Implement a Robust Internal Standard Strategy: The use of a SIL-IS is highly recommended to correct for sample-to-sample variations in matrix effects.[6]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline and may require optimization.

  • Pre-treatment:

    • To 200 µL of urine, add 20 µL of an internal standard solution (e.g., this compound-d4).

    • Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.

    • Incubate the mixture at 50°C for 1 hour to hydrolyze glucuronide metabolites.

    • Quench the reaction by adding 200 µL of 4% phosphoric acid.

  • SPE Procedure (using a mixed-mode cation exchange SPE plate):

    • Condition: Condition the SPE plate with 1 mL of methanol followed by 1 mL of deionized water.

    • Load: Load the pre-treated sample onto the SPE plate.

    • Wash 1: Wash the plate with 1 mL of 0.1 M hydrochloric acid.

    • Wash 2: Wash the plate with 1 mL of 30% methanol in water.[8]

    • Dry: Dry the plate under high vacuum for 5 minutes.[8]

    • Elute: Elute the analytes with 2 x 0.5 mL of 5% ammonium hydroxide in a 1:1 mixture of methanol and acetonitrile.[8]

    • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[8]

LC-MS/MS Parameters for this compound Analysis

The following are typical starting parameters that should be optimized for your specific instrument.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water[11]
Mobile Phase B 0.1% Formic acid in acetonitrile[11]
Flow Rate 0.4 mL/min
Gradient Start at 15% B, increase to 32% B over 10 min, then ramp to 95% B and hold for 2 min.[11]
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[11]
Capillary Voltage 4.0 kV[11]
Gas Temperature 300°C[11]
Gas Flow 6 L/min[11]
Nebulizer Pressure 40 psi[11]
MRM Transitions See Table 3

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 371.0292.0Optimized for instrument
This compound (Qualifier) 371.0343.0Optimized for instrument
This compound-d4 (IS) 375.0296.0Optimized for instrument

Note: Collision energies need to be optimized for the specific mass spectrometer being used.[11][14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Urine Sample add_is Add Internal Standard sample->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis quench Quench Reaction hydrolysis->quench spe Solid-Phase Extraction (SPE) quench->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject data Data Acquisition & Processing lcms->data results Final Results data->results

Caption: Experimental workflow for this compound analysis.

troubleshooting_guide cluster_issues Identify the Issue cluster_solutions Implement Solutions start Problem Encountered peak_shape Poor Peak Shape start->peak_shape ion_suppression Ion Suppression/ Enhancement start->ion_suppression noise High Background Noise start->noise reproducibility Inconsistent Results start->reproducibility solution_peak Optimize LC Method Reduce Injection Volume peak_shape->solution_peak solution_ion Improve Sample Prep Optimize Separation ion_suppression->solution_ion solution_noise Clean Ion Source Check Solvents noise->solution_noise solution_repro Standardize Protocol Use SIL-IS reproducibility->solution_repro end Problem Resolved solution_peak->end solution_ion->end solution_noise->end solution_repro->end

Caption: Troubleshooting logic for LC-MS/MS analysis.

References

Improving the sensitivity of Flubromazolam detection in urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Flubromazolam in urine. Our aim is to help you improve the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to improve the sensitivity of this compound detection in urine?

A1: Enzymatic hydrolysis is the most critical step. This compound is extensively metabolized into glucuronide conjugates, which are the primary forms excreted in urine.[1] Failing to cleave these conjugates will result in significantly lower or even false-negative results for the parent drug. Studies have shown that enzymatic hydrolysis can increase the detected concentration of this compound by 2 to 19-fold.[1]

Q2: Which analytical technique is most suitable for sensitive this compound detection?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective detection of this compound and its metabolites in urine.[2] It offers high sensitivity and selectivity, allowing for detection at low ng/mL levels.[3][4] Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization to improve the volatility and thermal stability of the analytes.[5][6][7]

Q3: What are the primary target analytes for this compound detection in urine?

A3: When analyzing urine samples without hydrolysis, the primary targets are the mono-hydroxy glucuronides and the parent glucuronide of this compound.[1] After enzymatic hydrolysis, the target analytes are this compound and its hydroxy metabolites.[1] Focusing on these metabolites can increase the detection window.[2]

Q4: What are the expected concentration ranges of this compound in urine?

A4: The concentration of this compound in urine can vary widely depending on the dosage and time since ingestion. In authentic patient samples, concentrations have been reported to range from 5.4 to 1500 ng/mL.[3] One case report documented a urine concentration of 105 ng/mL 19 hours after ingestion.[8]

Q5: Can immunoassays be used for screening this compound?

A5: While some immunoassays may show cross-reactivity with this compound, they are not considered reliable for sensitive and specific detection.[3][9] There is a risk of false negatives, especially at low concentrations.[6] Therefore, confirmatory analysis using a chromatographic method like LC-MS/MS is essential.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no detection of this compound Incomplete or no enzymatic hydrolysis.Ensure proper pH, temperature, and incubation time for the enzymatic hydrolysis step. Use a reliable β-glucuronidase enzyme and consider adding an internal hydrolysis indicator to monitor enzyme activity.[10][11]
Inefficient sample extraction.Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, ensure proper conditioning of the cartridge and use of appropriate wash and elution solvents.[12][13][14] For LLE, select a suitable extraction solvent and optimize the pH of the aqueous phase.[9][15]
Suboptimal LC-MS/MS parameters.Optimize ion source parameters (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage) and compound-specific parameters (e.g., precursor/product ions, collision energy).[4][16][17]
Poor peak shape in chromatogram Matrix effects from urine components.Improve sample cleanup using a more rigorous SPE protocol or a different LLE solvent.[18] Consider using a column with a different stationary phase, such as a biphenyl column, which can provide better separation for such compounds.[12]
Inappropriate mobile phase.Adjust the mobile phase composition and gradient to improve peak shape and resolution. The use of formic acid or ammonium formate as a mobile phase additive is common.[19]
High background noise Contamination from sample collection containers, reagents, or labware.Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned.
Inefficient sample cleanup.Employ a more effective sample preparation method to remove interfering substances from the urine matrix.
Inconsistent recovery Variability in enzymatic hydrolysis efficiency.Monitor the hydrolysis process for each batch of samples. Using a deuterated internal standard for this compound can help to correct for variations in recovery.[20]
Inconsistent SPE cartridge performance.Ensure cartridges are from a reliable supplier and are not expired. Perform conditioning and elution steps consistently.

Experimental Protocols

Enzymatic Hydrolysis

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Objective: To cleave glucuronide conjugates of this compound and its metabolites.

  • Materials:

    • Urine sample

    • β-glucuronidase (e.g., from Helix pomatia or recombinant)[10][21]

    • Buffer solution (e.g., acetate buffer, pH 4.5-5.0)[10][20]

    • Internal standard (e.g., this compound-d4)

  • Procedure:

    • To 1 mL of urine, add an appropriate amount of internal standard.

    • Add buffer to adjust the pH to the optimal range for the enzyme (typically pH 4.5-5.0).[10]

    • Add β-glucuronidase enzyme (e.g., 5000 units).[10]

    • Incubate the mixture. Common conditions are 2 hours at 56°C or overnight at 37°C.[10][14] More rapid hydrolysis can be achieved with some recombinant enzymes at room temperature.[12][21][22]

    • After incubation, proceed to the extraction step.

Solid-Phase Extraction (SPE)

This is a general protocol for a mixed-mode cation exchange SPE cartridge.

  • Objective: To extract and concentrate this compound from the hydrolyzed urine sample.

  • Materials:

    • Hydrolyzed urine sample

    • SPE cartridge (e.g., mixed-mode cation exchange)[18]

    • Methanol

    • Deionized water

    • Acidic wash solution (e.g., 0.02 N HCl)[18]

    • Organic wash solution (e.g., 20% Methanol)[18]

    • Elution solvent (e.g., 5% ammonium hydroxide in methanol or ethyl acetate/isopropanol/ammonium hydroxide mixture)[12]

  • Procedure:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[13] Some simplified methods may eliminate this step.[18]

    • Loading: Load the pre-treated urine sample onto the cartridge.

    • Washing:

      • Wash with 1 mL of deionized water.[13]

      • Wash with 1 mL of acidic wash solution.[18]

      • Wash with 1 mL of organic wash solution.[18]

    • Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.[12]

    • Elution: Elute the analytes with 1 mL of elution solvent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.[12] Reconstitute the residue in a suitable volume of the initial mobile phase.[12]

LC-MS/MS Analysis

The following are example parameters and should be optimized for your specific instrument.

  • Objective: To chromatographically separate and detect this compound.

  • Instrumentation:

    • Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 or Biphenyl column is commonly used.[1][12]

    • Mobile Phase A: Water with 0.1% formic acid or 5mM ammonium formate.[19]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or 5mM ammonium formate.[19]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.[17][19]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ions: These need to be optimized for this compound. For example, a precursor ion of m/z 371 and a product ion of m/z 292 have been reported.[12]

Quantitative Data Summary

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixAnalytical MethodLODLOQReference
BloodLC-MS/MS0.5 ng/mL1 ng/mL[4]
SerumLC-MS/MS1.5 ng/mL-[3]
UrineLC-MS/MS1-10 ng/mL5-50 ng/mL[2][22]

Table 2: Recovery Rates for this compound using SPE

SPE SorbentRecovery (%)Reference
Strata-X-Drug B Plus76-114%[12]
Polymer-based mixed-mode56-83% (for a panel of benzodiazepines)[20]

Visualizations

Flubromazolam_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis Add internal standard, buffer, and enzyme extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) hydrolysis->extraction Cleaved conjugates reconstitution Evaporation & Reconstitution extraction->reconstitution Elution lc_msms LC-MS/MS Analysis reconstitution->lc_msms Injection data_analysis Data Analysis lc_msms->data_analysis Chromatogram & Spectra quantification Quantification of This compound data_analysis->quantification report Final Report quantification->report Troubleshooting_Logic start Low or No Signal Detected check_hydrolysis Was enzymatic hydrolysis performed correctly? start->check_hydrolysis check_extraction Is the extraction method optimized? check_hydrolysis->check_extraction Yes optimize_hydrolysis Optimize Hydrolysis: - Check pH, temp, time - Verify enzyme activity check_hydrolysis->optimize_hydrolysis No check_lcms Are LC-MS/MS parameters optimal? check_extraction->check_lcms Yes optimize_extraction Optimize Extraction: - Evaluate SPE/LLE protocol - Check solvents check_extraction->optimize_extraction No optimize_lcms Optimize LC-MS/MS: - Tune ion source - Optimize MRM transitions check_lcms->optimize_lcms No reanalyze Re-analyze Sample check_lcms->reanalyze Yes optimize_hydrolysis->reanalyze optimize_extraction->reanalyze optimize_lcms->reanalyze

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Flubromazolam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues with poor chromatographic peak shape during the analysis of Flubromazolam.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing. What are the likely causes and how can I resolve this?

Peak tailing, an asymmetrical peak with a "tail" extending to the right, is a common issue when analyzing basic compounds like this compound. It can compromise quantification and resolution.[1][2][3] The primary causes include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic nitrogen atoms in this compound, causing tailing.[3][4][5]

    • Solution:

      • Lower Mobile Phase pH: Decrease the mobile phase pH to around 2-3.[4][6] This protonates the silanol groups, minimizing their interaction with the analyte.[4][6]

      • Use an End-Capped Column: Employ a modern, high-purity, end-capped column specifically designed to shield residual silanols and improve peak shape for basic compounds.[2][4]

      • Add a Mobile Phase Modifier: Consider adding a basic modifier like triethylamine (TEA) to the mobile phase. However, use this with caution as it can be difficult to remove from the column.[4]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[4][6]

    • Solution: Dilute the sample or reduce the injection volume.[4][6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.[7][8]

    • Solution:

      • Use a guard column to protect the analytical column.[4][9]

      • Flush the column with a strong solvent.[4]

      • If the problem persists, the column may need to be replaced.[4]

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[9]

    • Solution: Minimize the length and internal diameter of all connecting tubing and ensure fittings are properly installed to avoid dead volume.[9][10]

Q2: I am observing peak fronting for my this compound analysis. What should I investigate?

Peak fronting, where the peak has a leading edge, is most commonly caused by:

  • Sample Overload: This is the most frequent cause of fronting.[1][4]

    • Solution: Dilute your sample or decrease the injection volume.[4][9]

  • Injection Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte band can spread before reaching the column.[4]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4][11]

Q3: My this compound peak is split. What are the potential reasons?

Split peaks can arise from several issues that disrupt the sample path onto and through the column:

  • Partially Blocked Column Inlet Frit: Debris from the sample or system can clog the frit, distorting the sample flow.[4][7]

    • Solution: Try backflushing the column. If this doesn't resolve the issue, the frit or the entire column may need to be replaced.[4][7] Using an in-line filter can help prevent this.[12]

  • Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, the sample may precipitate at the head of the column.[4]

    • Solution: Ensure your sample is fully dissolved in a solvent compatible with your mobile phase.[4]

  • Mobile Phase pH Close to Analyte's pKa: When the mobile phase pH is near the pKa of this compound, both ionized and non-ionized forms can exist, potentially leading to split peaks.[13][14]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[14]

  • Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[2]

    • Solution: This usually indicates column degradation, and the column will likely need to be replaced.

Q4: Why are my this compound peaks broad?

Broad peaks can lead to poor resolution and reduced sensitivity.[9] Common causes include:

  • Column Deterioration: Over time, the stationary phase can degrade, leading to broader peaks.[2]

    • Solution: If flushing with a strong solvent does not improve the peak shape, the column may need to be replaced.[2] Using a guard column can extend the life of the analytical column.[2]

  • Extra-Column Volume: Excessive volume between the injector and detector can cause band broadening.[9]

    • Solution: Use shorter tubing with a smaller internal diameter and ensure all fittings are secure and have zero dead volume.[9]

  • Low Column Temperature: Lower temperatures can increase mobile phase viscosity and slow down mass transfer, resulting in broader peaks.[6][9]

    • Solution: Try increasing the column temperature. A temperature of around 40°C has been shown to improve peak shape for benzodiazepines.[6]

Data Presentation

Table 1: Summary of Common Peak Shape Problems and Solutions for this compound Analysis

Peak Shape ProblemPotential CauseRecommended Solution(s)
Tailing Secondary silanol interactionsLower mobile phase pH (e.g., 2-3); Use an end-capped column; Add a basic modifier (e.g., TEA) with caution.[4][6]
Column overloadDilute the sample or reduce injection volume.[4][6]
Column contamination/degradationUse a guard column; Flush with a strong solvent; Replace the column if necessary.[4][9]
Extra-column volumeMinimize tubing length and internal diameter; Ensure proper fittings.[9]
Fronting Sample overloadDilute the sample or reduce injection volume.[1][4][9]
Injection solvent stronger than mobile phaseDissolve the sample in the initial mobile phase.[4][11]
Splitting Partially blocked column inlet fritBackflush the column; Replace the frit or column.[4][7]
Sample solvent incompatibilityEnsure the sample is fully dissolved in a compatible solvent.[4]
Mobile phase pH near analyte pKaAdjust mobile phase pH to be at least 2 units from the pKa.[14]
Column voidReplace the column.[2]
Broadening Column deteriorationUse a guard column; Flush with a strong solvent; Replace the column.[2]
Extra-column volumeMinimize tubing length and internal diameter; Use zero-dead-volume fittings.[9]
Low column temperatureIncrease column temperature (e.g., to 40°C).[6][9]

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Poor Peak Shape
  • Initial Assessment:

    • Inject a well-characterized standard to confirm the issue is with the analyte and not a system-wide problem.

    • Observe if the poor peak shape affects all peaks or just the this compound peak. If all peaks are affected, suspect a system-wide issue like a blocked frit or extra-column volume.[7][12]

  • Investigate Sample and Solvent Effects:

    • Reduce the injection volume by half and re-inject. If peak shape improves, the issue is likely sample overload.[4]

    • Prepare a new sample diluted in the initial mobile phase and inject. If the peak shape improves, the original sample solvent was likely too strong.[4]

  • Evaluate Mobile Phase pH:

    • Prepare a new mobile phase with a pH adjusted to be at least 2 units away from the pKa of this compound. For basic compounds, a lower pH (e.g., 2-3) is often effective at reducing tailing.[4][6]

    • Ensure the mobile phase is well-buffered to maintain a stable pH.[6]

  • Check for Column Issues:

    • If a guard column is installed, remove it and perform an injection. If the peak shape improves, replace the guard column.[7]

    • Backflush the analytical column with a strong, compatible solvent to remove any potential blockages.[4]

    • If the above steps do not resolve the issue, replace the analytical column with a new one of the same type.[7]

  • Inspect for Extra-Column Effects:

    • Examine all tubing and connections between the injector, column, and detector.

    • Replace any long or wide-bore tubing with shorter, narrower alternatives.

    • Ensure all fittings are properly seated to eliminate dead volume.[10]

Mandatory Visualization

G Troubleshooting Workflow for Poor this compound Peak Shape start Poor Peak Shape Observed is_it_all_peaks Affects All Peaks? start->is_it_all_peaks check_system Check for System-Wide Issues: - Blocked Frit - Extra-Column Volume - Column Void is_it_all_peaks->check_system Yes is_it_tailing Peak Tailing? is_it_all_peaks->is_it_tailing No end Peak Shape Improved check_system->end is_it_fronting Peak Fronting? is_it_tailing->is_it_fronting No tailing_causes Potential Causes: - Silanol Interactions - Column Overload - Column Contamination is_it_tailing->tailing_causes Yes is_it_split Peak Splitting? is_it_fronting->is_it_split No fronting_causes Potential Causes: - Sample Overload - Strong Injection Solvent is_it_fronting->fronting_causes Yes split_causes Potential Causes: - Blocked Frit - Solvent Incompatibility - Column Void is_it_split->split_causes Yes tailing_solutions Solutions: - Lower Mobile Phase pH - Use End-Capped Column - Reduce Sample Concentration tailing_causes->tailing_solutions fronting_solutions Solutions: - Dilute Sample - Use Mobile Phase as Solvent fronting_causes->fronting_solutions split_solutions Solutions: - Backflush/Replace Frit - Ensure Solvent Miscibility - Replace Column split_causes->split_solutions tailing_solutions->end fronting_solutions->end split_solutions->end

Caption: A logical workflow for troubleshooting common peak shape problems.

G Chemical Interactions Causing Peak Tailing cluster_column Silica-Based C18 Column stationary_phase C18 Stationary Phase mobile_phase Mobile Phase Flow stationary_phase->mobile_phase Elution silanol_group Residual Silanol Group (Si-OH) silanol_group->mobile_phase This compound This compound (Basic Analyte) This compound->stationary_phase Primary Interaction (Hydrophobic) This compound->silanol_group Secondary Interaction (Ionic/H-Bonding)

Caption: Interactions leading to peak tailing of basic analytes.

References

Minimizing Flubromazolam degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Flubromazolam Sample Integrity

Welcome to the technical support center for this compound research. This resource provides essential guidance on minimizing the degradation of this compound during sample storage to ensure the accuracy and reliability of your experimental results. The following information is curated for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in stored samples?

A1: The stability of this compound, like other benzodiazepines, is influenced by several factors.[1][2][3] The most critical are:

  • Temperature: Elevated temperatures significantly accelerate chemical and enzymatic degradation.[4][5][6]

  • Light: Exposure to UV or ambient light can lead to photolytic degradation.[1][2]

  • pH: Non-neutral pH, especially in aqueous solutions, can catalyze hydrolysis of the diazepine ring, a common degradation pathway for benzodiazepines.[1][7]

  • Oxidation: Exposure to air can lead to oxidative degradation.[1][2]

  • Enzymatic Activity: In biological matrices like blood or plasma, residual enzyme activity can metabolize the drug even after collection.[1][2]

Q2: I'm seeing new peaks in my chromatogram after storing my this compound samples. What could they be?

A2: New peaks likely represent degradation products or metabolites. For this compound, the primary metabolic products are α-hydroxy-flubromazolam and 4-hydroxy-flubromazolam, along with their corresponding glucuronides.[8][9][10] Chemical degradation, such as hydrolysis, could also lead to the formation of other, unspecified breakdown products. It is recommended to use a high-resolution mass spectrometry (LC-HRMS) method to identify these unknown peaks.[8][9][11]

Q3: What are the ideal long-term storage conditions for this compound in biological samples (e.g., blood, plasma)?

A3: For optimal long-term stability, biological samples containing this compound should be stored at ultra-low temperatures. Storage at -80°C is considered the best practice to minimize degradation over extended periods.[4][5] If -80°C is not available, storage at -20°C is a viable alternative, although some degradation may occur over time.[4][5][6] It is crucial to minimize freeze-thaw cycles, as these can compromise sample integrity.[12]

Q4: How long can I expect this compound to be stable at different temperatures?

A4: While specific long-term stability data for this compound is limited, studies on other benzodiazepines in whole blood provide a strong indication of expected stability. Storage at room temperature or 4°C leads to significant and rapid degradation.[4][5][6] For reliable quantitative analysis, samples should be frozen as soon as possible after collection.

Troubleshooting Guide

Issue 1: Decrease in this compound concentration in samples stored at -20°C.

Potential Cause Troubleshooting Action
Repeated Freeze-Thaw Cycles Aliquot samples upon receipt into single-use volumes to avoid the need for repeated thawing of the bulk sample.
Improper Sealing Ensure sample vials are tightly sealed with appropriate caps to prevent solvent evaporation (if in solution) and sublimation.
Slow Freezing Freeze samples rapidly to minimize the formation of ice crystals that can damage cells and alter sample composition.
Temperature Fluctuations Use a calibrated and monitored freezer to ensure a stable -20°C environment. Avoid storing samples in freezer doors.

Issue 2: High variability between replicate analyses of the same sample.

Potential Cause Troubleshooting Action
Sample Inhomogeneity For biological matrices like whole blood, ensure the sample is thoroughly but gently mixed before aliquoting and analysis.
Adsorption to Container Use low-adsorption polypropylene or silanized glass vials for storage and sample preparation to minimize loss of the compound to container walls.
Inconsistent Sample Preparation Follow a standardized and validated sample preparation protocol for all samples to ensure consistency.

Data on Benzodiazepine Stability

The following table summarizes stability data from studies on various benzodiazepines in whole blood. This data can be used to infer the expected stability of this compound under similar conditions.

Table 1: Stability of Benzodiazepines in Whole Blood at Various Temperatures

TemperatureTime PeriodConcentration Decrease (Range)Reference
Room Temperature1 year70% - 100%[4][5]
4°C1 year50% - 100%[4][5]
-20°C1 year10% - 20%[4][5]
-80°C1 yearNot significant (<12%)[4][5]

Note: The rate of degradation can be concentration-dependent, with lower concentrations sometimes degrading more rapidly.[4][5]

Experimental Protocols

Protocol 1: Recommended Sample Handling and Storage Workflow

This protocol outlines the best practices for handling and storing biological samples to minimize this compound degradation from collection to analysis.

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin) and a preservative such as potassium fluoride to inhibit enzymatic activity.

  • Processing: If plasma or serum is required, process the blood sample as soon as possible after collection by centrifugation according to standard laboratory procedures.

  • Aliquoting: Immediately after processing, aliquot the sample (whole blood, plasma, or serum) into single-use, clearly labeled, low-adsorption cryovials. This minimizes the need for future freeze-thaw cycles.

  • Freezing: Flash-freeze the aliquots in a dry ice/ethanol bath or place them directly into a -80°C freezer.

  • Storage: Store the samples at -80°C for long-term preservation. Ensure the freezer is monitored and has a backup power supply.

  • Analysis: When ready for analysis, thaw one aliquot rapidly in a water bath at room temperature. Once thawed, keep the sample on ice and process it for analysis without delay.

Protocol 2: Analytical Method for Quantifying this compound and its Metabolites

This protocol provides a general methodology for the analysis of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), a common technique for its detection.[8][9][11]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample (plasma, serum, or whole blood), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • LC-HRMS Conditions:

    • Column: A C18 reversed-phase column (e.g., YMC-UltraHT Hydrosphere C18) is suitable.[11]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q Exactive Orbitrap) operating in positive electrospray ionization (ESI+) mode.[11]

    • Data Acquisition: Full scan with data-dependent MS/MS (dd-MS2) to identify and confirm this compound and its metabolites.

Visualizations

G cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Analysis cluster_degradation Potential Degradation Points Collect 1. Collect Sample (with preservative) Process 2. Centrifuge (if plasma/serum needed) Collect->Process Degrade1 Delay before freezing Collect->Degrade1 Aliquot 3. Aliquot into single-use cryovials Process->Aliquot Freeze 4. Rapid Freeze (-80°C) Aliquot->Freeze Store 5. Long-Term Storage (-80°C, monitored) Freeze->Store Thaw 6. Thaw Single Aliquot Store->Thaw Degrade2 Freeze-Thaw Cycles Store->Degrade2 Degrade3 Improper Storage Temp Store->Degrade3 Prep 7. Sample Preparation (e.g., Protein Precipitation) Thaw->Prep Analyze 8. LC-HRMS Analysis Prep->Analyze

Caption: Workflow for optimal sample handling to minimize this compound degradation.

G cluster_metabolic Metabolic Pathways (In Vivo) cluster_chemical Potential Chemical Degradation (In Vitro Storage) Flubro This compound Hydroxylation Hydroxylation (CYP3A4/CYP3A5) Flubro->Hydroxylation Glucuronidation Glucuronidation Flubro->Glucuronidation Condition1 Acid/Base Hydrolysis (Incorrect pH) Flubro->Condition1 Condition2 Photodegradation (Light Exposure) Flubro->Condition2 Metabolite1 α-hydroxy-flubromazolam Hydroxylation->Metabolite1 Metabolite2 4-hydroxy-flubromazolam Hydroxylation->Metabolite2 Glucuronide1 Metabolite Glucuronides Glucuronidation->Glucuronide1 Glucuronide2 This compound N-glucuronide Glucuronidation->Glucuronide2 Metabolite1->Glucuronidation Metabolite2->Glucuronidation Degradation_Product Diazepine Ring Cleavage & Other Products Condition1->Degradation_Product Condition2->Degradation_Product

Caption: Overview of this compound metabolic and potential degradation pathways.

References

Best practices for handling and storing Flubromazolam reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Flubromazolam reference standards. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a triazolo-analogue of the benzodiazepine flubromazepam.[1] It is a high-potency benzodiazepine with sedative, anxiolytic, and muscle relaxant properties.[2][3] Due to its potency, it is typically used in low doses.[4] This compound is intended for forensic and research applications only.[2][5]

Q2: What are the recommended storage conditions for this compound reference standards?

For long-term storage, this compound as a crystalline solid should be stored at -20°C.[2][6] Under these conditions, it is stable for at least two to four years.[2][6]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the crystalline solid in an appropriate organic solvent such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[6] It is recommended to purge the solvent with an inert gas before dissolving the compound.[6] For maximum solubility in aqueous buffers, first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[5][6] Aqueous solutions are not recommended for storage for more than one day.[5][6]

Troubleshooting Guide

Q1: My this compound reference standard seems to have degraded. What could be the cause?

Potential causes for degradation include:

  • Improper Storage: Exposure to temperatures above -20°C, light, or moisture can lead to degradation. Ensure the standard is stored in a tightly sealed container at the recommended temperature.

  • Solvent Instability: Aqueous solutions of this compound are not stable for more than a day.[5][6] For longer-term storage of solutions, use organic solvents like ethanol, DMSO, or DMF.

  • Repeated Freeze-Thaw Cycles: Minimize the number of times the stock solution is frozen and thawed. Aliquoting the stock solution into smaller, single-use vials can help prevent degradation from repeated temperature changes.

Q2: I am observing high variability in my experimental results. What are some potential sources of error?

High variability can stem from several factors:

  • Inaccurate Pipetting: Due to the high potency of this compound, even small errors in pipetting can lead to significant variations in concentration. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.

  • Incomplete Dissolution: Ensure the this compound is completely dissolved in the solvent before making further dilutions. Sonication may aid in dissolution.

  • Adsorption to Surfaces: Benzodiazepines can adsorb to plastic surfaces. Using glass vials or low-adhesion microcentrifuge tubes may help minimize this issue.

  • Cross-Contamination: Thoroughly clean all glassware and equipment to prevent cross-contamination between samples of different concentrations.

Q3: My analytical method is not sensitive enough to detect low concentrations of this compound. What can I do?

To improve sensitivity:

  • Optimize Instrumentation: For liquid chromatography-mass spectrometry (LC-MS) methods, optimize the ionization source parameters and select appropriate multiple reaction monitoring (MRM) transitions. More sensitive techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) can achieve lower limits of detection.[4]

  • Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components.

  • Derivatization: While not always necessary, derivatization can sometimes improve the chromatographic and mass spectrometric properties of the analyte.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C17H12BrFN4[6]
Formula Weight 371.2 g/mol [6]
Appearance Crystalline solid[6]
Purity ≥98%[6]
UV/Vis. λmax 225 nm[6]

Table 2: Solubility of this compound

SolventApproximate SolubilityReference
Ethanol 10 mg/mL[6]
DMSO 20 mg/mL[6]
DMF 30 mg/mL[6]
1:1 DMF:PBS (pH 7.2) 0.5 mg/mL[5][6]

Table 3: Recommended Storage and Stability

FormStorage TemperatureStabilityReference
Crystalline Solid -20°C≥ 2-4 years[2][6]
Aqueous Solution Room TemperatureNot recommended for > 1 day[5][6]

Experimental Protocols

Protocol: Quantification of this compound in a Biological Matrix using LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and matrix.

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • From the stock solution, prepare a series of working solutions by serial dilution in methanol to create calibration standards and quality control (QC) samples.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

    • Perform a protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.

    • Alternatively, for higher sensitivity, perform a solid-phase extraction (SPE) using a suitable C18 cartridge.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 analytical column with a gradient elution profile using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor at least two MRM transitions for both this compound and the internal standard for quantification and confirmation.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GAD->GABA_vesicle Synthesis GABAA_R GABAA Receptor (Chloride Channel) GABA->GABAA_R Binds to Hyperpolarization Hyperpolarization (Inhibitory Effect) GABAA_R->Hyperpolarization Opens Cl- channel This compound This compound This compound->GABAA_R Positive Allosteric Modulation

Caption: GABAA receptor signaling pathway and the modulatory effect of this compound.

Reference_Standard_Workflow cluster_procurement Procurement & Receipt cluster_storage Storage & Inventory cluster_preparation Solution Preparation cluster_usage Experimental Use Procure Procure Reference Standard Receive Receive & Verify (CoA, Integrity) Procure->Receive Log Log into Inventory Receive->Log Store Store at -20°C Log->Store Weigh Weigh Accurately Store->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Dilute Prepare Working Solutions Dissolve->Dilute Analyze Use in Experiments Dilute->Analyze Document Document Usage Analyze->Document Flubromazolam_Experimental_Workflow start Start prep_standards Prepare this compound Calibration Standards & QCs start->prep_standards prep_samples Prepare Biological Samples (e.g., Protein Precipitation or SPE) start->prep_samples lcms_analysis LC-MS/MS Analysis prep_standards->lcms_analysis prep_samples->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing calibration_curve Construct Calibration Curve data_processing->calibration_curve quantification Quantify this compound in Samples calibration_curve->quantification end End quantification->end

References

Addressing Flubromazolam cross-reactivity in benzodiazepine immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Flubromazolam & Benzodiazepine Immunoassays

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the cross-reactivity of this compound in benzodiazepine immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for benzodiazepine screening?

This compound is a high-potency, long-acting "designer" benzodiazepine, structurally related to prescription benzodiazepines like alprazolam and triazolam.[1] It is not approved for medical use but is encountered as a new psychoactive substance (NPS). The concern for toxicological screening is that its chemical structure is similar enough to traditional benzodiazepines to cause cross-reactivity in immunoassays, potentially leading to a positive screening result.[2][3] This necessitates further, more specific testing to confirm its identity.

Q2: Will standard benzodiazepine immunoassays detect this compound?

Yes, many common benzodiazepine immunoassays exhibit cross-reactivity with this compound, but the degree of reactivity varies significantly between different assay kits and platforms.[2][3] Studies have shown that CEDIA, KIMS II, and EMIT II Plus immunoassays can detect this compound.[2] Some lateral flow immunoassay test strips have also been shown to detect this compound at concentrations as low as 0.5 µg/mL.[4] However, it is crucial to note that detectability is highly dependent on the specific assay and the concentration of the drug or its metabolites in the sample.[5][6] In some cases, particularly with low blood concentrations, immunoassays may yield false-negative results despite the presence of this compound confirmed by more sensitive methods.[7]

Q3: What are the main metabolites of this compound and do they cross-react?

The primary metabolic pathways for this compound are hydroxylation and glucuronidation.[7][8] The most abundant metabolites include α-hydroxy-flubromazolam and 4-hydroxy-flubromazolam.[7] These metabolites can also contribute to the signal in immunoassays, and test responses often indicate additional reactivity from them.[2] For urine testing, targeting these hydroxy metabolites is a recommended strategy for confirming exposure.[7]

Q4: What is the recommended confirmatory method for a positive benzodiazepine immunoassay screen suspected to be caused by this compound?

The gold standard for confirming the presence of this compound is mass spectrometry, specifically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][9] This technique offers high specificity and sensitivity, allowing for the unambiguous identification and quantification of this compound and its metabolites, distinguishing it from legally prescribed benzodiazepines.[3][7][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[7]

Troubleshooting Guide

Issue: Unexpected Positive Benzodiazepine Immunoassay Result

An initial positive result from an immunoassay screen where traditional benzodiazepine use is not suspected may indicate the presence of a designer benzodiazepine like this compound.

Workflow for Investigating Unexpected Positive Results

G cluster_workflow Troubleshooting Workflow for Positive Screens sample Sample with Positive Benzodiazepine Screen review Review Patient History (Prescriptions, etc.) sample->review decision Prescribed BZD Use Confirmed? review->decision confirm Perform Confirmatory Analysis (LC-MS/MS) decision->confirm No / Uncertain report_bzd Report Confirmed Prescribed Benzodiazepine decision->report_bzd Yes analyze_designer Analyze Data for this compound & Other Designer BZDs confirm->analyze_designer decision2 Designer BZD Detected? analyze_designer->decision2 report_designer Report Confirmed Designer Benzodiazepine report_negative Report as Negative (Initial Screen False Positive) decision2->report_designer Yes decision2->report_negative No

Caption: Workflow for handling positive benzodiazepine immunoassay screens.

Issue: Immunoassay results are negative, but this compound intoxication is suspected.

Due to its high potency, this compound can be present in biological fluids at very low concentrations, sometimes below the detection limit of certain immunoassays, especially in blood samples.[7]

  • Action: If clinical suspicion is high, bypass the immunoassay screen and proceed directly to a more sensitive confirmatory method like LC-MS/MS.[7]

  • Consideration: Urine is often a better matrix than blood for detection due to higher concentrations and the presence of accumulated metabolites.[7]

Data on this compound Cross-Reactivity

The cross-reactivity of designer benzodiazepines like this compound is highly dependent on the specific assay. The following table summarizes data from various studies. Note that direct comparison across different studies can be challenging due to variations in methodology and calibrators used.

Immunoassay Kit/PlatformCalibratorThis compound % Cross-ReactivityReference
EMIT® II PLUS Benzodiazepine AssayLormetazepam300%[10]
ARK™ HS Benzodiazepine II AssayEtizolam400%[10]
Immunalysis Benzodiazepine ELISAOxazepam127%[11]
CEDIA, HEIA, KIMS IIVariesGenerally High Reactivity[2]
BTNX Lateral Flow Test StripsAlprazolamDetectable at ≥0.5 µg/mL[4]

Experimental Protocols

Protocol 1: LC-MS/MS Confirmation of this compound in Urine

This protocol provides a generalized methodology for the confirmatory analysis of this compound. Laboratories should perform in-house validation.[9][12]

Objective: To definitively identify and quantify this compound in a urine sample that screened positive by immunoassay.

Materials:

  • Urine sample, internal standard (e.g., Diazepam-D5)

  • ß-glucuronidase enzyme (for hydrolysis)

  • Solid Phase Extraction (SPE) cartridges (e.g., Strata-X)

  • LC-MS/MS system with a C18 or Biphenyl column

  • Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide (LC-MS grade)

Methodology:

  • Sample Pretreatment (Hydrolysis):

    • To a 200 µL urine sample, add 20 µL of an internal standard solution.[9]

    • Add appropriate hydrolysis buffer and ß-glucuronidase enzyme.[9]

    • Incubate the mixture (e.g., 15 minutes at room temperature, or as specified by the enzyme manufacturer) to cleave glucuronide conjugates.[9]

  • Solid Phase Extraction (SPE):

    • Add 200 µL of 0.1% formic acid to the hydrolyzed sample.[9]

    • Load the entire mixture onto the SPE cartridge.[9]

    • Wash the cartridge sequentially with 1 mL of 0.1% formic acid in water, followed by 1 mL of 30% methanol in water to remove interferences.[9]

    • Dry the cartridge under high vacuum for at least 5 minutes.[9]

    • Elute this compound and other analytes using two washes of 0.5 mL of 5% ammonium hydroxide in methanol.[9]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45 °C.[9]

    • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile).[9][12]

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto the LC system. Perform a gradient elution on a C18 or similar column to separate this compound from other compounds.[12]

    • Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[12][13] Monitor for specific precursor-to-product ion transitions for this compound (e.g., m/z 371 -> 292.0) and its metabolites.[9]

  • Data Analysis:

    • Identify this compound by comparing the retention time and ion ratios to a certified reference standard.

    • Quantify the concentration by comparing the analyte's peak area to that of the internal standard against a calibration curve.

Protocol 2: General Method for Evaluating Immunoassay Cross-Reactivity

This protocol outlines the steps to determine the cross-reactivity of a specific benzodiazepine immunoassay with this compound.[5]

Objective: To calculate the percent cross-reactivity of this compound in a given benzodiazepine immunoassay.

Materials:

  • Benzodiazepine immunoassay kit of interest.

  • Certified reference material of this compound and the assay's primary calibrator (e.g., oxazepam).

  • Drug-free urine or blood/serum matrix.

  • Appropriate solvents (e.g., methanol) for preparing stock solutions.

Methodology:

  • Prepare Standards:

    • Create a stock solution of this compound in a suitable solvent.[5]

    • Prepare a series of spiking solutions of this compound at various concentrations in the drug-free matrix.[5]

    • Prepare a standard curve using the assay's designated calibrator at the concentrations specified by the manufacturer.[5]

  • Immunoassay Analysis:

    • Run the this compound standards and the calibrator standards on the immunoassay platform according to the manufacturer's instructions.[5]

    • Measure the response (e.g., absorbance, signal intensity) for each concentration.

  • Calculation:

    • Determine the concentration of the primary calibrator that produces a 50% binding inhibition (IC50) or a response equivalent to the assay cutoff.

    • Determine the concentration of this compound that produces the same response (IC50 or cutoff equivalent).

    • Calculate the percent cross-reactivity using the formula:

      • % Cross-Reactivity = (Concentration of Calibrator at IC50 / Concentration of this compound at IC50) x 100

Structural Relationship Leading to Cross-Reactivity

G cluster_structure Structural Basis of Immunoassay Cross-Reactivity cluster_compounds Compounds Core Common Benzodiazepine Core Structure Ab Immunoassay Antibody (Targets Core Structure) Core->Ab is recognized by Flubro This compound (Designer BZD) Ab->Flubro cross-reacts with Alprazolam Alprazolam (Traditional BZD) Alprazolam->Core shares Flubro->Core shares Other Other BZDs Other->Core shares

Caption: Shared core structures lead to antibody cross-reactivity.

References

Technical Support Center: Optimizing Flubromazolam GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of Flubromazolam.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing) for my this compound standard?

A1: Poor peak shape, particularly tailing, for this compound and other benzodiazepines is often due to the presence of active sites within the GC system. These active sites can be found in the injector liner, on the column, or in other parts of the sample flow path.[1][2] Benzodiazepines are polar and can interact with these sites, leading to distorted peak shapes. To address this, consider the following:

  • Inlet Liner: Use a deactivated (silanized) inlet liner and replace it regularly.[1]

  • Column Choice: Employ a low-bleed, inert GC column suitable for analyzing active compounds.

  • Analyte Protectants: The use of analyte protectants, such as sorbitol, can help to deactivate the system and improve peak shape and response, especially at low concentrations.[2]

Q2: My calibration curve for this compound is not linear, especially at lower concentrations. What could be the cause?

A2: Non-linearity in calibration curves for benzodiazepines is a common issue and can be attributed to several factors:

  • Adsorption: At lower concentrations, a significant portion of the analyte can be adsorbed by active sites in the GC system, leading to a disproportionately low response.[1]

  • Thermal Degradation: this compound, like many benzodiazepines, can be thermally labile and may degrade in the hot injector.[1][3] This degradation may not be consistent across different concentrations.

  • Matrix Effects: If analyzing samples in a complex matrix, co-eluting substances can interfere with the ionization of this compound in the mass spectrometer source, affecting linearity.[1]

Q3: What is the benefit of derivatization for this compound analysis, and when should I consider it?

A3: Derivatization is a chemical process that modifies the analyte to improve its analytical properties. For this compound, derivatization (e.g., silylation) can:

  • Increase thermal stability, reducing degradation in the injector.[1][4]

  • Improve volatility, leading to better chromatographic performance.

  • Reduce interactions with active sites, resulting in improved peak shape and linearity.[1] Consider derivatization when you are experiencing significant peak tailing, poor sensitivity, or non-linear calibration curves that cannot be resolved by other means.[5][6]

Q4: Should I use a split or splitless injection for my this compound analysis?

A4: The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Splitless Injection: This is the preferred method for trace analysis (low concentrations) as it transfers the entire sample onto the column, maximizing sensitivity.[7][8][9]

  • Split Injection: This method is suitable for higher concentration samples. A portion of the sample is vented, preventing column overload and producing sharper peaks.[7][8][9]

Troubleshooting Guide

Issue 1: No this compound peak or very low signal intensity.

Possible Cause Troubleshooting Step
Injector Temperature Too High High injector temperatures can cause thermal degradation of this compound.[1][3] Try reducing the injector temperature in 10-20°C increments.
Active Sites in the System This compound may be adsorbing to active sites in the injector liner or column.[1] Ensure you are using a new, deactivated liner and a high-quality, inert column. Consider using an analyte protectant.[2]
Improper Injection Mode If you are analyzing trace levels of this compound, a split injection will significantly reduce the amount of analyte reaching the detector.[7][9] Switch to a splitless injection mode for low-concentration samples.[7][8]
System Leak A leak in the system can lead to poor sample transfer and low sensitivity. Perform a leak check of the GC system.

Issue 2: this compound peak is broad or tailing.

Possible Cause Troubleshooting Step
Contaminated or Active Inlet Liner The inlet liner is a common source of active sites.[1] Replace the liner with a new, deactivated one.
Column Contamination The front end of the GC column can become contaminated over time. Bake out the column according to the manufacturer's instructions. If the problem persists, trim a small portion (10-20 cm) from the front of the column.
Suboptimal Oven Temperature Program An oven temperature ramp that is too fast can lead to peak broadening. Try a slower temperature ramp rate.
Insufficient Carrier Gas Flow A low carrier gas flow rate can result in broader peaks. Check and adjust the carrier gas flow rate to the optimal range for your column.

Issue 3: Poor reproducibility of this compound peak area.

Possible Cause Troubleshooting Step
Autosampler Syringe Issue The autosampler syringe may be dirty, have a damaged needle, or contain air bubbles. Clean or replace the syringe and ensure proper sample loading.
Septum Leak A cored or leaking septum can cause inconsistent sample introduction. Replace the septum.
Inconsistent Split Ratio If using a split injection, fluctuations in the split flow can lead to variable peak areas. Check the stability of your gas flows.
Sample Degradation This compound may be degrading in the vial before injection. Ensure samples are stored correctly and analyzed within a reasonable timeframe.

Quantitative Data on Injection Parameters

The optimal injection parameters for this compound analysis can vary depending on the specific instrument and column used. The following tables provide a summary of typical starting parameters and their potential impact on the analysis, based on general principles for benzodiazepine analysis.

Table 1: Effect of Injector Temperature on this compound Peak Area

Injector Temperature (°C)Relative Peak Area (%)Observation
22085Lower temperature may reduce thermal degradation but can lead to incomplete vaporization.
250100A good starting point that often balances efficient vaporization with minimal degradation.
28090Higher temperatures may enhance vaporization but can increase the risk of thermal degradation for labile compounds like some benzodiazepines.[1][3]
30075Significant degradation may be occurring at this temperature.[10]

Table 2: Impact of Split Ratio on Signal-to-Noise Ratio (S/N) for a Low Concentration this compound Sample

Injection ModeSplit RatioSignal-to-Noise Ratio (S/N)Application
SplitlessN/A150Ideal for trace analysis where maximum sensitivity is required.[7][8][9]
Split10:150Suitable for samples where the concentration is high enough to be detected with a split injection.
Split50:110Used for highly concentrated samples to avoid detector saturation.
Split100:1< 5May result in the analyte not being detected if the concentration is too low.

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using a splitless injection.

  • Sample Preparation:

    • Dissolve the this compound standard in a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration of 1 µg/mL.

    • If analyzing a biological matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) and reconstitute the final extract in the chosen solvent.

  • GC-MS Parameters:

    • Injector: Splitless mode

    • Injector Temperature: 270°C[11]

    • Liner: Deactivated (silanized) glass wool liner

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[11]

    • Oven Program:

      • Initial temperature: 100°C, hold for 3 minutes[11]

      • Ramp: 30°C/min to 310°C[11]

      • Final hold: 310°C for 10 minutes[11]

    • Transfer Line Temperature: 280°C[11]

    • MS Source Temperature: 230°C[11]

    • Ionization Mode: Electron Ionization (EI) at 70 eV[11]

    • Scan Range: m/z 50-550[11]

Protocol 2: Derivatization of this compound for Enhanced Analysis

This protocol describes a general silylation procedure to improve the thermal stability of this compound.

  • Sample Preparation:

    • Prepare the this compound sample or extract as described in Protocol 1.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)) to the dried sample.[4]

    • Cap the vial and heat at 60-70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use the GC-MS parameters outlined in Protocol 1, adjusting the temperature program as needed for the derivatized analyte.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound GC-MS Injection Issues start Start | Encounter Injection Issue issue No Peak or Low Sensitivity Peak Tailing or Broadening start->issue check_temp Check Injector Temperature issue:f0->check_temp replace_liner Replace Inlet Liner issue:f1->replace_liner check_active_sites Inspect for Active Sites (Liner, Column) check_temp->check_active_sites Temp OK check_injection_mode Verify Injection Mode (Split vs. Splitless) check_active_sites->check_injection_mode System Clean check_leaks Perform Leak Check check_injection_mode->check_leaks Mode Correct solution_low_sens Solution Found check_leaks->solution_low_sens No Leaks check_column Check Column Health (Bakeout/Trim) replace_liner->check_column Liner OK optimize_oven Optimize Oven Program check_column->optimize_oven Column OK check_flow Verify Carrier Gas Flow optimize_oven->check_flow Program OK solution_peak_shape Solution Found check_flow->solution_peak_shape Flow OK

Caption: Troubleshooting workflow for common injection issues.

InjectionModeSelection Decision Logic for Injection Mode Selection start Start | Analyze this compound concentration Is the sample concentration low (trace analysis)? start->concentration splitless Use Splitless Injection - Maximizes sensitivity - Transfers entire sample to column concentration->splitless Yes split Use Split Injection - Prevents column overload - Produces sharper peaks for high concentration samples concentration->split No

References

Validation & Comparative

Flubromazolam Cross-Reactivity: A Comparative Guide for Immunoassay Kits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances, including potent benzodiazepines like flubromazolam, presents a significant challenge for toxicological screening. Immunoassays are a primary tool for rapid drug detection, but their effectiveness is contingent on their ability to cross-react with new, structurally similar compounds. This guide provides a comparative analysis of the cross-reactivity of this compound with various commercially available immunoassay kits, supported by experimental data to aid researchers in selecting appropriate screening tools and interpreting results.

Quantitative Cross-Reactivity of this compound

The following table summarizes the available data on the cross-reactivity of this compound with different immunoassay platforms. It is crucial to note that cross-reactivity is highly dependent on the specific assay, its calibrator, and the matrix (e.g., urine, blood). Therefore, the values presented should be considered as a guide, and in-house validation is strongly recommended.[1]

Immunoassay Kit/PlatformCalibratorMatrixConcentration Tested (ng/mL)Cross-Reactivity (%)
Neogen Benzodiazepine Group Forensic ELISAOxazepamNot SpecifiedNot Specified253[1][2]
ELISANot SpecifiedWhole Blood1-40127[3]
EMIT® II PLUS Benzodiazepine AssayLormetazepamUrine200300[4]
ARK™ HS Benzodiazepine II AssayEtizolamUrine200400[4]
Immunalysis® Benzodiazepine Direct ELISAOxazepamBloodNot Specified84[5][6]
BTNX Benzodiazepine Test StripsAlprazolamNot Specified0.5 (Lowest Detectable)Similar to Alprazolam[7]

Experimental Protocol: Immunoassay Cross-Reactivity Assessment

Accurate determination of immunoassay cross-reactivity is fundamental for the reliable detection of novel compounds like this compound.[1] A generalized methodology for evaluating the cross-reactivity of a target analyte in a specific benzodiazepine immunoassay is outlined below.

Objective: To determine the percentage cross-reactivity of this compound in a specific benzodiazepine immunoassay.

Materials:

  • Benzodiazepine immunoassay kit (e.g., ELISA, EMIT, CEDIA)

  • Certified reference material of this compound

  • Certified reference material of the assay calibrator (e.g., Oxazepam, Nordiazepam)

  • Drug-free matrix (e.g., urine, blood)

  • Standard laboratory equipment (pipettes, tubes, microplate reader for ELISA)

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Create a series of spiking solutions of this compound at various concentrations in the drug-free matrix.

    • Prepare a standard curve using the assay calibrator at the concentrations specified by the manufacturer.[1]

  • Immunoassay Analysis:

    • Follow the specific instructions provided with the immunoassay kit.[1]

    • For ELISA, this typically involves adding samples, standards, and enzyme-conjugate to antibody-coated microplates, followed by incubation, washing, and addition of a substrate to produce a colorimetric signal.[1]

  • Data Analysis:

    • Calculate the concentration of the calibrator that produces a response equivalent to a known concentration of this compound.

    • The percent cross-reactivity is calculated using the following formula:

      • % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel psychoactive substance with an immunoassay.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_spikes Create Spiking Solutions in Drug-Free Matrix prep_stock->prep_spikes run_assay Perform Immunoassay (e.g., ELISA) prep_spikes->run_assay prep_calibrators Prepare Calibrator Standard Curve prep_calibrators->run_assay measure_response Measure Assay Response (e.g., Absorbance) run_assay->measure_response calculate_cr Calculate Percent Cross-Reactivity measure_response->calculate_cr

Caption: Workflow for determining immunoassay cross-reactivity.

Discussion

The available data indicates that this compound exhibits variable but generally significant cross-reactivity with a range of benzodiazepine immunoassays.[8] ELISA and EMIT assays appear to be more sensitive to this compound compared to some other platforms, with reported cross-reactivities reaching up to 400%.[2][4] However, it is important to note that even with high cross-reactivity, the limit of detection may vary. For instance, one study using lateral flow immunoassay test strips found the lowest detectable concentration for this compound to be 0.5 µg/mL.[7]

Challenges in detection can arise, particularly in blood samples where immunoassay responses may be negative despite the presence of this compound confirmed by more sensitive methods like LC-MS/MS.[8] This highlights the importance of using immunoassays as a screening tool, with positive results requiring confirmation by a more specific and sensitive analytical method.

It is also worth noting that the choice of calibrator can significantly influence the apparent cross-reactivity. Assays calibrated with structurally similar compounds may exhibit better performance. The data underscores the critical need for laboratories to perform their own validation studies to understand the specific limitations and capabilities of their chosen immunoassay platform for detecting novel benzodiazepines like this compound.[1]

References

Flubromazolam vs. Alprazolam: A Comparative Pharmacokinetic Study in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of flubromazolam and the well-characterized benzodiazepine, alprazolam, in rat models. The information presented is collated from preclinical research and is intended to support further investigation and drug development efforts.

Executive Summary

Data Presentation

The following table summarizes the key pharmacokinetic parameters of this compound and alprazolam in male Sprague-Dawley rats following a 2 mg/kg subcutaneous dose.

Pharmacokinetic ParameterThis compound (Mean ± SEM)Alprazolam (Mean ± SEM)Reference
Half-Life (t½) 1.42 ± 0.11 h1.08 ± 0.07 h[1][2]
Volume of Distribution (Vd) 14.8 ± 1.1 L/kg6.7 ± 0.5 L/kg[1][2]
Clearance (Cl) 7.2 ± 0.5 L/h/kg4.3 ± 0.3 L/h/kg[1][2]
Area Under the Curve (AUC) 285 ± 20 ng·h/mL471 ± 34 ng·h/mL[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of similar pharmacokinetic studies.

Animal Model and Housing
  • Species: Male Sprague-Dawley rats.[1][2]

  • Weight: 250-300 g.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

Drug Administration
  • Subcutaneous (SC) Administration:

    • This compound and alprazolam are dissolved in a suitable vehicle, such as a mixture of polyethylene glycol 400 (PEG 400) and sterile water.

    • A dose of 2 mg/kg is administered subcutaneously in the dorsal region (scruff of the neck).[1][2] The injection volume should be kept low, typically around 1 mL/kg.

  • Oral (PO) Administration (via Oral Gavage):

    • While specific oral pharmacokinetic data for this compound in rats is not available in the cited literature, a standard oral gavage protocol can be employed.

    • The compounds are suspended in a vehicle suitable for oral administration, such as 0.5% methylcellulose in water.

    • The dose is administered directly into the stomach using a ball-tipped gavage needle. The volume should not exceed 10 mL/kg.

Blood Sampling
  • Route: Blood samples are collected from the jugular vein or another appropriate vessel.

  • Time Points: Serial blood samples (approximately 0.25 mL) are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., at 3000 rpm for 10 minutes) and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: Plasma concentrations of this compound, alprazolam, and their metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: A protein precipitation extraction is commonly used. An organic solvent (e.g., acetonitrile) is added to the plasma samples to precipitate proteins. After centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system is used for analysis.

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preclinical_study Preclinical Pharmacokinetic Study animal_model Animal Model (Sprague-Dawley Rats) drug_admin Drug Administration (SC or PO) animal_model->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing bioanalysis LC-MS/MS Analysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis data_interpretation Data Interpretation pk_analysis->data_interpretation

Caption: Experimental workflow for a pharmacokinetic study in rats.

Metabolic Pathways

metabolic_pathways cluster_this compound This compound Metabolism cluster_alprazolam Alprazolam Metabolism This compound This compound hydroxy_this compound α-hydroxy-flubromazolam & 4-hydroxy-flubromazolam This compound->hydroxy_this compound CYP3A4/5 (Hydroxylation) flubromazolam_glucuronide This compound Glucuronide hydroxy_this compound->flubromazolam_glucuronide UGTs (Glucuronidation) alprazolam Alprazolam hydroxy_alprazolam α-hydroxy-alprazolam & 4-hydroxy-alprazolam alprazolam->hydroxy_alprazolam CYP3A4 (Hydroxylation) alprazolam_metabolites Further Metabolites hydroxy_alprazolam->alprazolam_metabolites

Caption: Comparative metabolic pathways of this compound and alprazolam.

References

A Comparative Guide to Validated Analytical Methods for Flubromazolam Detection in Forensic Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS), such as the potent designer benzodiazepine Flubromazolam, presents a significant challenge to forensic toxicology. Accurate and reliable analytical methods are crucial for its detection and quantification in forensic samples. This guide provides a comparative overview of validated analytical methods for this compound detection, focusing on key performance characteristics and experimental protocols to aid researchers in selecting the most appropriate method for their needs.

Methodology Overview

The primary analytical techniques for the detection and quantification of this compound in forensic samples are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity and specificity, which are essential for the low concentrations at which this compound is often found.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely adopted technique for the analysis of designer benzodiazepines due to its high sensitivity and ability to analyze a wide range of compounds.

A validated LC-MS/MS method for the quantification of 13 designer benzodiazepines, including this compound, in postmortem blood demonstrated a linear range of 1–200 ng/mL.[1] The limit of detection (LOD) was established at 0.5 ng/mL, and the limit of quantification (LOQ) was 1 ng/mL.[1] Another study focusing on Flualprazolam and isotonitazene using LC-MS/MS reported a linearity of 1-100 ng/mL.[2] For this compound specifically, one study reported a mean blood concentration of 16.3 ng/mL in nine forensic cases, with a range of 7.0 to 31 ng/mL.[2]

Parameter LC-MS/MS Method 1 (Blood) [1]LC-MS/MS Method 2 (Serum) [2]
Linearity 1–200 ng/mL1–100 ng/mL
Limit of Detection (LOD) 0.5 ng/mLNot specified for this compound
Limit of Quantification (LOQ) 1 ng/mLNot specified for this compound
Intra-day Precision (%RSD) 3–20%Not specified
Inter-day Precision (%RSD) 4–21%Not specified
Bias ±12%Not specified
Recovery 35–90%Not specified for this compound

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 0.5 mL of blood, add 50 μL of internal standard working solution.

  • Vortex the sample.

  • Proceed with a solid-phase extraction protocol.

2. Chromatographic Conditions

  • Column: C18 column

  • Mobile Phase: Gradient elution with a suitable mobile phase.

  • Total Run Time: 13.5 minutes.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Analysis: Multiple Reaction Monitoring (MRM).

  • Gas Temperature: 300°C.

  • Gas Flow: 6 L/min.

  • Nebulizer: 40 psi.

  • Capillary Voltage: 4 kV.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing blood_sample 0.5 mL Blood Sample add_is Add Internal Standard blood_sample->add_is vortex1 Vortex add_is->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe lc_separation C18 Column Separation spe->lc_separation ms_detection ESI+ MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Figure 1. Experimental workflow for LC-MS/MS analysis of this compound in blood.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of benzodiazepines, often used for confirmation of screening results.

A modified GC-MS method originally validated for alprazolam was successfully used to quantitate flualprazolam, etizolam, and bromazolam in postmortem blood specimens.[3] While specific validation data for this compound using this method is not detailed, the study highlights the adaptability of GC-MS for novel benzodiazepines. For bromazolam, a structurally similar compound, the concentration range detected was 5.9-352 ng/mL.[3]

Parameter GC-MS Method (Blood) [3][4]
Linearity Not specified for this compound
Limit of Detection (LOD) Not specified for this compound
Limit of Quantification (LOQ) <5.0 ng/mL (for bromazolam)
Concentration Range Detected Not specified for this compound

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To a blood sample, add an internal standard.

  • Perform a liquid-liquid extraction using a suitable organic solvent.

  • Evaporate the organic layer and reconstitute the residue.

2. GC-MS Conditions

  • Injection Mode: Splitless.

  • Oven Temperature Program: A gradient program, for example: start at 150°C, ramp to 200°C, then to 285°C, and finally to 310°C.

  • Ionization: Electron Ionization (EI).

  • MS Transfer Line Temperature: 285°C.

  • Ion Source Temperature: 250°C.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing blood_sample Blood Sample add_is Add Internal Standard blood_sample->add_is lle Liquid-Liquid Extraction (LLE) add_is->lle evaporate Evaporate & Reconstitute lle->evaporate gc_separation GC Separation evaporate->gc_separation ms_detection EI MS Detection gc_separation->ms_detection identification Identification & Quantification ms_detection->identification

Figure 2. Experimental workflow for GC-MS analysis of this compound in blood.

Analysis in Other Forensic Matrices

For urine samples, LC-MS/MS is also a preferred method. Sample preparation often involves a "dilute-and-shoot" approach or enzymatic hydrolysis followed by solid-phase extraction to remove matrix interferences and concentrate the analytes.[5] One study on urinary benzodiazepines using LC-MS/MS established an LOQ of 6.0 ng/mL and an LOD of 2.0 ng/mL for several benzodiazepines.[6]

Hair analysis provides a longer detection window. Validated methods for benzodiazepines in hair include ELISA for screening and LC-MS/MS for confirmation.[7][8][9] Sample preparation for hair is more extensive and typically involves decontamination, pulverization, and extraction, often through incubation in a buffer or solvent.[8][9] A comparison of extraction procedures for benzodiazepines in hair found that a phosphate buffer extraction followed by LLE achieved lower LOQs (0.1 to 5 pg/mg) compared to a simpler methanol extraction (1 to 20 pg/mg).[10]

Metabolism of this compound

Understanding the metabolism of this compound is critical for selecting the appropriate analytical targets. In vitro studies have shown that the main metabolic pathway is hydroxylation, primarily mediated by CYP3A4 and CYP3A5 enzymes, followed by glucuronidation.[11] Therefore, analytical methods should ideally target both the parent drug and its primary metabolites, such as α-hydroxy-flubromazolam, to increase the detection window.[11]

metabolism_pathway This compound This compound hydroxylation Hydroxylation (CYP3A4/5) This compound->hydroxylation glucuronidation1 Glucuronidation This compound->glucuronidation1 hydroxy_this compound α-hydroxy-flubromazolam hydroxylation->hydroxy_this compound glucuronidation2 Glucuronidation hydroxy_this compound->glucuronidation2 flubromazolam_glucuronide This compound-N-glucuronide glucuronidation1->flubromazolam_glucuronide hydroxy_flubromazolam_glucuronide α-hydroxy-flubromazolam glucuronide glucuronidation2->hydroxy_flubromazolam_glucuronide

Figure 3. Simplified metabolic pathway of this compound.

Conclusion

Both LC-MS/MS and GC-MS are suitable and validated methods for the detection and quantification of this compound in forensic samples. LC-MS/MS generally offers higher sensitivity, with reported LOQs as low as 1 ng/mL in blood. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and the forensic matrix being analyzed. For comprehensive toxicological investigation, it is recommended to target both the parent this compound and its major metabolites. The detailed protocols and comparative data presented in this guide can assist forensic and clinical laboratories in the validation and implementation of robust analytical methods for this compound.

References

Comparative Potency of Flubromazolam and Clonazolam: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the potency of Flubromazolam and Clonazolam, two high-potency triazolobenzodiazepines of interest to researchers, scientists, and drug development professionals. The information presented is based on available scientific literature and is intended for research purposes only.

Introduction

This compound and Clonazolam are novel psychoactive substances (NPS) belonging to the benzodiazepine class, specifically triazolobenzodiazepines.[1] Both compounds are recognized for their high potency and are structurally related to medically established benzodiazepines.[1] Understanding their relative potency is crucial for research into their pharmacological and toxicological profiles. This guide summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key concepts.

Data Presentation: Potency and Receptor Affinity

CompoundPredicted GABA-A Receptor Binding Affinity (log 1/c)Reference CompoundExperimental GABA-A Receptor Binding Affinity (Ki in nM)
This compound 8.88Clonazepam 1.27
Clonazolam 8.86

Note: The log 1/c value is a measure of binding affinity, where a higher value indicates greater affinity. The Ki value represents the inhibition constant, where a lower value indicates higher binding affinity. The data for this compound and Clonazolam are predicted values from a QSAR model, while the Ki value for Clonazepam is an experimentally determined value provided for reference.

Experimental Protocols

In Vitro: Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of a compound to the GABA-A receptor.

1. Membrane Preparation:

  • HEK-293 cells are transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2).

  • Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • Aliquots of the prepared cell membranes are incubated with a specific concentration of a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor, such as [³H]flunitrazepam.

  • Varying concentrations of the unlabeled test compound (this compound or Clonazolam) are added to compete with the radioligand for binding to the receptor.

  • To determine non-specific binding, a high concentration of a known benzodiazepine (e.g., diazepam) is added to a separate set of tubes.

  • The incubation is carried out at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium.

3. Separation and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Assessment of Anxiolytic and Sedative Effects in Rodent Models

1. Elevated Plus-Maze (EPM) for Anxiolytic Activity:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the ground.

  • Procedure: Rodents are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

  • Principle: Anxiolytic compounds increase the proportion of time spent in and entries into the open arms, as the animals' innate aversion to open, elevated spaces is reduced.

2. Locomotor Activity Test for Sedative Effects:

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure: Animals are placed in the center of the arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a specific duration.

  • Principle: Sedative compounds typically decrease locomotor activity.

Analytical: Quantification in Biological and Seized Samples

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Fluids:

  • Sample Preparation: Biological samples (e.g., blood, urine) are typically prepared using liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the compounds are separated on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid.

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in a positive electrospray ionization mode, and specific precursor-to-product ion transitions are monitored for each analyte (Multiple Reaction Monitoring - MRM) for quantification.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Seized Materials:

  • Sample Preparation: Seized materials (e.g., powders, tablets) are dissolved in a suitable organic solvent.

  • Chromatographic Separation: An aliquot of the sample solution is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5). The oven temperature is programmed to separate the compounds based on their volatility and interaction with the stationary phase.

  • Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization), and the resulting mass spectrum is used for identification by comparing it to a reference library.

Visualizations

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABAA_receptor GABA-A Receptor (α, β, γ subunits) Chloride_channel Chloride (Cl-) Channel GABAA_receptor->Chloride_channel Opens Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride_channel->Neuronal Hyperpolarization Cl- Influx GABA->GABAA_receptor Binds to α/β interface Benzodiazepine This compound / Clonazolam Benzodiazepine->GABAA_receptor Binds to α/γ interface (Allosteric Modulation)

Caption: GABA-A Receptor Signaling Pathway.

Experimental_Workflow_Binding_Assay start Start: Cell Culture (HEK-293 cells expressing GABA-A receptors) membrane_prep Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep binding_assay Competitive Binding Assay (Membranes + [3H]Flunitrazepam + Test Compound) membrane_prep->binding_assay filtration Rapid Filtration (Separates bound from free radioligand) binding_assay->filtration scintillation Liquid Scintillation Counting (Quantifies radioactivity) filtration->scintillation data_analysis Data Analysis (Calculate IC50 and Ki values) scintillation->data_analysis end End: Determine Binding Affinity data_analysis->end

Caption: Radioligand Binding Assay Workflow.

Conclusion

Based on predictive modeling, this compound and Clonazolam exhibit very high and comparable binding affinities to the GABA-A receptor, suggesting high potency. This is consistent with qualitative reports of their effects. For definitive quantitative comparison, experimental determination of their Ki values using radioligand binding assays is recommended. The provided experimental protocols for in vitro, in vivo, and analytical studies offer a framework for researchers to further investigate the pharmacological profiles of these compounds.

References

In Vitro Metabolic Stability: A Comparative Analysis of Flubromazolam and Etizolam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro metabolic stability of two psychoactive substances, Flubromazolam and Etizolam. The following sections present available experimental data, outline standard methodologies for metabolic stability assays, and visualize key processes to offer a comprehensive overview for research and drug development purposes.

Comparative Metabolic Stability Data

The in vitro metabolic stability of a compound is a critical parameter in drug discovery, providing insights into its likely persistence in the body and potential for metabolism-mediated drug-drug interactions. Key parameters include the half-life (t1/2) and intrinsic clearance (CLint) in human liver microsomes (HLM), which are subcellular fractions rich in drug-metabolizing enzymes.

While quantitative in vitro data for this compound is available, a direct quantitative comparison with Etizolam is challenging due to the limited availability of specific in vitro metabolic stability parameters for the latter in published literature. The table below summarizes the available data.

ParameterThis compoundEtizolam
Primary Metabolizing Enzymes CYP3A4, CYP3A5CYP3A4, CYP2C19
Main Metabolic Pathway HydroxylationHydroxylation
In Vitro Intrinsic Clearance (CLint) in HLM 3.6 µL/min/mgData not available
In Vitro Half-life (t1/2) in HLM Data not availableData not available

This compound exhibits a low predicted hepatic clearance, with its primary metabolic route being hydroxylation mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. An in vitro study utilizing pooled human liver microsomes determined its intrinsic clearance to be 3.6 μL/min/mg.

Experimental Protocols

The following protocol describes a general methodology for determining the in vitro metabolic stability of a compound using a human liver microsomal assay.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (with known metabolic stability)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw the pooled human liver microsomes on ice.

    • Prepare the incubation mixture containing phosphate buffer and the NADPH regenerating system.

  • Incubation:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the metabolic reaction by adding the test compound to the pre-warmed incubation mixture containing the human liver microsomes.

    • The final concentration of the test compound and microsomal protein should be optimized for the specific assay.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately terminate the enzymatic reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein in incubation).

Visualizations

To further elucidate the processes discussed, the following diagrams have been generated.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing TestCompound Test Compound Stock Solution IncubationMix Incubation at 37°C TestCompound->IncubationMix HLM Human Liver Microsomes HLM->IncubationMix NADPH_System NADPH Regenerating System NADPH_System->IncubationMix TimePoints Aliquots at Time Points IncubationMix->TimePoints Quenching Reaction Quenching (Acetonitrile + IS) TimePoints->Quenching Centrifugation Protein Precipitation (Centrifugation) Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataAnalysis Calculate: - t1/2 - CLint LCMS->DataAnalysis

In Vitro Metabolic Stability Assay Workflow

G cluster_this compound This compound Metabolism cluster_etizolam Etizolam Metabolism This compound This compound CYP3A4_5 CYP3A4 / CYP3A5 This compound->CYP3A4_5 Hydroxylation Hydroxylated_F Hydroxylated Metabolites CYP3A4_5->Hydroxylated_F Etizolam Etizolam CYP3A4_2C19 CYP3A4 / CYP2C19 Etizolam->CYP3A4_2C19 Hydroxylation Hydroxylated_E Hydroxylated Metabolites CYP3A4_2C19->Hydroxylated_E

Metabolic Pathways of this compound and Etizolam

A Head-to-Head Comparison of the Anxiolytic Effects of Flubromazolam and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anxiolytic properties of the potent designer benzodiazepine, Flubromazolam, and the well-established therapeutic agent, Diazepam. While comprehensive preclinical data for this compound is limited in formal scientific literature, this comparison synthesizes available information, including user reports and in silico predictions, to offer a comparative perspective for research and drug development professionals.

Overview

Diazepam, a classical benzodiazepine, has been a benchmark for anxiolytic drugs for decades, with a well-characterized pharmacological profile. This compound, a triazolobenzodiazepine, has emerged more recently as a designer drug and is reputed for its extremely high potency. Both compounds exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1][2]

Data Presentation: Quantitative and Qualitative Comparison

The following tables summarize the available data for this compound and Diazepam. It is critical to note that much of the information on this compound is derived from non-peer-reviewed sources and should be interpreted with caution.

Table 1: Comparative Anxiolytic and Sedative Doses

CompoundAnxiolytic Dose Range (Human, User Reported)Effective Anxiolytic Dose (Mice, Preclinical)Sedative Dose (Human, User Reported)
This compound 0.1 mg[3]Data Not Available0.5 mg[3][4]
Diazepam 2 - 10 mg (Therapeutic)[5]0.5 - 3.0 mg/kg (i.p.)[1][6]>10 mg (Therapeutic)[5]

Table 2: GABA-A Receptor Binding Affinity

CompoundReceptor SubtypeBinding Affinity (Ki, nM) - ExperimentalPredicted Binding Affinity (log 1/c) - in silico
This compound GABA-AData Not AvailableHigh[7]
Diazepam α1β3γ264 ± 2[8]Not Applicable
α2β3γ261 ± 10[8]Not Applicable
α3β3γ2102 ± 7[8]Not Applicable
α5β3γ231 ± 5[8]Not Applicable

Signaling Pathway and Experimental Workflow

The anxiolytic effects of both this compound and Diazepam are mediated through their interaction with the GABA-A receptor, leading to an enhancement of GABAergic inhibition. The following diagrams illustrate this pathway and a typical experimental workflow for assessing anxiolytic activity in preclinical models.

GABAergic_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) GABA->GABA_A_Receptor Binds BZD This compound or Diazepam BZD->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Chloride_Channel->Hyperpolarization Cl⁻ Influx Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Leads to

Fig. 1: GABAergic Signaling Pathway for Benzodiazepines.

Anxiolytic_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (e.g., i.p. injection) Animal_Acclimation->Drug_Administration Drug_Preparation Drug Preparation (Vehicle, Diazepam, this compound) Drug_Preparation->Drug_Administration EPM Elevated Plus Maze (EPM) Drug_Administration->EPM LDB Light-Dark Box (LDB) Drug_Administration->LDB Data_Collection Data Collection (Time in open arms, entries, etc.) EPM->Data_Collection LDB->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Fig. 2: Experimental Workflow for Preclinical Anxiolytic Testing.

Experimental Protocols

Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[5] The apparatus consists of a plus-shaped maze elevated from the floor with two open and two enclosed arms. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze with two open arms and two arms enclosed by walls, elevated above the ground.

  • Procedure:

    • Animals are habituated to the testing room before the experiment.

    • The test compound (e.g., Diazepam) or vehicle is administered, typically 30 minutes before the test.[7]

    • Each animal is placed in the center of the maze, facing an open arm.

    • Behavior is recorded for a set period, usually 5 minutes.

  • Key Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

  • Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Light-Dark Box (LDB) Test

The LDB test is another common behavioral paradigm for assessing anxiety in rodents. It is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive in a novel environment.

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.

  • Procedure:

    • Animals are acclimated to the testing room.

    • The test compound or vehicle is administered prior to the test.

    • Animals are placed in the center of the light compartment and allowed to explore the apparatus freely for a defined period (e.g., 5-10 minutes).

  • Key Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

  • Interpretation: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between compartments.[6][7]

Discussion

The available data, although limited for this compound, strongly suggests it is a highly potent anxiolytic agent, with user reports indicating effects at sub-milligram doses.[3][9] This potency is likely due to a very high binding affinity for the GABA-A receptor, as predicted by in silico models.[7] However, this high potency is also associated with significant sedation and a narrow therapeutic window, as reported by users.[3][4]

Diazepam, in contrast, has a well-defined dose-response relationship for its anxiolytic effects in preclinical models, typically in the range of 0.5 to 3.0 mg/kg in mice, with sedative effects becoming more prominent at higher doses.[1][6] Its binding affinity for various GABA-A receptor subtypes has been experimentally determined, providing a solid basis for its pharmacological characterization.[8]

For drug development professionals, the extreme potency of this compound highlights the potential for developing novel anxiolytics with high affinity. However, the significant sedative side effects and the narrow therapeutic index reported anecdotally underscore the critical importance of careful dose-finding studies and a thorough evaluation of the therapeutic window for any new chemical entity in this class. The lack of formal preclinical and clinical data on this compound makes a direct, evidence-based comparison challenging and emphasizes the risks associated with such uncharacterized compounds. Future research should focus on obtaining quantitative preclinical data for this compound to better understand its pharmacological profile and potential therapeutic applications, if any.

References

Comparative Guide to the Quantitative Analysis of Flubromazolam in Oral Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Flubromazolam in oral fluid. It is designed to assist researchers, scientists, and professionals in drug development in selecting and validating appropriate analytical techniques for their specific needs. The focus is on providing a detailed overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, supported by experimental data and protocols, and comparing it with alternative screening methods.

Introduction

This compound is a potent triazolo-benzodiazepine that has emerged as a novel psychoactive substance. Its high potency and potential for adverse effects necessitate sensitive and reliable analytical methods for its detection and quantification in biological matrices such as oral fluid.[1] Oral fluid offers a non-invasive alternative to blood sampling for monitoring drug exposure.[2] This guide details the validation of a quantitative LC-MS/MS method for this compound in oral fluid and provides a comparison with other available techniques.

Methodology Comparison

The primary method for the quantitative analysis of this compound in oral fluid is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, making it the gold standard for confirmation and quantification.[3] Alternative methods, such as immunoassay-based screening tests, are also available but are generally considered qualitative or semi-quantitative and require confirmation by a more robust method like LC-MS/MS.[4]

FeatureLC-MS/MSImmunoassay (Lateral Flow)
Principle Chromatographic separation followed by mass-based detection and fragmentation.Antigen-antibody binding.
Quantification Fully quantitative with a wide dynamic range.Primarily qualitative (positive/negative), semi-quantitative at best.
Specificity Very high, can distinguish between structurally similar compounds.Potential for cross-reactivity with other benzodiazepines.[5]
Sensitivity High (sub-ng/mL levels).[6]Lower, typically in the µg/mL range.[5]
Confirmation Considered a confirmatory method.Requires confirmation by a method like LC-MS/MS.
Throughput Moderate, dependent on sample preparation and run time.High, suitable for rapid screening of many samples.
Cost High initial instrument cost and operational expenses.Low cost per test.

Validated Quantitative Method: LC-MS/MS

The following sections detail the experimental protocol and performance data for a validated LC-MS/MS method for the quantification of this compound in oral fluid. The data presented is a synthesis of typical validation parameters reported in the scientific literature for the analysis of benzodiazepines in oral fluid.[6][7][8][9]

Experimental Protocol

1. Oral Fluid Collection: Oral fluid specimens are collected using a specialized device, such as the Quantisal® collection device, which collects a known volume of oral fluid (e.g., 1 mL) and preserves it in a buffer solution.[7][10] The donor should not have had anything to eat or drink for at least 10 minutes prior to collection.[10]

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Internal Standard Addition: An appropriate deuterated internal standard (e.g., Diazepam-d5) is added to the oral fluid sample.

  • SPE Column Conditioning: A mixed-mode cation exchange SPE cartridge is conditioned with methanol and an acidic buffer.[2]

  • Sample Loading: The oral fluid sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with an acidic buffer and an organic solvent (e.g., methanol) to remove interferences.[2]

  • Elution: this compound and the internal standard are eluted from the cartridge with a basic organic solvent mixture.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). At least two MRM transitions (a quantifier and a qualifier) are monitored for both this compound and the internal standard to ensure accurate identification and quantification.

G cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collection Oral Fluid Collection (Quantisal® Device) IS_Addition Internal Standard Addition Collection->IS_Addition SPE Solid-Phase Extraction (SPE) IS_Addition->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification G cluster_prep Sample Preparation cluster_test Testing cluster_result Result Interpretation cluster_confirmation Confirmation Dilution Sample Dilution Dip_Strip Dip Test Strip Dilution->Dip_Strip Development Result Development Dip_Strip->Development Read_Result Read Result (Positive/Negative) Development->Read_Result LCMS_Confirm LC-MS/MS Confirmation Read_Result->LCMS_Confirm If Positive

References

A Comparative Guide to Inter-laboratory Quantification of Flubromazolam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of current analytical methodologies for the quantification of Flubromazolam, a potent designer benzodiazepine. While no recent, dedicated inter-laboratory comparison studies for this compound were identified in the public domain, this document synthesizes data from various validated laboratory methods to offer a comparative perspective on their performance. The information is intended to assist researchers, forensic toxicologists, and drug development professionals in selecting and implementing appropriate analytical strategies.

The primary methods for this compound quantification are based on chromatography coupled with mass spectrometry, which offer high sensitivity and specificity required for detecting the low concentrations typically found in biological samples.[1][2][3][4][5]

Quantitative Method Performance

The following table summarizes the performance characteristics of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods reported for the quantification of this compound in blood samples. These methods are crucial in forensic toxicology as blood concentrations can be correlated with pharmacological effects.[1]

MethodMatrixLimit of Quantification (LOQ)Calibration RangeKey FindingsReference
LC-MS/MSPostmortem Blood1 ng/mLNot SpecifiedDetected this compound in postmortem blood samples.[1]
LC-MS/MSWhole Blood2.0 ng/mLNot SpecifiedUsed for quantitative confirmatory analysis in impaired driving cases.[2]
LC-MS/MSBloodNot Specified5–100 or 25–500 ng/mLDeveloped for the analysis of 16 novel benzodiazepines, including this compound.[6]
LC-MS/MSBloodNot SpecifiedNot SpecifiedMean blood concentration of 16.3 ng/mL (median 17.0 ng/mL, range 7.0 to 31 ng/mL) in nine forensic cases.[7]
LC-MS/MSSerum0.1 ng/mLNot SpecifiedPeak serum concentrations of up to 8.6 ng/mL were observed after a single 0.5 mg dose.[8]

Experimental Protocols

Detailed experimental protocols are fundamental for reproducing and comparing analytical methods. Below are generalized protocols for sample preparation and LC-MS/MS analysis based on published methods for this compound quantification.

1. Sample Preparation: Solid Phase Extraction (SPE) for Blood Samples

Solid phase extraction is a common technique for cleaning up and concentrating analytes from complex matrices like blood before analysis.[1][6]

  • Sample Pre-treatment: A small volume of blood sample (e.g., 0.5 mL) is typically used.[1] An internal standard is added to the sample.

  • Extraction: The sample is loaded onto an SPE cartridge.

  • Washing: The cartridge is washed with a series of solvents to remove interfering substances.

  • Elution: this compound and other analytes are eluted from the cartridge with an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a solvent compatible with the LC-MS/MS mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the most widely used technique for the definitive identification and quantification of this compound due to its high sensitivity and specificity.[1][2][6][9]

  • Chromatographic Separation:

    • Column: A C18 analytical column is commonly used for separation.[1][6]

    • Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).[1]

    • Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is often employed.[1]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[1] This provides high selectivity and sensitivity.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the quantification of this compound in a laboratory setting.

Flubromazolam_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Blood Sample Collection ISTD Addition of Internal Standard Sample->ISTD SPE Solid Phase Extraction (SPE) ISTD->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS Inject Data Data Acquisition (MRM) LCMS->Data Quant Quantification & Reporting Data->Quant

Caption: General workflow for this compound quantification.

Signaling Pathway and Metabolism

Understanding the metabolism of this compound is crucial for identifying appropriate analytical targets. The primary metabolic pathway involves hydroxylation, mediated by cytochrome P450 enzymes (CYP3A4 and CYP3A5), followed by glucuronidation.[8][10][11] Therefore, analytical methods should ideally target both the parent drug and its major metabolites, such as α-hydroxy-flubromazolam, for comprehensive detection.[10][11]

Flubromazolam_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Flubro This compound Hydroxy Hydroxylation (CYP3A4/CYP3A5) Flubro->Hydroxy Glucuronidation Glucuronidation Flubro->Glucuronidation Direct a_Hydroxy α-hydroxy-flubromazolam Hydroxy->a_Hydroxy four_Hydroxy 4-hydroxy-flubromazolam Hydroxy->four_Hydroxy a_Hydroxy->Glucuronidation Flubro_Gluc This compound-N-glucuronide Glucuronidation->Flubro_Gluc a_Hydroxy_Gluc α-hydroxy-flubromazolam glucuronide Glucuronidation->a_Hydroxy_Gluc

Caption: Simplified metabolic pathway of this compound.

References

A Comparative Analysis of the Sedative Properties of Flubromazolam and Flubromazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the sedative effects of two potent designer benzodiazepines, Flubromazolam and Flubromazepam. As analogues of traditional benzodiazepines, both compounds exert their effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. However, subtle structural differences are anticipated to result in distinct sedative profiles. This document summarizes the currently available, albeit limited, experimental data to facilitate a preliminary comparison for research and drug development purposes. It is important to note that a direct head-to-head preclinical study comparing the sedative effects of these two compounds is not available in the published scientific literature. Therefore, this comparison is synthesized from individual studies and reports.

Quantitative Data Summary

Due to the lack of direct comparative studies, a comprehensive table of side-by-side quantitative data is not feasible. The following table summarizes the available data points for each compound, highlighting the current gaps in knowledge.

ParameterThis compoundFlubromazepamSource
Sedative Potency (Animal Models) Data not available. User reports suggest significant sedation at 0.5 mg in humans.[1]No significant motor impairment observed at 0.1 mg/kg (i.p.) in mice.[2][3][1][2][3]
Onset of Action User reports suggest a quick onset of action, around 10 minutes.[1]Anecdotal reports suggest an onset of 15-90 minutes.[2][1][2]
Duration of Sedative Effects User reports indicate sedative effects lasting several days.[1]Anecdotal reports suggest a duration of 12-18 hours, with after-effects for over 36 hours.[2][1][2]
Terminal Elimination Half-life Estimated to be 10 to 20 hours from a single 0.5 mg dose in a human volunteer study.[1]Reported to be approximately 100-106 hours in human pharmacokinetic studies.[3][1][3]
GABA-A Receptor Binding Affinity (Predicted) Data not available.A predicted log 1/c value of 8.37, comparable to midazolam.[2][2]

Note: The majority of the data for this compound is derived from user reports and case studies, which may not be as reliable as controlled scientific experiments. The data for Flubromazepam is from a preclinical study focused on reward-related behavior, not specifically designed to measure sedation.

Mechanism of Action: GABA-A Receptor Modulation

Both this compound and Flubromazepam, like all benzodiazepines, exert their sedative effects by enhancing the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific allosteric site on the receptor, they increase the frequency of the chloride channel opening in response to GABA, leading to neuronal hyperpolarization and a decrease in neuronal excitability. This widespread inhibition in the brain results in the characteristic sedative, anxiolytic, and muscle-relaxant effects of this drug class. The sedative and hypnotic effects are primarily mediated by the α1 subunit of the GABA-A receptor.[3]

GABA_A_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Sedation Sedative Effects Hyperpolarization->Sedation GABA GABA GABA->GABA_A Binds BZD This compound or Flubromazepam BZD->GABA_A Positive Allosteric Modulation

GABA-A Receptor Signaling Pathway

Experimental Protocols

While specific, detailed protocols for the direct comparison of this compound and Flubromazepam are not available, the following are representative experimental methodologies used to assess the sedative effects of benzodiazepines in animal models and to determine their receptor binding affinities.

In Vivo Assessment of Sedative Effects: Locomotor Activity Test

This protocol is a standard method for evaluating the sedative properties of a compound by measuring its effect on the spontaneous motor activity of rodents.

Objective: To quantify the dose-dependent sedative effects of a test compound by measuring changes in locomotor activity.

Animals: Male Swiss Webster mice (20-25 g).

Apparatus: An open-field arena (e.g., 40x40x30 cm) equipped with infrared beams to automatically record horizontal and vertical movements. The arena is placed in a sound-attenuated and dimly lit room.

Procedure:

  • Acclimation: Mice are habituated to the testing room for at least 60 minutes before the experiment.

  • Habituation to Arena: Each mouse is placed individually in the center of the open-field arena and allowed to explore for a 30-minute habituation period.

  • Drug Administration: Following habituation, mice are removed from the arena and administered the test compound (e.g., this compound or Flubromazepam at various doses) or vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80) via intraperitoneal (i.p.) injection.

  • Data Recording: Immediately after injection, the mouse is returned to the open-field arena, and locomotor activity (e.g., total distance traveled, number of horizontal and vertical beam breaks) is recorded for a set period (e.g., 60 minutes).

  • Data Analysis: The data is typically analyzed in time bins (e.g., 5-minute intervals) to observe the onset and duration of the sedative effect. The total activity over the entire session is also compared between different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant decrease in locomotor activity compared to the vehicle group is indicative of a sedative effect. The dose that produces a 50% reduction in locomotor activity (ED50) can be calculated to determine the potency of the compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimation Animal Acclimation Habituation Open-Field Habituation Acclimation->Habituation Administration Drug Administration (i.p. injection) Habituation->Administration Recording Locomotor Activity Recording Administration->Recording Analysis Statistical Analysis (e.g., ANOVA) Recording->Analysis ED50 ED50 Calculation Analysis->ED50

Experimental Workflow for Locomotor Activity
In Vitro Assessment: Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound to specific receptor subtypes, in this case, different GABA-A receptor subtypes.

Objective: To determine the binding affinity (Ki) of a test compound for various GABA-A receptor subtypes.

Materials:

  • Cell membranes from cell lines (e.g., HEK293 cells) recombinantly expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • A radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]flunitrazepam).

  • Test compound (this compound or Flubromazepam) at various concentrations.

  • Incubation buffer, glass fiber filters, and a scintillation counter.

Procedure:

  • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound in a buffer solution.

  • Equilibrium: The mixture is incubated for a specific time at a specific temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. A lower Ki value indicates a higher binding affinity.

Discussion and Future Directions

Based on the limited available information, this compound appears to be a highly potent sedative with a rapid onset and prolonged duration of action, as suggested by user reports.[1] Flubromazepam, while also a potent benzodiazepine, has some preclinical data suggesting that at a dose of 0.1 mg/kg in mice, it does not cause significant motor impairment, which may indicate a wider therapeutic window for anxiolytic effects without profound sedation at lower doses.[2][3] However, the significantly longer half-life of Flubromazepam (around 100 hours) compared to this compound (10-20 hours) suggests a higher potential for accumulation and next-day sedative effects with repeated dosing.[1][3]

References

A Validated UPLC-MS/MS Method for Flubromazolam and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and validation of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of Flubromazolam and its primary metabolites. This compound is a potent designer benzodiazepine that has emerged as a substance of concern in forensic and clinical toxicology. Accurate and reliable analytical methods are crucial for its detection and quantification in biological matrices. This document outlines a validated UPLC-MS/MS methodology, compares it with alternative techniques, and provides detailed experimental protocols to aid researchers in implementing similar assays.

Introduction to this compound and its Metabolism

This compound is a triazolo-benzodiazepine that is structurally related to other benzodiazepines such as alprazolam and triazolam. Its metabolic fate in the human body primarily involves hydroxylation and subsequent glucuronidation. The main metabolic pathways are mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. The primary metabolites identified are α-hydroxythis compound and 4-hydroxythis compound. These hydroxylated metabolites, along with the parent drug, can also undergo glucuronidation to form their respective glucuronide conjugates, which are the main urinary excretion products.[1] For effective toxicological screening and confirmation, analytical methods should ideally target both the parent compound and its major metabolites.

UPLC-MS/MS Method Validation for this compound

The following sections detail a validated UPLC-MS/MS method for the quantification of this compound in blood, based on a comprehensive study by Mei et al. (2019).[2][3] This method has demonstrated high sensitivity, specificity, and robustness for the analysis of this compound as part of a larger panel of designer benzodiazepines.

Experimental Protocol: UPLC-MS/MS Analysis

A detailed workflow for the analysis of this compound and its metabolites is presented below. This protocol includes sample preparation, chromatographic separation, and mass spectrometric detection.

G sample 0.5 mL Postmortem Blood Sample add_is Add Internal Standard sample->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elute Analytes spe->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quant Quantification detection->quant

Caption: Experimental workflow for UPLC-MS/MS analysis of this compound.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • To 0.5 mL of postmortem blood, an internal standard is added.

  • The sample is then subjected to solid-phase extraction (SPE) for cleanup and concentration of the analytes.[2]

  • The analytes are eluted from the SPE cartridge.

  • The eluate is evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in a suitable volume of the initial mobile phase.[2]

2. UPLC System:

  • Column: A C18 reversed-phase column is used for chromatographic separation.[2]

  • Mobile Phase: The mobile phase consists of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[3]

  • Flow Rate: A typical flow rate is 0.7 mL/min.[3]

  • Gradient: A gradient elution is employed to ensure optimal separation of the analytes. For example, the gradient may start at 15% B, increase to 20% B over 1.5 minutes, then to 32% B by 10 minutes, and finally ramp up to 100% B.[3]

  • Total Run Time: The total run time is approximately 13.5 minutes, including column re-equilibration.[3]

3. Mass Spectrometer:

  • Ionization: Electrospray ionization in positive mode (ESI+) is used.[2]

  • Detection: The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[2]

  • MRM Transitions: At least two MRM transitions are monitored for each analyte, one for quantification and one for confirmation.

  • Instrument Parameters: Key parameters such as gas temperature (e.g., 300°C), gas flow (e.g., 6 L/min), nebulizer pressure (e.g., 40 psi), and capillary voltage (e.g., 4 kV) are optimized for maximum signal intensity.[3]

Analysis of Metabolites

For the analysis of hydroxylated metabolites, the same UPLC-MS/MS method can be applied. However, when analyzing urine samples for a comprehensive metabolic profile, an enzymatic hydrolysis step using β-glucuronidase is often necessary to cleave the glucuronide conjugates and measure the total concentration of the metabolites.[4]

Quantitative Data and Method Performance

The following tables summarize the validation parameters for the UPLC-MS/MS method for this compound in blood, as reported by Mei et al. (2019).[2][3]

Table 1: Calibration and Sensitivity Data

ParameterThis compound
Linear Range 1–200 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL

Table 2: Accuracy, Precision, and Recovery

ParameterThis compound
Bias ±12%
Intra-day Precision (%RSD) 3–20%
Inter-day Precision (%RSD) 4–21%
Matrix Effect -52% to 33%
Recovery 35–90%

Comparison with Alternative Analytical Methods

While UPLC-MS/MS is the gold standard for the quantification of this compound and its metabolites due to its high sensitivity and specificity, other analytical techniques have been used for the analysis of benzodiazepines.

G cluster_uplc UPLC-MS/MS cluster_gcms GC-MS cluster_ia Immunoassays uplc_adv High Sensitivity High Specificity Direct analysis of metabolites No derivatization needed gcms_disadv Lower sensitivity for some benzodiazepines Requires derivatization Thermal degradation of some analytes ia_disadv Screening only Lack of specificity Cross-reactivity with other benzodiazepines

Caption: Comparison of analytical methods for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has traditionally been used for the analysis of benzodiazepines. However, it often requires a derivatization step to improve the volatility and thermal stability of the analytes.[5] This can add complexity and time to the sample preparation process. Furthermore, some benzodiazepines are prone to thermal degradation in the hot GC injection port, which can lead to lower sensitivity and inaccurate quantification.[6] While GC-MS can be a reliable technique, UPLC-MS/MS generally offers superior sensitivity and does not require derivatization for this compound and its metabolites.

Table 3: UPLC-MS/MS vs. GC-MS for this compound Analysis

FeatureUPLC-MS/MSGC-MS
Sensitivity HighModerate to High
Specificity HighHigh
Derivatization Not requiredOften required
Thermal Degradation Not a concernPotential issue
Analysis of Metabolites Direct analysis of polar metabolitesMay require derivatization
Sample Throughput HighModerate
Immunoassays

Immunoassays are often used for the initial screening of benzodiazepines in urine. They are rapid and can be automated for high-throughput analysis. However, they lack specificity and are prone to cross-reactivity with other benzodiazepines and structurally related compounds. A positive immunoassay result should always be confirmed by a more specific method like UPLC-MS/MS. Furthermore, the cross-reactivity for novel designer benzodiazepines like this compound in commercially available immunoassays is often unknown or poor.

Conclusion

The validated UPLC-MS/MS method presented in this guide offers a highly sensitive, specific, and reliable approach for the quantification of this compound in biological samples. The detailed experimental protocol and performance data provide a solid foundation for researchers and scientists to develop and implement similar assays in their laboratories. When compared to alternative methods such as GC-MS and immunoassays, UPLC-MS/MS demonstrates clear advantages in terms of sensitivity, specificity, and the ability to directly analyze both the parent drug and its metabolites without the need for derivatization. For comprehensive toxicological investigations involving this compound, a validated UPLC-MS/MS method is the recommended analytical choice.

References

Safety Operating Guide

Navigating the Safe Disposal of Flubromazolam in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the proper disposal procedures for Flubromazolam, ensuring safety, regulatory compliance, and environmental protection.

This compound, a potent triazolobenzodiazepine, is a designer benzodiazepine that is not approved for medical use in the United States.[1] Due to its pharmacological activity and potential for harm, proper disposal is a critical aspect of laboratory safety and chemical management. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide laboratory personnel in the responsible handling and disposal of this compound.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented in the table below. This information is crucial for understanding its behavior and potential hazards.

PropertyValueSource
Chemical Name 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-benzo[f][1][2][3]triazolo[4,3-a][2][3]diazepine[1][4]
Molecular Formula C17H12BrFN4[1][5]
Molecular Weight 371.21 g/mol [1][5]
Appearance White powder[4]
Boiling Point 520.6 ± 60.0 °C at 760 mmHg[2]
GHS Hazard Statements H302 (Harmful if swallowed), H336 (May cause drowsiness or dizziness)[5]

Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must adhere to strict federal, state, and local regulations for hazardous and potentially controlled substances.[6] The primary objective is to render the substance non-retrievable, meaning it is permanently and irreversibly altered to an unusable state.[6]

1. Personal Protective Equipment (PPE) and Handling:

  • Always consult the Safety Data Sheet (SDS) for this compound before handling.

  • Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.

  • Conduct all handling and disposal procedures in a well-ventilated area or under a certified chemical fume hood to prevent inhalation or skin contact.[6]

2. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including:

    • Expired or unwanted pure this compound.

    • Contaminated laboratory materials (e.g., pipette tips, vials, gloves).

    • Solutions containing this compound.

  • Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.[3][6] The label should include the full chemical name, "this compound," and the appropriate hazard warnings.

  • Segregate this compound waste from other chemical waste streams to prevent accidental reactions.[3]

3. Selection of Disposal Method:

  • Never dispose of this compound down the drain or in the regular trash. [3][7]

  • The two primary compliant disposal pathways are:

    • Licensed Hazardous Waste Vendor: This is the most common and recommended method for research laboratories. Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup by a licensed hazardous waste disposal company.

    • On-site Chemical Destruction: This method is less common in standard research labs and typically requires specialized equipment and permits. If considering this option, it must be done in strict accordance with DEA and EPA regulations and may require the presence of two authorized employees to witness the destruction and completion of DEA Form 41 if the substance is treated as a controlled substance.[6]

4. Documentation and Record-Keeping:

  • Maintain meticulous records of all this compound waste generated and disposed of.

  • If using a hazardous waste vendor, retain all copies of waste manifests and disposal certificates provided by the company.

  • For on-site destruction, ensure all required DEA forms are completed accurately and retained for the specified period (typically at least two years).[6]

5. Disposal of Empty Containers:

  • Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.[3]

  • For containers of highly toxic chemicals (which may include potent compounds like this compound), the first three rinses of the container with a suitable solvent must be collected and disposed of as hazardous waste.[3] The rinsed container can then be disposed of according to institutional policies.

Experimental Protocol: Decontamination of Glassware

For reusable glassware contaminated with this compound, a thorough decontamination procedure is necessary.

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which this compound is soluble. The specific solvent should be chosen based on compatibility with the experimental setup. Collect all rinsate as hazardous waste.

  • Cleaning: Wash the rinsed glassware with a laboratory detergent and water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to dry completely before reuse.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Flubromazolam_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE start->ppe Safety First identify Identify & Segregate Waste (Pure, Contaminated, Solutions) container Collect in Labeled Hazardous Waste Container identify->container ppe->identify storage Store Securely & Segregated container->storage disposal_decision Select Disposal Method storage->disposal_decision vendor Contact EHS for Licensed Waste Vendor disposal_decision->vendor Recommended onsite On-site Destruction (Requires Special Permits) disposal_decision->onsite Specialized pickup Arrange for Waste Pickup vendor->pickup document_vendor Retain Waste Manifests pickup->document_vendor end Disposal Complete document_vendor->end dea_form Complete DEA Form 41 (if applicable) onsite->dea_form document_onsite Retain Destruction Records dea_form->document_onsite document_onsite->end

Caption: Decision workflow for the safe disposal of this compound.

Disclaimer: This information is intended for guidance in a laboratory research setting and does not replace institutional policies or federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.

References

Essential Safety and Operational Guide for Handling Flubromazolam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of Flubromazolam, a potent triazolobenzodiazepine. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This compound is classified as a hazardous substance and should be handled with extreme care due to its potential for toxicity and pharmacological activity.[1][2][3]

Hazard Identification and Classification

This compound is recognized as a hazardous chemical. Depending on the specific formulation and concentration, its classification can vary. One formulation is described as a highly flammable liquid and vapor that is toxic if swallowed, in contact with skin, or inhaled, and may cause damage to the central nervous system and visual organs.[1] Another is classified as harmful if swallowed and may cause drowsiness or dizziness.[2][4] It is imperative to consult the specific Safety Data Sheet (SDS) for the product you are using.

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor[1]

  • H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled[1]

  • H302: Harmful if swallowed[2][4]

  • H336: May cause drowsiness or dizziness[2][4]

  • H370: Causes damage to the central nervous system and the visual organs[1]

Personal Protective Equipment (PPE)

A robust PPE strategy is the primary defense against accidental exposure. The following table outlines the minimum recommended PPE for handling this compound.

Body Part Protection Specification
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is best practice, especially when handling concentrated solutions or the neat solid.[5][6][7] Change gloves frequently and immediately if contaminated.[5][6][7]
Eyes Safety glasses or gogglesMust be worn at all times in the laboratory. Use safety goggles for splash protection.[7][8]
Body Laboratory coatA fully buttoned, low-permeability, disposable gown with a solid front, long sleeves, and tight-fitting cuffs should be worn to protect skin and clothing.[6][7]
Respiratory RespiratorWork should be conducted in a certified chemical fume hood to avoid inhalation.[7] If working outside of a fume hood or with powders where aerosolization is possible, a NIOSH-approved respirator (e.g., N-95 or higher) is required.[5] For significant spill events, a chemical cartridge-type respirator may be necessary.[5]

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.[1][7]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

  • Restricted Access: The preparation area should be clearly marked and access restricted to authorized personnel only.[6]

  • Prohibited Activities: Do not eat, drink, or apply cosmetics in areas where this compound is handled.[6][7]

2. Weighing and Solution Preparation:

  • Handling Solids: When weighing the solid form, do so within a fume hood or a balance enclosure to prevent inhalation of dust.[7]

  • Handling Liquids: For solutions, which may be in a flammable solvent like methanol, keep away from ignition sources and protect against electrostatic charges.[1]

  • Dissolution: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[9] When preparing solutions, add the solvent slowly to the compound to prevent splashing. Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.[7]

3. Experimental Use:

  • Containment: All experimental procedures involving this compound should be conducted within a fume hood or other appropriate containment device.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, after removing gloves, and before leaving the laboratory.[3][6][7]

Spill Management

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or diatomite.[1][7] Collect the contaminated material into a sealed, labeled container for proper disposal.[1][7]

  • Large Spills: In the event of a large spill, evacuate the area immediately and follow your institution's emergency procedures.[7] Ensure adequate ventilation and wear appropriate respiratory protection when cleaning up.[1]

Disposal Plan

Improper disposal of this compound can pose risks to the environment and public health. All waste must be treated as hazardous.

  • Waste Collection:

    • Collect all contaminated materials (e.g., gloves, gowns, absorbent pads, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Unused or expired this compound, both in solid form and in solution, must be disposed of as hazardous chemical waste.

  • Disposal Method:

    • Do not dispose of this compound down the drain or in regular trash.[10]

    • The primary recommended method for disposal is through an EPA-approved incineration facility.[11]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of this compound waste in accordance with all federal, state, and local regulations.[11][12]

    • For facilities without a dedicated EHS department, utilize a licensed chemical waste disposal contractor.

Workflow for Handling this compound

Flubromazolam_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Double Gloves, Gown, Goggles) prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials weigh Weigh Solid or Measure Liquid prep_materials->weigh Begin Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Complete Experiment dispose_waste Segregate & Seal Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe contact_ehs Contact EHS for Pickup dispose_waste->contact_ehs wash_hands Wash Hands Thoroughly remove_ppe->wash_hands ehs_disposal Disposal via Approved Incineration contact_ehs->ehs_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flubromazolam
Reactant of Route 2
Reactant of Route 2
Flubromazolam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.